molecular formula C9H13N3O6 B12416912 EIDD-1931-d2

EIDD-1931-d2

货号: B12416912
分子量: 261.23 g/mol
InChI 键: XCUAIINAJCDIPM-APTDQHSTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EIDD-1931-d2 is a useful research compound. Its molecular formula is C9H13N3O6 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C9H13N3O6

分子量

261.23 g/mol

IUPAC 名称

1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1/i3D2

InChI 键

XCUAIINAJCDIPM-APTDQHSTSA-N

手性 SMILES

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)O

规范 SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O

产品来源

United States

Foundational & Exploratory

EIDD-1931: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EIDD-1931 (β-D-N4-hydroxycytidine), a potent ribonucleoside analog with broad-spectrum antiviral activity. EIDD-1931 is the active metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801). This document details its discovery, synthesis, mechanism of action, and summarizes key quantitative data from preclinical studies.

Discovery and Development

EIDD-1931 was developed by researchers at Emory University's Drug Innovation Ventures at Emory (DRIVE) and was initially investigated for its antiviral properties against a variety of RNA viruses.[1] Its development into the prodrug form, Molnupiravir, was aimed at improving oral bioavailability.[2][3] Molnupiravir gained significant attention during the COVID-19 pandemic and received Emergency Use Authorization from the FDA for the treatment of mild to moderate COVID-19 in high-risk adults.

Synthesis Process

The synthesis of EIDD-1931, or β-D-N4-hydroxycytidine, can be achieved through several reported methods, often starting from uridine. A general overview of a common synthetic route is presented below.

General Synthesis Workflow for EIDD-1931 Uridine Uridine Protected_Uridine Protection of Hydroxyl Groups (e.g., with TBDMSCl) Uridine->Protected_Uridine Activated_Uridine Activation of C4 Carbonyl (e.g., with 2,4,6-Triisopropylbenzenesulfonyl chloride) Protected_Uridine->Activated_Uridine Silyl_Protected_NHC Reaction with Hydroxylamine Activated_Uridine->Silyl_Protected_NHC EIDD_1931 Deprotection (e.g., with NH4F or Et3N-3HF) Silyl_Protected_NHC->EIDD_1931

A generalized workflow for the synthesis of EIDD-1931 from uridine.
Experimental Protocol: Synthesis of β-D-N4-hydroxycytidine (EIDD-1931) from Uridine

This protocol is a generalized representation based on published synthetic routes.[2][4][5][6][7]

Materials:

  • Uridine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride

  • Diisopropylethylamine (DIEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH3CN)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Ammonium fluoride (NH4F) or Triethylamine trihydrofluoride (Et3N·3HF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step 1: Protection of Uridine

  • Dissolve uridine in DMF.

  • Add imidazole and TBDMSCl at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction and purify to obtain the tri-TBDMS-protected uridine derivative.

Step 2: Activation and Hydroxylamine Reaction

  • Dissolve the protected uridine in acetonitrile.

  • Add DMAP and DIEA, and cool to 0 °C.

  • Add 2,4,6-triisopropylbenzenesulfonyl chloride and stir for 15 hours, allowing it to warm to room temperature.

  • To the resulting intermediate, add hydroxylamine hydrochloride and continue stirring for 12 hours.

  • Extract and purify the silyl-protected N4-hydroxycytidine.

Step 3: Deprotection to Yield EIDD-1931

  • Dissolve the silyl-protected N4-hydroxycytidine in methanol.

  • Add ammonium fluoride and heat the mixture (e.g., to 50 °C) for 12 hours.

  • Evaporate the solvent and purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.

  • Combine the fractions containing the product and evaporate the solvent to yield β-D-N4-hydroxycytidine (EIDD-1931) as a white solid.

Mechanism of Action: Lethal Mutagenesis

EIDD-1931 exerts its antiviral effect through a mechanism known as lethal mutagenesis or error catastrophe.

Mechanism of Action of EIDD-1931 cluster_cell Host Cell cluster_virus Viral Replication EIDD_1931 EIDD-1931 (NHC) NHC_MP NHC-Monophosphate EIDD_1931->NHC_MP Uridine-Cytidine Kinase 2 (UCK2) NHC_DP NHC-Diphosphate NHC_MP->NHC_DP UMP/CMP Kinase NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Nucleoside Diphosphate Kinase RdRp RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA with incorporated NHC RdRp->Nascent_RNA Mutated_RNA Mutated Viral RNA (G to A and C to U transitions) Nascent_RNA->Mutated_RNA Tautomerization of NHC Error_Catastrophe Error Catastrophe & Inhibition of Viral Replication Mutated_RNA->Error_Catastrophe

Cellular activation and mechanism of lethal mutagenesis of EIDD-1931.

Once inside the host cell, EIDD-1931 is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP).[8][9] Specifically, uridine-cytidine kinase 2 (UCK2) is involved in the initial phosphorylation to the monophosphate form, and UMP/CMP kinase further phosphorylates it.[8][10] The viral RNA-dependent RNA polymerase (RdRp) then mistakenly incorporates NHC-TP into the newly synthesized viral RNA. Due to tautomerization, the incorporated NHC can act as either cytidine or uridine, leading to an accumulation of mutations (primarily G-to-A and C-to-U transitions) in the viral genome during subsequent replication cycles.[11] This increase in mutation frequency beyond a tolerable threshold results in an "error catastrophe," producing non-viable virions and inhibiting viral replication.

Quantitative Data

In Vitro Efficacy and Cytotoxicity

The antiviral activity of EIDD-1931 has been evaluated against a range of RNA viruses in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key metrics for in vitro efficacy and safety.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Coronaviruses
SARS-CoV-2Vero0.3>10>33.3
MERS-CoVCalu-3 2B40.15--
SARS-CoVVero 760.1--
Enteroviruses
EV-A71RD5.13 ± 0.5680.47 ± 0.0215.69
EV-A71Vero7.04 ± 0.3814.07 ± 0.432.00
EV-A71Huh-74.43 ± 0.3334.09 ± 0.067.69

Data compiled from multiple sources.[3]

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in various animal models and in humans to understand the absorption, distribution, metabolism, and excretion of EIDD-1931 (as the active metabolite of Molnupiravir).

SpeciesDose (of Molnupiravir)Tmax of EIDD-1931 (hours)Cmax of EIDD-1931 (ng/mL)Half-life of EIDD-1931 (hours)
HumanSingle doses (50-1600 mg)1.00 - 1.75Dose-proportional increase~1.0 (slower elimination phase of ~7.1h at highest dose)
Rat (Arthritic)30 mg/kg (oral EIDD-1931)Increased 1.8-fold vs normalUnaffected-
Rat (Normal)30 mg/kg (oral EIDD-1931)---

Data compiled from multiple sources.[12][13][14]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This is a generalized protocol for determining the IC50 of an antiviral compound.

Workflow for Plaque Reduction Assay Start Seed susceptible cells in multi-well plates Incubate_Cells Incubate to form a confluent monolayer Start->Incubate_Cells Infect_Cells Infect cell monolayer with virus in the presence of EIDD-1931 dilutions Incubate_Cells->Infect_Cells Prepare_Compound Prepare serial dilutions of EIDD-1931 Prepare_Compound->Infect_Cells Prepare_Virus Dilute virus stock to produce countable plaques Prepare_Virus->Infect_Cells Adsorption Allow virus adsorption (1-2 hours) Infect_Cells->Adsorption Overlay Add semi-solid overlay (e.g., agarose) Adsorption->Overlay Incubate_Plaques Incubate for plaque formation (2-10 days) Overlay->Incubate_Plaques Fix_Stain Fix and stain cells (e.g., with crystal violet) Incubate_Plaques->Fix_Stain Count_Plaques Count plaques in each well Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 value Count_Plaques->Calculate_IC50

A typical workflow for assessing in vitro antiviral efficacy using a plaque reduction assay.

Procedure:

  • Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) into multi-well plates to form a confluent monolayer overnight.[15]

  • Compound Dilution: Prepare a series of two-fold dilutions of EIDD-1931 in a serum-free medium.

  • Infection: Aspirate the culture medium from the cells. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) mixed with the various concentrations of EIDD-1931. Include a virus-only control and a cell-only control.[15]

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to adsorb to the cells.

  • Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of EIDD-1931.[15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize the plaques.[15]

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of EIDD-1931 that reduces the number of plaques by 50% compared to the virus control.[16]

In Vivo Efficacy Assessment: Mouse Model of Influenza Virus Infection

This is a generalized protocol for evaluating the in vivo efficacy of an antiviral agent.

Procedure:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).[17]

  • Acclimatization: Allow animals to acclimatize to the BSL-2 or BSL-3 facility for a minimum of 72 hours.

  • Infection: Anesthetize the mice and intranasally infect them with a standardized dose of a mouse-adapted influenza virus strain.[17]

  • Treatment: Administer EIDD-1931 (or its prodrug) via a clinically relevant route, such as oral gavage. Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). A typical therapeutic regimen might start 12-24 hours post-infection and continue twice daily for 5 days.[18]

  • Monitoring: Monitor the animals daily for weight loss, clinical signs of illness (ruffled fur, lethargy), and mortality.

  • Endpoint Analysis: At predetermined time points (e.g., day 4 post-infection), euthanize a subset of animals from each group.[17]

  • Viral Load Determination: Harvest lungs and other relevant tissues to determine the viral load via plaque assay or qRT-PCR.

  • Histopathology: A portion of the lung tissue can be fixed for histopathological analysis to assess lung injury and inflammation.

Conclusion

EIDD-1931 is a potent antiviral ribonucleoside analog with a well-defined mechanism of action involving lethal mutagenesis. Its broad-spectrum activity against various RNA viruses, coupled with the oral bioavailability of its prodrug Molnupiravir, makes it a significant tool in antiviral therapy and a valuable candidate for pandemic preparedness. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the advancement of antiviral therapeutics.

References

A Technical Guide to the Lethal Mutagenesis Mechanism of EIDD-1931 (β-D-N4-hydroxycytidine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a detailed technical overview of the antiviral mechanism of EIDD-1931 (also known as β-D-N4-hydroxycytidine or NHC), the active metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801). Unlike antiviral agents that directly inhibit viral enzymes or terminate chain elongation, EIDD-1931 acts through a process known as lethal mutagenesis.[1] It is intracellularly converted to its active triphosphate form, which is then incorporated into nascent viral RNA by the RNA-dependent RNA polymerase (RdRp).[2][3] The ambiguous base-pairing potential of the incorporated NHC subsequently introduces catastrophic errors during viral replication, leading to an "error catastrophe" that drives the viral population to extinction.[1][4] This guide details the molecular basis of this mechanism, summarizes key quantitative data on its efficacy, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Core Mechanism: From Prodrug to Error Catastrophe

The antiviral activity of EIDD-1931 is a multi-step process that begins with the administration of its prodrug, Molnupiravir, and culminates in the generation of non-viable viral progeny due to an unsustainable mutational load.[1]

Metabolic Activation Pathway

Molnupiravir (EIDD-2801) was specifically designed as a 5'-isobutyrate prodrug to enhance the oral bioavailability of EIDD-1931.[1] Once administered, it undergoes rapid metabolic activation:

  • Hydrolysis: In the plasma, esterase enzymes quickly hydrolyze the isobutyrate ester group, releasing the active nucleoside analog, EIDD-1931 (NHC).[1][5]

  • Cellular Uptake: EIDD-1931 is transported into host cells via nucleoside transporters.[1]

  • Phosphorylation: Inside the host cell, a series of host kinase enzymes sequentially phosphorylate EIDD-1931 to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[2][4][5] This active form is the substrate utilized by the viral polymerase.

G cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular Molnupiravir Molnupiravir (EIDD-2801) EIDD1931_plasma EIDD-1931 (NHC) Molnupiravir->EIDD1931_plasma Esterase Hydrolysis EIDD1931_cell EIDD-1931 (NHC) EIDD1931_plasma->EIDD1931_cell Nucleoside Transporter NHC_MP NHC-Monophosphate (NHC-MP) EIDD1931_cell->NHC_MP Host Kinase NHC_DP NHC-Diphosphate (NHC-DP) NHC_MP->NHC_DP Host Kinase NHC_TP Active Form NHC-Triphosphate (NHC-TP) NHC_DP->NHC_TP Host Kinase

Caption: Metabolic activation of Molnupiravir to EIDD-1931 and its active triphosphate form.
Incorporation, Tautomerism, and Mutagenesis

The key to EIDD-1931's mutagenic action lies in the tautomeric nature of its N4-hydroxycytidine base. It can exist in two forms: an amino form that mimics cytidine and an oxime form that mimics uridine.[1][6] This allows it to form stable base pairs with either guanine or adenine.

The process of mutagenesis occurs in two main steps during viral replication:

  • Step 1: Incorporation: The viral RNA-dependent RNA polymerase (RdRp) recognizes the active NHC-TP as a natural substrate. It can incorporate NHC monophosphate (NHC-MP) into the newly synthesized viral RNA strand opposite either a guanine (G) or an adenine (A) in the template strand.[1][6] Importantly, the incorporation of NHC-MP does not cause immediate chain termination, allowing replication to continue.[6]

  • Step 2: Mis-templating in Subsequent Replication: The newly synthesized RNA strand, now containing NHC-MP, serves as a template for the next round of replication. When the RdRp encounters the incorporated NHC-MP, its tautomeric property causes ambiguous base pairing. The NHC-MP can direct the polymerase to insert either a guanine (G) or an adenine (A) into the new complementary strand.[1]

This two-step process leads to a rapid and irreversible accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[1][7] This circumvents the 3'-to-5' exoribonuclease (ExoN) proofreading mechanism present in coronaviruses, which typically removes mismatched nucleotides.[1][2]

G cluster_step1 Step 1: Incorporation into Nascent RNA cluster_step2 Step 2: Mis-templating in Next Replication Round Template1 Viral RNA Template (e.g., ...G...A...) RdRp1 Viral RdRp Template1->RdRp1 NHC_TP NHC-TP NHC_TP->RdRp1 NascentRNA Nascent RNA with NHC-MP (e.g., ...C...U...) * = NHC-MP RdRp1->NascentRNA Ambiguous Incorporation (as C or U analog) Template2 New Template RNA (...C...U...) NascentRNA->Template2 Becomes Template RdRp2 Viral RdRp Template2->RdRp2 NTPs A, G, C, U Triphosphates NTPs->RdRp2 MutatedRNA Mutated Progeny RNA (e.g., ...G or A...A or G...) RdRp2->MutatedRNA Leads to G>A and C>U Transitions Error Catastrophe Error Catastrophe: Production of non-viable virus MutatedRNA->Error Catastrophe

Caption: The two-step mechanism of lethal mutagenesis induced by EIDD-1931.
Error Catastrophe

As mutations accumulate with each replication cycle, the viral population eventually crosses a critical threshold of genomic integrity, a state known as "error catastrophe".[1][6] The resulting viral genomes are laden with deleterious mutations, leading to the production of non-functional proteins and defective, non-viable viral progeny, ultimately clearing the infection.[1]

Quantitative Data Summary

The efficacy of EIDD-1931 has been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of EIDD-1931
VirusCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Citation(s)
SARS-CoV-2VeroEC₅₀: 3.4--[8]
SARS-CoV-2VeroIC₅₀: 0.3--[9]
MERS-CoV-IC₅₀: 0.15--[9]
Enterovirus A71RDEC₅₀: 5.13 ± 0.5680.47 ± 0.0215.69[10][11]
Enterovirus A71VeroEC₅₀: 7.04 ± 0.3814.07 ± 0.432.0[10][11]
Enterovirus A71Huh-7EC₅₀: 4.43 ± 0.3334.09 ± 0.067.69[10][11]

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: Pharmacokinetic Parameters of EIDD-1931
Administration RouteSpeciesDoseParameterValueCitation(s)
Oral (as Molnupiravir)Human800 mg BIDCₘₐₓ16.13 µM[11]
OralRat (Arthritic)-Tₘₐₓ1.8-fold increase vs. normal[12]
OralRat (Arthritic)-AUC1.7-fold increase vs. normal[12]
OralRat (Arthritic)-Clearance0.54-fold of normal[12]

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum concentration; AUC: Area under the curve.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of EIDD-1931.

Protocol: In Vitro Antiviral Potency (CPE Protection Assay)

This assay determines the concentration of EIDD-1931 required to inhibit virus-induced cytopathic effect (CPE).

  • Cell Seeding: Seed host cells (e.g., Vero, RD) into 96-well plates at a density of 1.0 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 3-fold serial dilution of EIDD-1931 in culture medium (e.g., DMEM with 2% FBS), ranging from 0.01 to 200 µM. A DMSO-only treatment serves as a control.

  • Treatment and Infection: Add the diluted compound to the cells. Subsequently, add the virus (e.g., EV-A71) diluted to a concentration of 100x the 50% tissue culture infectious dose (TCID₅₀).

  • Incubation: Incubate the plates for 72 hours post-infection (h.p.i.) at 37°C.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: Calculate the EC₅₀ value (drug concentration that protects 50% of cells from CPE) and the CC₅₀ value (drug concentration that reduces cell viability by 50% in uninfected wells) using non-linear regression analysis.[10]

G Start Start: 96-well plates Seed 1. Seed Host Cells (e.g., Vero, 1x10⁴ cells/well) Start->Seed Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Add Serial Dilutions of EIDD-1931 Incubate1->Treat Infect 4. Add Virus (e.g., 100x TCID₅₀) Treat->Infect Incubate2 5. Incubate for 72h Infect->Incubate2 Measure 6. Measure Cell Viability (e.g., CellTiter-Glo® Assay) Incubate2->Measure Analyze 7. Analyze Data & Calculate EC₅₀ and CC₅₀ Values Measure->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro CPE protection assay.
Protocol: Time-of-Addition Assay

This assay helps identify the stage of the viral life cycle targeted by the antiviral agent.

  • Cell Seeding: Seed host cells (e.g., RD cells) in multi-well plates and incubate to allow for cell adherence.

  • Experimental Arms: Set up multiple treatment conditions where a fixed concentration of EIDD-1931 is added at different times relative to viral infection:

    • Full-time: Drug present before, during, and after infection.

    • Pre-treatment: Drug present only before infection, then washed out.

    • Co-treatment: Drug present only during the viral adsorption period.

    • Post-treatment: Drug added at various time points after the viral adsorption period (e.g., 0, 2, 4, 6 hours post-infection).

  • Infection: Infect cells with the virus at a defined multiplicity of infection (MOI).

  • Sample Collection: At a fixed time point (e.g., 30 hours post-infection), harvest the cells.

  • Quantification: Extract total intracellular RNA and quantify viral RNA levels using quantitative real-time PCR (qRT-PCR).

  • Analysis: Compare the viral RNA levels across the different treatment arms. Potent inhibition in the post-treatment arms indicates the drug acts at a post-entry stage of the viral life cycle, such as replication.[10][13]

Protocol: In Vivo Efficacy in a Murine Model

This protocol assesses the ability of EIDD-1931 to protect animals from a lethal viral challenge.

  • Animal Model: Use a susceptible animal model, such as 1-day-old ICR suckling mice for EV-A71 infection.

  • Infection: Infect the mice via intraperitoneal (i.p.) injection with a lethal dose of the virus (e.g., 10⁶ Plaque Forming Units of EV-A71).

  • Treatment: Administer EIDD-1931 or a vehicle control via i.p. injection at a specified dosage (e.g., 200 mg/kg) daily for a set duration (e.g., 4-7 consecutive days).

  • Monitoring: Record survival rates and body weight daily for the duration of the study (e.g., 21 days).

  • Viral Load Analysis: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Harvest various tissues (brain, heart, intestine, liver, muscle, lung).

  • Quantification: Determine the viral RNA loads in the harvested tissues using qRT-PCR.

  • Data Analysis: Analyze survival data using a log-rank test. Compare tissue viral loads between treated and vehicle groups using an appropriate statistical test (e.g., Student's t-test).[10][13]

References

EIDD-1931: A Comprehensive Profile of its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses. It is the active metabolite of the prodrug molnupiravir (EIDD-2801). The primary mechanism of action of EIDD-1931 is the induction of lethal mutagenesis in the viral genome, a process termed "viral error catastrophe."[1][2][3][4] This whitepaper provides an in-depth technical guide to the pharmacology and toxicology profile of EIDD-1931, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support ongoing research and drug development efforts.

Pharmacology

Mechanism of Action

EIDD-1931 exerts its antiviral effect through a multi-step intracellular process. Following administration of its prodrug, molnupiravir, EIDD-1931 is rapidly formed in the plasma.[2][5] It is then taken up by host cells and undergoes phosphorylation by host kinases to its active 5'-triphosphate form (NHC-TP).[2][5][6] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[2][6][7] Its incorporation into the nascent viral RNA strand leads to an accumulation of mutations, ultimately resulting in a non-viable viral population.[1][2][4][6][8]

EIDD-1931 Mechanism of Action cluster_blood Bloodstream cluster_cell Host Cell cluster_virus Viral Replication Molnupiravir Molnupiravir (EIDD-2801) EIDD1931_plasma EIDD-1931 (NHC) Molnupiravir->EIDD1931_plasma Plasma Esterases EIDD1931_cell EIDD-1931 (NHC) EIDD1931_plasma->EIDD1931_cell Cellular Uptake NHC_MP NHC-Monophosphate EIDD1931_cell->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Competitive Substrate Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe

Figure 1: Mechanism of action of EIDD-1931. (Max Width: 760px)
Antiviral Activity

EIDD-1931 has demonstrated potent in vitro activity against a wide range of RNA viruses. This broad-spectrum activity makes it a promising candidate for the treatment of various viral infections.[1][3][7][9]

Table 1: In Vitro Antiviral Activity of EIDD-1931

Virus FamilyVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
CoronaviridaeSARS-CoV-2VeroCPE---[9]
MERS-CoVVeroCPE---[9]
Feline Infectious Peritonitis Virus (FIPV)CRFK-0.09>100>1111[10]
PicornaviridaeEnterovirus 71 (EV-A71)RDCPE5.13 ± 0.5680.47 ± 0.0215.69[3][11]
Enterovirus 71 (EV-A71)VeroCPE7.04 ± 0.3814.07 ± 0.432.0[3][11]
Enterovirus 71 (EV-A71)Huh-7CPE4.43 ± 0.3334.09 ± 0.067.69[3][11]
FlaviviridaeZika Virus (ZIKV)BHKCPE---[12]
Dengue Virus (DENV)BHKCPE---[12]
Yellow Fever Virus (YFV)BHKCPE---[12]
FiloviridaeEbola Virus (EBOV)-----[13]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). CPE: Cytopathic Effect.

Pharmacokinetics

Following oral administration of its prodrug molnupiravir, EIDD-1931 is rapidly detected in the plasma.[2] Pharmacokinetic parameters have been characterized in both humans and animal models.

Table 2: Pharmacokinetic Parameters of EIDD-1931 in Humans (following oral molnupiravir administration)

ParameterValueConditionReference(s)
Tmax (median)1.00 - 1.75 hSingle and multiple doses[2]
t1/2 (geometric mean)~1 hSingle dose[2]
t1/2 (at highest dose)7.1 hSingle dose[2]
Dose ProportionalityCmax and AUC increase in a dose-proportional mannerSingle doses[2]
Food EffectDecreased rate of absorption, no decrease in overall exposureAdministered in a fed state[2]

Tmax: Time to maximum plasma concentration; t1/2: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the curve.

Studies in rats have investigated the impact of various disease states on the oral pharmacokinetics of EIDD-1931, suggesting that dose adjustments may be necessary in patients with certain comorbidities.[14][15] For instance, liver and gastric injuries were associated with substantially lower plasma exposure, while kidney injury and neuropathic pain resulted in increased exposure.[15]

Toxicology

The toxicological profile of EIDD-1931 is a critical aspect of its development. While demonstrating potent antiviral activity, concerns have been raised regarding its potential for cytotoxicity.[10]

Table 3: In Vitro Cytotoxicity of EIDD-1931

Cell LineCC50 (µM)Reference(s)
RD80.47 ± 0.02[3][11]
Vero14.07 ± 0.43[3][11]
Huh-734.09 ± 0.06[3][11]
Human Airway Epithelial Cells137[7]

CC50: 50% cytotoxic concentration.

It has been noted that EIDD-1931 is more virus inhibitory but also more cytotoxic than GS-441524, another antiviral used in the treatment of Feline Infectious Peritonitis.[10] Long-term toxicological effects, particularly with extended treatment durations as required for some diseases like FIP, warrant careful consideration and further investigation.[10]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Protection)

The following provides a generalized workflow for determining the in vitro antiviral activity of EIDD-1931 using a cytopathic effect (CPE) protection assay.[11][16][17]

CPE Protection Assay Workflow A 1. Cell Seeding Seed appropriate cell line (e.g., Vero, RD) in 96-well plates. C 3. Viral Infection Infect cells with the target virus at a specified multiplicity of infection (MOI). A->C B 2. Compound Preparation Prepare serial dilutions of EIDD-1931. D 4. Treatment Add the diluted EIDD-1931 to the infected cells. B->D C->D E 5. Incubation Incubate the plates for a defined period (e.g., 72 hours) to allow for viral replication and CPE development. D->E F 6. Viability Assessment Measure cell viability using a suitable assay (e.g., CellTiter-Glo). E->F G 7. Data Analysis Calculate EC50 and CC50 values from the dose-response curves. F->G

Figure 2: CPE Protection Assay Workflow. (Max Width: 760px)
Pharmacokinetic Study in Animals

The following outlines a typical workflow for a preclinical pharmacokinetic study of EIDD-1931 in an animal model, such as rats.[14][15]

Animal Pharmacokinetic Study Workflow A 1. Animal Acclimatization Acclimatize animals to laboratory conditions. B 2. Group Assignment Randomly assign animals to different treatment groups (e.g., different dose levels, disease models). A->B C 3. Drug Administration Administer EIDD-1931 or its prodrug orally or via another relevant route. B->C D 4. Blood Sampling Collect blood samples at predetermined time points post-administration. C->D E 5. Plasma Preparation Process blood samples to obtain plasma. D->E F 6. Bioanalysis Quantify EIDD-1931 concentrations in plasma using a validated analytical method (e.g., LC-MS/MS). E->F G 7. Pharmacokinetic Analysis Calculate key pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) using appropriate software. F->G

Figure 3: Animal Pharmacokinetic Study Workflow. (Max Width: 760px)

Conclusion

EIDD-1931 is a promising broad-spectrum antiviral agent with a novel mechanism of action. Its potent in vitro and in vivo efficacy against a range of RNA viruses underscores its potential as a valuable therapeutic option. However, a thorough understanding of its toxicological profile is paramount for its safe and effective clinical application. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of EIDD-1931, intended to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate its long-term safety profile and to optimize its therapeutic use across different viral indications.

References

Structural Analysis of EIDD-1931 (NHC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of EIDD-1931, also known as N-hydroxycytidine (NHC), a potent ribonucleoside analog with broad-spectrum antiviral activity. EIDD-1931 is the active metabolite of the prodrug Molnupiravir (EIDD-2801). This document details its chemical structure, mechanism of action, quantitative antiviral efficacy, and relevant experimental protocols.

Chemical and Structural Properties

EIDD-1931 is a cytidine analog characterized by a hydroxy group at the N4 position of the cytosine base.[1] This modification is central to its antiviral activity. The chemical structure of EIDD-1931 is presented below.

Chemical Name: β-D-N4-hydroxycytidine[2] Molecular Formula: C₉H₁₃N₃O₆[3] Molecular Weight: 259.22 g/mol [4] CAS Number: 3258-02-4

Mechanism of Action: Viral Error Catastrophe

EIDD-1931 exerts its antiviral effect through a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[5][6][7] This process can be broken down into several key steps:

  • Cellular Uptake and Activation: EIDD-1931 is taken up by host cells and subsequently phosphorylated by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[7][8]

  • Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates it into the newly synthesized viral RNA strand.[6][7]

  • Tautomerism and Ambiguous Base Pairing: Once incorporated, NHC can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenine. This tautomerism leads to incorrect base pairing during subsequent rounds of RNA replication.[5]

  • Accumulation of Mutations: The presence of NHC in the viral RNA template leads to a significant increase in the frequency of mutations, particularly G-to-A and C-to-U transitions, in the progeny viral genomes.[9]

  • Error Catastrophe: The accumulation of these mutations eventually exceeds a tolerable threshold, resulting in the production of non-functional viral proteins and progeny virions that are unable to replicate, leading to the collapse of the viral population.[10]

EIDD-1931_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular EIDD_2801 Molnupiravir (EIDD-2801) EIDD_1931 EIDD-1931 (NHC) EIDD_2801->EIDD_1931 Hydrolysis NHC_MP NHC-Monophosphate EIDD_1931->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Tautomerism & Ambiguous Base Pairing Error_Catastrophe Error Catastrophe (Non-viable Virus) Mutated_RNA->Error_Catastrophe Accumulation of Mutations

Metabolic activation and mechanism of action of EIDD-1931.

Quantitative Data

The antiviral activity of EIDD-1931 is quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

VirusCell LineIC₅₀/EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2Vero0.3>10>33.3[10][11]
SARS-CoV-2Calu-30.15>10>66.7[12]
MERS-CoVCalu-3 2B40.15--[11]
SARS-CoVVero 760.1--[11]
Enterovirus A71 (EV-A71)RD5.13 ± 0.5680.47 ± 0.0215.69[13]
Enterovirus A71 (EV-A71)Vero7.04 ± 0.3814.07 ± 0.432.0[13]
Enterovirus A71 (EV-A71)Huh-74.43 ± 0.3334.09 ± 0.067.69[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of antiviral compounds like EIDD-1931.

Plaque Reduction Assay for IC₅₀ Determination

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Plaque_Reduction_Assay_Workflow start Start cell_seeding Seed susceptible host cells in multi-well plates start->cell_seeding cell_confluency Incubate until a confluent monolayer forms cell_seeding->cell_confluency infection Infect cell monolayers with virus in the presence of EIDD-1931 dilutions cell_confluency->infection compound_dilution Prepare serial dilutions of EIDD-1931 compound_dilution->infection virus_dilution Prepare a known titer of virus virus_dilution->infection adsorption Incubate for viral adsorption infection->adsorption overlay Remove inoculum and add semi-solid overlay medium containing EIDD-1931 adsorption->overlay incubation Incubate for plaque formation (2-10 days) overlay->incubation staining Fix and stain the cell monolayer (e.g., with crystal violet) incubation->staining counting Count the number of plaques in each well staining->counting calculation Calculate the percentage of plaque reduction and determine IC₅₀ counting->calculation end End calculation->end

Workflow for a plaque reduction assay.

Detailed Methodology:

  • Cell Culture: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[4]

  • Compound Preparation: Prepare a series of two-fold or ten-fold dilutions of EIDD-1931 in an appropriate cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (multiplicity of infection, MOI) in the presence of the different concentrations of EIDD-1931. Include a virus control (no compound) and a cell control (no virus).[14][15]

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.[14]

  • Overlay: After the adsorption period, remove the virus inoculum and gently add a semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose) with the corresponding concentrations of EIDD-1931. This restricts the spread of the virus to adjacent cells.[14][15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.[14]

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of healthy cells.[14]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each EIDD-1931 concentration compared to the virus control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.[16]

Viral RNA Quantification by qRT-PCR

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

qRT_PCR_Workflow start Start cell_culture Culture host cells and infect with virus in the presence of varying EIDD-1931 concentrations start->cell_culture incubation Incubate for a defined period (e.g., 24-72 hours) cell_culture->incubation rna_extraction Harvest cell supernatant or lysates and extract total RNA incubation->rna_extraction reverse_transcription Reverse transcribe viral RNA to complementary DNA (cDNA) rna_extraction->reverse_transcription qpcr Perform quantitative PCR (qPCR) with virus-specific primers and probes reverse_transcription->qpcr data_analysis Analyze amplification data to determine viral RNA copy number qpcr->data_analysis end End data_analysis->end

Workflow for viral RNA quantification by qRT-PCR.

Detailed Methodology:

  • Cell Treatment and Infection: Culture susceptible cells and treat them with various concentrations of EIDD-1931. Subsequently, infect the cells with the virus of interest.

  • Sample Collection: At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant or lyse the cells to harvest intracellular RNA.[17]

  • RNA Extraction: Extract total RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.[17]

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers. This step is often combined with the qPCR step in a one-step qRT-PCR protocol.[18]

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, along with primers and a probe specific to a conserved region of the viral genome. The amplification of the target sequence is monitored in real-time by detecting the fluorescence emitted by the probe.[18]

  • Data Analysis: A standard curve is generated using known quantities of a viral RNA standard. The cycle threshold (Ct) values from the experimental samples are then used to extrapolate the viral RNA copy number from the standard curve. The reduction in viral RNA levels in the EIDD-1931-treated samples compared to the untreated control is then calculated.[9]

Conclusion

EIDD-1931 (NHC) is a potent broad-spectrum antiviral agent that functions by inducing lethal mutagenesis in viral RNA. Its efficacy has been demonstrated against a range of RNA viruses, and its oral bioavailability as the prodrug Molnupiravir has led to its clinical use. The structural and mechanistic understanding of EIDD-1931, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development and application of this important class of antiviral compounds. Further research to obtain and analyze detailed crystallographic data of EIDD-1931 will provide deeper insights into its structure-activity relationship.

References

EIDD-1931 chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Stability of EIDD-1931

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity. It is the active metabolite of the prodrug Molnupiravir (EIDD-2801).[1][2] EIDD-1931 exerts its antiviral effect by being incorporated into viral RNA, leading to an accumulation of mutations that results in "error catastrophe" and inhibits viral replication.[3] This document provides a comprehensive overview of the fundamental chemical properties and stability of EIDD-1931, intended for researchers and professionals in the field of drug development.

Chemical Properties

EIDD-1931 is a synthetic nucleoside analog that shares structural similarities with cytidine. Its chemical identity and core properties are summarized below.

PropertyValue
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one[4]
Synonyms β-D-N4-Hydroxycytidine, N4-Hydroxycytidine, NHC[5][6]
CAS Number 3258-02-4[3][5][6]
Molecular Formula C₉H₁₃N₃O₆[3][5][6]
Molecular Weight 259.22 g/mol [3][6][7][8]
Melting Point 169 °C[4]
Purity Typically ≥95% to ≥99.96% (as determined by HPLC)[3][5][6][7]
InChI Key XCUAIINAJCDIPM-XVFCMESISA-N[3][5]
Solubility

The solubility of EIDD-1931 is a critical parameter for its use in various experimental settings. The compound exhibits good solubility in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 20 - 45[5][8]~100 - 173.6[3][8]
Water 12.96 - 15[3][9]50[3]
PBS (pH 7.2) 10[5]~38.6
DMF 10[5]~38.6

Chemical Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of EIDD-1931.

Storage Recommendations
FormStorage TemperatureDurationAdditional Notes
Powder (Solid) -20°C[3][9]3 yearsStore in a dry, cool place away from sunlight.[4][10]
In Solvent -80°C[8][9]1 yearAliquot to avoid repeated freeze-thaw cycles.[9]
In Solvent -20°C[9]1 month
Degradation Profile

Studies on the prodrug Molnupiravir (EIDD-2801) provide insight into the stability of its active form, EIDD-1931. Molnupiravir is susceptible to degradation under oxidative, acidic, and alkaline stress conditions, but demonstrates significant stability against thermal degradation.[11] Given that EIDD-1931 is the hydrolysis product of Molnupiravir, it is expected to exhibit similar liabilities, particularly to further degradation under harsh pH or oxidative conditions.

Experimental Protocols

This section details methodologies for the preparation, stability assessment, and quantification of EIDD-1931.

Preparation of Stock and Working Solutions

Objective: To prepare EIDD-1931 solutions for in vitro and in vivo experiments.

Methodology for in vitro Assays:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of EIDD-1931 powder.

    • Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[12]

    • Ensure complete dissolution, using sonication if necessary.[8]

    • Store the stock solution at -20°C or -80°C in small aliquots.[12]

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution into the appropriate cell culture medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations for the assay.[13]

Methodology for in vivo Administration:

  • Vehicle Preparation: Prepare the desired vehicle for administration. A common vehicle is saline.[12]

  • Solubilization:

    • Dissolve the required amount of EIDD-1931 in the vehicle.

    • To ensure full dissolution for animal studies, alternating ultrasound treatment may be applied.[12]

    • For more complex formulations, co-solvents may be used. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been described for the prodrug.[8][14]

  • Administration: The prepared solution should be used immediately for optimal results.[9]

Quantification in Biological Samples (Pharmacokinetics)

Objective: To determine the concentration of EIDD-1931 in biological matrices such as serum or plasma.

Methodology (Based on High-Performance Liquid Chromatography–Tandem Mass Spectrometry - HPLC-MS/MS): [15]

  • Sample Preparation:

    • Collect blood samples at specified time points post-administration.

    • Process the samples to obtain serum or plasma.

  • Stock and Standard Curve Preparation:

    • Prepare a stock solution of EIDD-1931 (e.g., 2 mg/mL in methanol) and store it at -80°C.[15][16]

    • Dilute the stock solution in methanol to create a series of calibration standards covering the expected concentration range in the samples (e.g., 1 ng/mL to 5000 ng/mL).[15][16]

  • Chromatographic Separation:

    • Utilize a suitable HPLC column (e.g., a C18 column).

    • Employ a gradient elution method with mobile phases such as water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B).

    • A typical gradient might involve a linear increase in Mobile Phase B over several minutes to separate the analyte from matrix components.[15]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Identify EIDD-1931 by monitoring specific precursor-to-product ion transitions, for example, m/z 257.9 → 125.9 and 107.9.[15][16]

  • Quantification:

    • Construct a calibration curve by plotting the peak areas of the standards against their known concentrations.

    • Determine the concentration of EIDD-1931 in the unknown samples by linear regression analysis using the calibration curve.[15][16]

Visualizations

Diagrams created using Graphviz to illustrate key relationships and workflows.

G cluster_0 Metabolic Activation Pathway molnupiravir Molnupiravir (EIDD-2801) Prodrug hydrolysis Hydrolysis (in vivo) molnupiravir->hydrolysis eidd1931 EIDD-1931 (NHC) Active Metabolite hydrolysis->eidd1931

Caption: Prodrug to active metabolite conversion pathway.

G cluster_1 In Vitro Antiviral Assay Workflow prep_cells 1. Seed Host Cells (e.g., Vero, Huh7) add_compound 2. Add Serial Dilutions of EIDD-1931 prep_cells->add_compound infect_cells 3. Infect Cells with Virus add_compound->infect_cells incubate 4. Incubate (e.g., 72 hours) infect_cells->incubate measure_effect 5. Measure Antiviral Effect (e.g., CPE Assay, Cell Viability) incubate->measure_effect calculate 6. Calculate EC50 and CC50 Values measure_effect->calculate

Caption: General workflow for in vitro antiviral testing.

G cluster_2 Pharmacokinetic Study Workflow admin 1. Administer EIDD-1931 to Animal Model collect 2. Collect Blood Samples at Timed Intervals admin->collect process 3. Process Samples to Obtain Plasma/Serum collect->process analyze 4. Analyze Samples via HPLC-MS/MS process->analyze determine 5. Determine PK Parameters (Cmax, AUC, etc.) analyze->determine

Caption: Workflow for a typical pharmacokinetic study.

References

EIDD-1931: A Ribonucleoside Analog Inhibitor Inducing Viral Error Catastrophe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EIDD-1931, the active metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] Its unique mechanism of action, known as lethal mutagenesis or viral error catastrophe, involves its incorporation into the viral RNA genome, leading to an accumulation of mutations that ultimately inhibits viral replication.[2][4][5][6][7] This technical guide provides a comprehensive overview of EIDD-1931, including its mechanism of action, metabolic activation, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Introduction

EIDD-1931, chemically known as β-D-N4-hydroxycytidine (NHC), is a synthetic ribonucleoside analog that has demonstrated significant inhibitory effects against numerous RNA viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), influenza viruses, Ebola virus, and enteroviruses.[1][2][3][8] The development of its orally bioavailable prodrug, Molnupiravir (EIDD-2801), has facilitated its clinical investigation and application.[2][9][10][11] This document serves as a technical resource for researchers and drug development professionals, offering detailed insights into the virological profile of EIDD-1931.

Metabolic Activation and Mechanism of Action

The antiviral activity of EIDD-1931 is dependent on its intracellular conversion to the active triphosphate form and its subsequent incorporation into viral RNA by the viral RNA-dependent RNA polymerase (RdRp).

Metabolic Activation Pathway

Molnupiravir (EIDD-2801) is designed as a 5'-isobutyrate prodrug of EIDD-1931 to enhance its oral bioavailability.[2][6] Upon administration, Molnupiravir undergoes rapid and extensive metabolism:

  • Hydrolysis: Plasma esterases hydrolyze the isobutyrate ester group of Molnupiravir, releasing the active nucleoside analog, EIDD-1931 (NHC).[2][6]

  • Cellular Uptake: EIDD-1931 is transported into host cells via nucleoside transporters.

  • Phosphorylation: Once inside the cell, host cellular kinases sequentially phosphorylate EIDD-1931 to its monophosphate (NHC-MP), diphosphate (NHC-DP), and finally to its active triphosphate form, NHC-5'-triphosphate (NHC-TP).[2][7]

Metabolic Activation of Molnupiravir cluster_plasma Plasma cluster_cell Host Cell Molnupiravir Molnupiravir (EIDD-2801) (Prodrug) EIDD1931 EIDD-1931 (NHC) (Active Nucleoside) Molnupiravir->EIDD1931 Esterases NHC_MP NHC-Monophosphate (NHC-MP) EIDD1931->NHC_MP Host Kinases NHC_DP NHC-Diphosphate (NHC-DP) NHC_MP->NHC_DP Host Kinases NHC_TP NHC-Triphosphate (NHC-TP) (Active Metabolite) NHC_DP->NHC_TP Host Kinases

Metabolic activation of Molnupiravir to EIDD-1931 and its active triphosphate form.
Mechanism of Lethal Mutagenesis

The core of EIDD-1931's antiviral action is the induction of "error catastrophe" or lethal mutagenesis during viral RNA replication.[6][7]

  • Competition and Incorporation: The active NHC-TP acts as a competitive substrate for the viral RdRp, mimicking both cytidine triphosphate (CTP) and uridine triphosphate (UTP).[6] The RdRp incorporates NHC-monophosphate (NHC-MP) into the nascent viral RNA strand.

  • Tautomerism and Ambiguous Base-Pairing: The mutagenic nature of EIDD-1931 stems from the tautomeric properties of its N4-hydroxycytosine base. It can exist in two forms: an amino-like form that pairs with guanine (G) and an imino-like (oxime) form that pairs with adenine (A).[2] This allows NHC to be incorporated opposite either a G or an A in the template RNA strand.

  • Accumulation of Mutations: When the newly synthesized RNA strand containing NHC-MP is used as a template for the next round of replication, the ambiguous base-pairing potential of NHC leads to the incorporation of incorrect nucleotides (either G or A) in the subsequent copies. This results in a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome.[5]

  • Error Catastrophe: The accumulation of these mutations with each replication cycle eventually exceeds the virus's tolerance for genetic variation, leading to the production of non-functional viral proteins and non-viable viral progeny, a state known as "error catastrophe."[7]

Mechanism of Lethal Mutagenesis by EIDD-1931 cluster_replication Viral RNA Replication cluster_mutagenesis Lethal Mutagenesis Template Viral RNA Template RdRp Viral RdRp Template->RdRp Template Nascent Nascent RNA Strand RdRp->Nascent Elongation Incorporation NHC-MP Incorporated into Nascent RNA RdRp->Incorporation Incorporates NHC_TP NHC-TP (Active Drug) NHC_TP->RdRp Competes with CTP/UTP NTPs Cellular NTPs (A, U, C, G) NTPs->RdRp Tautomerism Tautomerism of NHC (pairs with A or G) Incorporation->Tautomerism Acts as template Mutation Increased G->A and C->U Transitions in Viral Genome Tautomerism->Mutation Causes Catastrophe Error Catastrophe: Non-viable Virus Progeny Mutation->Catastrophe Leads to

The process of lethal mutagenesis induced by EIDD-1931 during viral replication.

Quantitative Data on Antiviral Activity

The in vitro antiviral potency of EIDD-1931 has been evaluated against a variety of RNA viruses in different cell lines. The following tables summarize key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50).

Table 1: Antiviral Activity of EIDD-1931 against Coronaviruses

VirusCell LineAssayIC50 (µM)EC50 (µM)Reference
SARS-CoV-2Vero-0.3-[3]
SARS-CoV-2Calu-3-0.08-[12]
SARS-CoV-2Vero E6-GFP--0.3[12]
SARS-CoV-2Huh7--0.4[12]
MERS-CoV--0.15-[3]
Bat-CoVs--0.15-[13]

Table 2: Antiviral Activity of EIDD-1931 against Enteroviruses

VirusCell LineAssayEC50 (µM)Reference
EV-A71RDCPE Protection5.13 ± 0.56[1]
EV-A71VeroCPE Protection7.04 ± 0.38[1]
EV-A71Huh-7CPE Protection4.43 ± 0.33[1]
EV-A71 (clinical isolate)--2.79 ± 0.89[1]

Table 3: Cytotoxicity of EIDD-1931

Cell LineCC50 (µM)Reference
RD80.47 ± 0.02[1]
Vero14.07 ± 0.43[1]
Huh734.09 ± 0.06[1]

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments used to evaluate the antiviral activity of EIDD-1931.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of the compound required to inhibit virus-induced cell death.

  • Cell Seeding: Plate a suitable cell line (e.g., Vero E6, RD cells) in 96-well microplates and grow to confluence.[6]

  • Compound Preparation: Prepare serial dilutions of EIDD-1931 in cell culture medium.

  • Infection and Treatment: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI). Immediately after infection, remove the virus inoculum and add the medium containing the serially diluted EIDD-1931.[6] Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-4 days).[6]

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Viral RNA Quantification by qRT-PCR

This assay quantifies the effect of the compound on viral RNA replication.

  • Cell Culture and Infection: Seed cells in multi-well plates, infect with the virus, and treat with serial dilutions of EIDD-1931 as described for the CPE assay.

  • RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform one-step or two-step qRT-PCR using primers and a probe specific to a viral gene (e.g., the N gene for SARS-CoV-2).[14]

  • Data Analysis: Determine the viral RNA copy number in each sample by comparing the cycle threshold (Ct) values to a standard curve of known concentrations. Calculate the 50% inhibitory concentration (IC50) based on the reduction in viral RNA levels at different drug concentrations.

Viral Protein Expression by Western Blot

This method assesses the impact of the compound on the production of viral proteins.

  • Cell Culture, Infection, and Treatment: Follow the same initial steps as for the viral RNA quantification assay.

  • Protein Extraction: At a designated time post-infection, wash the cells with PBS and lyse them with a suitable lysis buffer to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to a viral protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative reduction in viral protein expression in the presence of the compound.

Experimental Workflow for Antiviral Activity cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., Vero, Calu-3) start->cell_culture infection Viral Infection (Defined MOI) cell_culture->infection treatment Treatment with EIDD-1931 (Serial Dilutions) infection->treatment incubation Incubation (24-72 hours) treatment->incubation cpe CPE Inhibition Assay (Cell Viability) incubation->cpe qpcr qRT-PCR (Viral RNA Quantification) incubation->qpcr western Western Blot (Viral Protein Expression) incubation->western data_analysis Data Analysis (IC50 / EC50 Calculation) cpe->data_analysis qpcr->data_analysis western->data_analysis end End data_analysis->end

References

Foundational Studies of EIDD-1931: A Technical Guide to its Antiviral Activity Against Coronaviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses, including multiple coronaviruses.[1][2][3][4] Its mechanism of action, centered on inducing lethal mutagenesis in the viral genome, has positioned it as a significant compound in the development of antiviral therapeutics.[1][2] This technical guide provides an in-depth overview of the foundational preclinical studies of EIDD-1931, focusing on its efficacy against coronaviruses, its mechanism of action, and the experimental protocols used for its evaluation. EIDD-1931 is the active metabolite of the prodrug Molnupiravir (EIDD-2801), which was developed to improve oral bioavailability.[1][2][3]

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of EIDD-1931 has been quantified across various coronaviruses using in vitro cell culture models. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Table 1: In Vitro Antiviral Activity of EIDD-1931 Against Coronaviruses
VirusCell LineAssay EndpointIC50 / EC50 (µM)Reference
SARS-CoV-2VeroVirus ReplicationIC50 = 0.3[5]
SARS-CoV-2Vero E6-GFPVirus-induced CPEEC50 = 0.3[3]
SARS-CoV-2Huh7Virus-induced CPEEC50 = 0.4[3]
SARS-CoV-2Calu-3Virus ReplicationIC50 = 0.08[3]
MERS-CoVCalu-3 2B4Virus ReplicationIC50 = 0.15[5]
MERS-CoVVeroVirus ReplicationIC50 = 0.15
SARS-CoVVero 76Virus ReplicationIC50 = 0.1[5]

IC50 (Half-maximal Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) are measures of the drug's potency in inhibiting viral replication.

Table 2: Cytotoxicity of EIDD-1931
Cell LineCC50 (µM)Reference
RD80.47 ± 0.02[6]
Vero14.07 ± 0.43[6]
Huh734.09 ± 0.06[6]

CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Mechanism of Action: Lethal Mutagenesis

EIDD-1931 exerts its antiviral effect through a mechanism known as lethal mutagenesis.[1][2] As a nucleoside analog, it is processed within the host cell and incorporated into the nascent viral RNA during replication by the viral RNA-dependent RNA polymerase (RdRp).[7][8]

The prodrug Molnupiravir (EIDD-2801) is first hydrolyzed in vivo to EIDD-1931 (NHC).[7][9] Host cell kinases then phosphorylate EIDD-1931 to its active 5'-triphosphate form (NHC-TP).[7][8] The viral RdRp recognizes NHC-TP as a substrate, mistaking it for cytidine triphosphate (CTP) or uridine triphosphate (UTP).[7][10] Once incorporated into the viral RNA, NHC can act as a template for the incorporation of either guanine or adenine during subsequent rounds of replication, leading to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[1][10] This increase in mutation frequency beyond a tolerable threshold results in a non-viable viral population, a phenomenon termed "viral error catastrophe".[9]

G cluster_blood Bloodstream cluster_cell Host Cell cluster_viral_rep Viral Replication molnupiravir Molnupiravir (EIDD-2801, Prodrug) eidd1931 EIDD-1931 (NHC) molnupiravir->eidd1931 Hydrolysis eidd1931_in EIDD-1931 eidd1931->eidd1931_in Cellular Uptake nhc_tp NHC-Triphosphate (NHC-TP, Active Form) rdRp Viral RNA-dependent RNA Polymerase (RdRp) nhc_tp->rdRp eidd1931_in->nhc_tp Host Kinases viral_rna Viral RNA Template viral_rna->rdRp new_rna Nascent Viral RNA (with NHC-MP) rdRp->new_rna Incorporation mutated_rna Mutated Viral RNA (G->A, C->U transitions) new_rna->mutated_rna Template for next replication cycle error_catastrophe Error Catastrophe (Non-viable virus) mutated_rna->error_catastrophe

Mechanism of Action of EIDD-1931 (NHC)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the foundational studies of EIDD-1931.

In Vitro Antiviral Activity Assay

This protocol outlines a general method for determining the EC50 of EIDD-1931 against coronaviruses in a cell culture system.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates at a predetermined density to achieve a confluent monolayer the following day.[6]

  • Compound Preparation: Prepare a serial dilution of EIDD-1931 in culture medium. A vehicle control (e.g., DMSO) should also be prepared.[6]

  • Infection: Infect the cell monolayers with a specific coronavirus at a defined multiplicity of infection (MOI), for example, 0.01.[11]

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted EIDD-1931 or vehicle control to the respective wells.[11]

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.[6][11]

  • Endpoint Analysis: Quantify the extent of viral replication. This can be achieved through various methods:

    • Quantitative Reverse Transcription PCR (qRT-PCR): Isolate viral RNA from the cell culture supernatant and quantify the number of viral genomes.[11]

    • TCID50 Assay (50% Tissue Culture Infectious Dose): Determine the viral titer in the supernatant by performing serial dilutions on fresh cell monolayers.

    • Cytopathic Effect (CPE) Reduction Assay: Visually score the inhibition of virus-induced cell death or use a cell viability reagent (e.g., CellTiter-Glo) to quantify the number of viable cells.[6]

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[11]

G cluster_analysis Endpoint Analysis start Start seed_cells Seed Host Cells (e.g., Vero, Calu-3) in 96-well plates start->seed_cells infect_cells Infect Cells with Coronavirus (defined MOI) seed_cells->infect_cells prepare_drug Prepare Serial Dilutions of EIDD-1931 add_drug Add EIDD-1931 Dilutions to Infected Cells prepare_drug->add_drug infect_cells->add_drug incubate Incubate for 24-72 hours add_drug->incubate qRT_PCR qRT-PCR (Viral RNA Quantification) incubate->qRT_PCR TCID50 TCID50 Assay (Viral Titer) incubate->TCID50 CPE_Assay CPE Reduction Assay (Cell Viability) incubate->CPE_Assay calculate_ec50 Calculate EC50 using Dose-Response Curve qRT_PCR->calculate_ec50 TCID50->calculate_ec50 CPE_Assay->calculate_ec50 end End calculate_ec50->end

In Vitro Antiviral Assay Workflow
Cytotoxicity Assay

This protocol is essential to determine the therapeutic index of the compound.

  • Cell Seeding: Seed cells in 96-well plates as described for the antiviral assay.

  • Compound Treatment: Add serial dilutions of EIDD-1931 to wells containing uninfected cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically active cells.[11]

  • Data Analysis: Calculate the CC50 value by plotting cell viability against the log of the drug concentration.

In Vivo Efficacy Studies in Animal Models

Animal models, such as mice genetically modified to be susceptible to specific coronaviruses (e.g., MERS-CoV), are crucial for evaluating the in vivo efficacy of antiviral candidates.[1]

  • Animal Model: Utilize a relevant animal model, such as mice expressing the human DPP4 receptor for MERS-CoV studies.[1]

  • Drug Formulation and Administration: Formulate the orally bioavailable prodrug EIDD-2801 for administration.[1]

  • Study Design:

    • Prophylactic Treatment: Administer EIDD-2801 to animals prior to viral challenge (e.g., 12 hours before infection).[1]

    • Therapeutic Treatment: Administer EIDD-2801 to animals at various time points after viral challenge (e.g., 12, 24 hours post-infection).[1]

  • Viral Challenge: Infect the animals with the target coronavirus via an appropriate route (e.g., intranasal).

  • Monitoring and Endpoints: Monitor the animals daily for clinical signs of disease, including weight loss and pulmonary function.[1] At specified time points, euthanize subsets of animals to collect tissues (e.g., lungs) for:

    • Viral Titer Determination: Measure the amount of infectious virus in the lungs using a TCID50 or plaque assay.[1]

    • Histopathology: Examine lung tissue for signs of inflammation and injury.

  • Data Analysis: Compare the outcomes (e.g., weight loss, viral lung titers, lung function) between treated and vehicle control groups to determine the efficacy of the treatment.

G cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis start Start select_model Select Animal Model (e.g., hDPP4 mice for MERS-CoV) start->select_model prophylactic Prophylactic: Administer EIDD-2801 BEFORE infection select_model->prophylactic therapeutic Therapeutic: Administer EIDD-2801 AFTER infection select_model->therapeutic vehicle Vehicle Control select_model->vehicle viral_challenge Intranasal Viral Challenge (e.g., MERS-CoV) prophylactic->viral_challenge therapeutic->viral_challenge vehicle->viral_challenge monitoring Daily Monitoring: - Weight Loss - Pulmonary Function viral_challenge->monitoring viral_titer Measure Viral Titer in Lungs monitoring->viral_titer histopathology Lung Histopathology monitoring->histopathology analyze_data Compare Outcomes (Treated vs. Control) viral_titer->analyze_data histopathology->analyze_data end End analyze_data->end

References

Methodological & Application

EIDD-1931 In Vitro Antiviral Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, the active metabolite of the prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its mechanism of action involves the introduction of mutations into the viral RNA genome, leading to a process known as "error catastrophe" and the inhibition of viral replication. This document provides detailed application notes and protocols for the in vitro assessment of the antiviral activity of EIDD-1931.

Mechanism of Action

EIDD-1931 is intracellularly phosphorylated to its active triphosphate form, which is then incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations in the viral genome, ultimately inhibiting the production of viable virus particles.

cluster_cell Host Cell EIDD_1931 EIDD-1931 (NHC) EIDD_1931_TP EIDD-1931 Triphosphate EIDD_1931->EIDD_1931_TP Intracellular Phosphorylation Viral_RNA Viral RNA Replication EIDD_1931_TP->Viral_RNA Incorporation by Viral RdRp Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Leads to Error_Catastrophe Error Catastrophe & Inhibition of Viral Replication Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of EIDD-1931.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of EIDD-1931

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of EIDD-1931 against various RNA viruses in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of EIDD-1931 against Coronaviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
SARS-CoV-2Vero0.3>10>33.3
SARS-CoVVero 760.1--
MERS-CoVCalu-3 2B40.15--
Feline Coronavirus (FIPV)CRFK0.09>100>1111

Table 2: Antiviral Activity of EIDD-1931 against Enteroviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Enterovirus 71 (EV-A71)RD5.13 ± 0.5680.47 ± 0.0215.69
Enterovirus 71 (EV-A71)Vero7.04 ± 0.3814.07 ± 0.432.0
Enterovirus 71 (EV-A71)Huh-74.43 ± 0.3334.09 ± 0.067.69

Table 3: Antiviral Activity of EIDD-1931 against Other RNA Viruses

VirusFamilyCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)Orthomyxoviridae----
Respiratory Syncytial Virus (RSV)Paramyxoviridae----
Venezuelan Equine Encephalitis Virus (VEEV)TogaviridaeVero0.426--
Mayaro Virus (MAYV)TogaviridaeVero1.6>100>62.5
Ebola Virus (EBOV)Filoviridae----

Note: Some data points are not available (indicated by "-").

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below.

Viral Titer Determination (TCID50 Assay)

This assay determines the concentration of a virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

cluster_workflow TCID50 Assay Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial 10-fold virus dilutions seed_cells->prepare_dilutions infect_cells Infect cells with virus dilutions prepare_dilutions->infect_cells incubate Incubate for 5-7 days infect_cells->incubate observe_cpe Observe and score for CPE incubate->observe_cpe calculate_tcid50 Calculate TCID50 (e.g., Reed-Muench method) observe_cpe->calculate_tcid50 end End calculate_tcid50->end

Caption: Workflow for TCID50 Assay.

Protocol:

  • Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line to achieve a confluent monolayer within 24 hours.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in an appropriate culture medium.

  • Infection: Inoculate replicate wells (typically 8) for each virus dilution. Include a "cell control" group that is not infected.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Observation: Observe the cell monolayers daily for the presence of cytopathic effect (CPE) using an inverted microscope.

  • Scoring: At the end of the incubation period, score each well as positive or negative for CPE.

  • Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to inhibit the virus-induced CPE.

Protocol:

  • Cell Seeding: Seed a 96-well plate with host cells to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of EIDD-1931 in culture medium.

  • Treatment and Infection:

    • Add the diluted EIDD-1931 to the wells in triplicate.

    • Include "cell control" (no virus, no compound) and "virus control" (virus, no compound) wells.

    • Infect the cells with a pre-titered virus stock at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plate until CPE is evident in at least 80% of the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium and add a cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet).

    • Measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the dose-response curve and using non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the reduction in the number or size of viral plaques in the presence of the antiviral compound.

cluster_workflow Plaque Reduction Assay Workflow start Start seed_cells Seed host cells in 6- or 12-well plates start->seed_cells infect_cells Infect with virus and add EIDD-1931 dilutions seed_cells->infect_cells overlay Add semi-solid overlay (e.g., agarose) infect_cells->overlay incubate Incubate until plaques are visible overlay->incubate fix_stain Fix and stain cells (e.g., Crystal Violet) incubate->fix_stain count_plaques Count plaques and calculate reduction fix_stain->count_plaques end End count_plaques->end

Caption: Workflow for Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed a suitable host cell line in 6- or 12-well plates to form a confluent monolayer.

  • Infection and Treatment:

    • Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques.

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Add an overlay medium (e.g., containing 1% agarose or methylcellulose) with serial dilutions of EIDD-1931.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible.

  • Fixation and Staining:

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value from the dose-response curve.

Viral Yield Reduction Assay

This assay measures the reduction in the production of infectious virus particles or viral RNA in the presence of the antiviral compound.

Protocol:

  • Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a defined MOI in the presence of serial dilutions of EIDD-1931.

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification of Viral Yield:

    • Infectious Virus Titer: Determine the virus titer in the collected supernatants using a TCID50 or plaque assay as described above.

    • Viral RNA Quantification: Extract viral RNA from the supernatants and quantify the number of viral genome copies using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis:

    • Calculate the reduction in viral yield (in log10 TCID50/mL or log10 PFU/mL) or the reduction in viral RNA copies for each compound concentration compared to the virus control.

    • Determine the EC50 value based on the dose-response curve.

Cytotoxicity Assay

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a density appropriate for the chosen cell viability assay.

  • Compound Treatment: Add serial dilutions of EIDD-1931 to the wells in triplicate. Include "cell control" wells with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assays.

  • Cell Viability Measurement:

    • Use a commercially available cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • Add the reagent to the wells and measure the signal (luminescence) according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

    • Determine the CC50 value by plotting the dose-response curve and using non-linear regression analysis.

References

Application Notes and Protocols for EIDD-1931 Animal Model Studies in Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses, including influenza A and B viruses.[1][2] Its mechanism of action involves inducing lethal mutagenesis in the viral genome, a process termed "error catastrophe," which presents a high barrier to the development of antiviral resistance.[3][4] Due to poor oral bioavailability in higher animal models, a more clinically viable isopropyl ester prodrug, EIDD-2801 (Molnupiravir), was developed.[1][5] EIDD-2801 is efficiently metabolized to EIDD-1931 in vivo, delivering the active antiviral agent to target tissues.[4][6]

The ferret (Mustela putorius furo) is considered the gold-standard animal model for influenza research as it recapitulates many of the clinical and virological features of human influenza infection, including fever, nasal discharge, and efficient virus transmission.[7][8][9] Mice are also utilized, particularly for initial efficacy and toxicity screening, although they often require virus adaptation to exhibit disease signs.[10] These application notes provide a summary of key quantitative data from animal model studies and detailed protocols for conducting similar preclinical evaluations of EIDD-1931 and its prodrugs against influenza viruses.

Quantitative Data Summary

The following tables summarize the efficacy of EIDD-2801 (Molnupiravir) in the ferret model of influenza, highlighting its ability to reduce viral load and mitigate clinical symptoms.

Table 1: Therapeutic Efficacy of EIDD-2801 in Ferrets Infected with Pandemic Influenza A Virus

Treatment Group (Oral, b.i.d.)Virus Titer in Nasal Wash (log10 PFU/mL)Reduction in Viral Load (Compared to Vehicle)Alleviation of Clinical SignsReference
Vehicle~4.5-Fever observed[5]
EIDD-2801 (7 mg/kg)Significantly reducedMultiple orders of magnitudeAlleviated fever[3][5]
EIDD-2801 (2.3 mg/kg)Significantly reducedSignificant reductionNot specified[5]
EIDD-2801 (0.8 mg/kg)No significant effectNot significantNot specified[5]

Table 2: Efficacy of EIDD-2801 in Ferrets Against Seasonal and Pandemic Influenza A Viruses

ParameterSeasonal IAVPandemic IAVReference
Lowest Efficacious Oral Dose (b.i.d.) 2.3 mg/kg7 mg/kg[5]
Latest Onset of Effective Treatment 36 hours post-infection36 hours post-infection[5]
Effect on Virus Burden in Upper Respiratory Tract Significant reduction at 7 mg/kgSignificant reduction at 7 mg/kg[5]
Effect on Virus Burden in Lower Respiratory Tract Significant reduction at 2.3 mg/kg and 7 mg/kgSignificant reduction at 2.3 mg/kg and 7 mg/kg[5]

Experimental Protocols

Protocol 1: Ferret Model for Influenza Virus Infection and Antiviral Efficacy Testing

Objective: To evaluate the in vivo efficacy of EIDD-1931 or its prodrugs against influenza virus in a ferret model that mimics human disease.

Materials:

  • Ferrets (Mustela putorius furo), 4-6 months old, influenza-naive.

  • Influenza A or B virus stock of known titer (e.g., pandemic H1N1, seasonal H3N2).

  • EIDD-2801 (Molnupiravir) or other formulation of EIDD-1931.

  • Vehicle control (appropriate for the drug formulation).

  • Anesthesia (e.g., isoflurane).

  • Nasal wash collection supplies (e.g., sterile saline, collection tubes).

  • Euthanasia agent.

  • Biosafety Level 2+ (BSL-2+) facilities and appropriate personal protective equipment (PPE).

Procedure:

  • Acclimatization: House ferrets individually in a BSL-2+ facility for at least 7 days prior to the experiment to allow for acclimatization.

  • Infection:

    • Anesthetize ferrets using isoflurane.

    • Inoculate ferrets intranasally with a predetermined dose of influenza virus (e.g., 10^6 PFU) in a small volume (e.g., 0.5 mL).

  • Treatment:

    • Initiate treatment at a specified time point post-infection (e.g., 12, 24, or 36 hours).

    • Administer EIDD-2801 or vehicle control orally (e.g., via gavage) twice daily (b.i.d.) at the desired dosages (e.g., 0.8, 2.3, 7 mg/kg).

  • Monitoring:

    • Monitor ferrets daily for clinical signs of illness, including weight loss, fever (rectal temperature), and activity level.

    • Collect nasal washes at specified intervals (e.g., daily or every other day) by instilling sterile saline into the nostrils and collecting the runoff.

  • Viral Titer Determination:

    • Quantify infectious virus in nasal wash samples using a standard plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.

  • Terminal Endpoint:

    • At the end of the study (e.g., day 7 post-infection), euthanize ferrets.

    • Collect respiratory tissues (e.g., nasal turbinates, trachea, lungs) for virological and histopathological analysis.

    • Determine viral titers in tissue homogenates.

Protocol 2: Mouse Model for Preliminary Efficacy Screening

Objective: To conduct initial in vivo screening of EIDD-1931 or its prodrugs against influenza virus in a mouse model.

Materials:

  • Mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Mouse-adapted influenza A virus strain.

  • EIDD-1931 or EIDD-2801.

  • Vehicle control.

  • Oral gavage needles.

  • Euthanasia agent.

  • BSL-2 facilities and PPE.

Procedure:

  • Acclimatization: Acclimatize mice for at least 3-5 days before the experiment.

  • Infection:

    • Lightly anesthetize mice.

    • Inoculate intranasally with a lethal or sub-lethal dose of mouse-adapted influenza virus.

  • Treatment:

    • Begin oral administration of the test compound or vehicle at a specified time post-infection.

  • Monitoring:

    • Monitor mice daily for weight loss and survival for 14-21 days.

  • Endpoint Analysis (for sub-lethal studies):

    • At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice.

    • Harvest lungs to determine viral titers and assess lung pathology.

Visualizations

EIDD_1931_Mechanism_of_Action cluster_host_cell Host Cell cluster_viral_replication Viral RNA Replication EIDD_2801 EIDD-2801 (Molnupiravir, Prodrug) EIDD_1931 EIDD-1931 (NHC, Active Drug) EIDD_2801->EIDD_1931 Host Esterases EIDD_1931_MP EIDD-1931-Monophosphate EIDD_1931->EIDD_1931_MP Host Kinases EIDD_1931_DP EIDD-1931-Diphosphate EIDD_1931_MP->EIDD_1931_DP EIDD_1931_TP EIDD-1931-Triphosphate (Active Metabolite) EIDD_1931_DP->EIDD_1931_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD_1931_TP->Viral_RdRp Incorporation EIDD_1931_TP->Viral_RdRp Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Mutated_RNA Mutated Viral RNA Nascent_RNA->Mutated_RNA Lethal Mutagenesis Error_Catastrophe Error Catastrophe & Viral Extinction Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of EIDD-1931 (Molnupiravir).

Ferret_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Acclimatization Ferret Acclimatization (7 days) Infection Intranasal Influenza Virus Inoculation Acclimatization->Infection Treatment_Start Initiate Treatment (e.g., 24h post-infection) Infection->Treatment_Start Drug_Admin Oral Administration (EIDD-2801 or Vehicle, b.i.d.) Treatment_Start->Drug_Admin Daily_Monitoring Daily Monitoring: - Weight Loss - Fever - Clinical Signs Drug_Admin->Daily_Monitoring Nasal_Wash Nasal Wash Collection (Viral Titer Analysis) Daily_Monitoring->Nasal_Wash Euthanasia Euthanasia & Tissue Collection (e.g., Day 7) Nasal_Wash->Euthanasia Final_Analysis Final Analysis: - Tissue Viral Titers - Histopathology Euthanasia->Final_Analysis

Caption: Experimental workflow for ferret influenza efficacy study.

References

Application Note: Quantification of EIDD-1931 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EIDD-1931, also known as β-d-N4-hydroxycytidine (NHC), is the active metabolite of the antiviral prodrug Molnupiravir (EIDD-2801).[1] Molnupiravir is an orally bioavailable ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[2] Following oral administration, Molnupiravir is rapidly and extensively converted to EIDD-1931, which is the primary circulating analyte responsible for the antiviral effect.[3] Therefore, the accurate quantification of EIDD-1931 in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note presents a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of EIDD-1931 in human plasma. The described protocol is based on a simple protein precipitation extraction followed by a rapid and efficient chromatographic separation.

Materials and Reagents

  • EIDD-1931 analytical standard

  • Stable isotopically labeled internal standard (e.g., ¹³C¹⁵N₂-N4-Hydroxycytidine)[2]

  • LC-MS grade acetonitrile[2]

  • LC-MS grade methanol[2]

  • Formic acid (0.1% v/v in water)[4]

  • Deionized water

  • Drug-free human plasma

Experimental Protocols

1. Preparation of Stock Solutions, Calibrators, and Quality Control Samples

  • Stock Solutions: Prepare primary stock solutions of EIDD-1931 and the internal standard (IS) in methanol at a concentration of 1 mg/mL.[2] These stocks should be stored at -80°C until use.[2]

  • Working Solutions: Prepare serial working standard solutions of EIDD-1931 by diluting the stock solution in methanol.[2] A separate working solution for the internal standard should also be prepared in methanol.[2]

  • Calibration Standards and Quality Controls (QCs): Calibration curves are prepared by spiking drug-free plasma with the EIDD-1931 working solutions to achieve a desired concentration range (e.g., 2.5 - 5000 ng/mL).[2] Quality control samples are prepared in a similar manner at a minimum of three concentration levels: low, medium, and high.[2]

2. Sample Preparation

The most common method for extracting EIDD-1931 from plasma is protein precipitation due to its simplicity and efficiency.[2][5]

  • Aliquot 150 µL of plasma samples (calibrators, QCs, or unknown study samples) into 5 mL glass test tubes.[2]

  • Add a specific volume of the internal standard working solution.

  • Add 450 µL of acetonitrile (a 3:1 ratio of acetonitrile to plasma) to each tube to precipitate the plasma proteins.[2]

  • Vortex mix the samples thoroughly.[5]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[2]

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at 45°C.[5]

  • Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 0.2% acetic acid–methanol (5:95, v/v) or water).[5]

  • Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A variety of columns can be used, including Ascentis HILIC (10 cm x 4.6 mm, 2.7 µm) or Agilent Poroshell 120 C18.[4][6]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4] An alternative isocratic elution can be performed with 0.2% acetic acid–methanol (5:95, v/v).[5]

    • Flow Rate: 0.4 - 0.9 mL/min.[5][6]

    • Column Temperature: 40°C.[5]

    • Injection Volume: 5-10 µL.[4][5]

    • Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.[4] For example, starting at 2.5% B, increasing to 90% B, holding, and then returning to 2.5% B.[4]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[2][5] Both have been successfully used.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • EIDD-1931 (NHC): m/z 258.0 → 125.9 (negative ion mode) or m/z 260.10 → 128.10 (positive ion mode).[2][5]

      • Internal Standard (¹³C¹⁵N₂-NHC): m/z 260.9 → 128.9 (negative ion mode).[2]

    • Source Parameters: These should be optimized for the specific instrument being used, but typical parameters include a source temperature of 450°C, ion spray voltage of 4000 V, and optimized nebulizer and drying gases.[5]

Data Presentation

The following table summarizes the quantitative data from a validated LC-MS/MS method for EIDD-1931 in human plasma.[2]

ParameterResult
Linearity Range 2.5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 95% - 100%

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (150 µL) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (450 µL Acetonitrile) is_add->precip vortex1 Vortex Mix precip->vortex1 centrifuge Centrifuge (4000 rpm, 4°C, 5 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject chrom Chromatographic Separation inject->chrom ms_detect Mass Spectrometric Detection (MRM) chrom->ms_detect integrate Peak Integration ms_detect->integrate curve Calibration Curve Generation integrate->curve quantify Quantification of Unknown Samples curve->quantify report Generate Report quantify->report

Caption: Workflow for the LC-MS/MS quantification of EIDD-1931 in plasma.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of EIDD-1931 in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. This protocol has been validated according to FDA and EMA guidelines, ensuring reliable and accurate results for pharmacokinetic and other clinical studies of Molnupiravir.[2]

References

Application Notes and Protocols: EIDD-1931 for SARS-CoV-2 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EIDD-1931, the active ribonucleoside analog of the prodrug Molnupiravir, has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[1][2] Its mechanism of action involves the viral RNA-dependent RNA polymerase (RdRp) incorporating the active triphosphate form of EIDD-1931 into the viral RNA.[3][4] This incorporation leads to an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inhibits viral replication.[2][3] These application notes provide detailed protocols for the in vitro evaluation of EIDD-1931 against SARS-CoV-2 in various cell lines.

Mechanism of Action

EIDD-1931 is a synthetic ribonucleoside analog of β-D-N4-hydroxycytidine (NHC).[1][2] After cellular uptake, it is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP). The viral RdRp recognizes NHC-TP as a substrate and incorporates it into the newly synthesized viral RNA. This event leads to a catastrophic accumulation of errors in the viral genome, inhibiting the production of viable viral progeny.

EIDD1931_Mechanism cluster_cell Host Cell EIDD1931 EIDD-1931 (NHC) NHC_TP NHC-Triphosphate EIDD1931->NHC_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp New_RNA Mutated Viral RNA RdRp->New_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Inhibition Inhibition of Viral Replication New_RNA->Inhibition Lethal Mutagenesis EIDD1931_ext EIDD-1931 (extracellular) EIDD1931_ext->EIDD1931 Cellular Uptake

Caption: Mechanism of action of EIDD-1931 in inhibiting SARS-CoV-2 replication.

Quantitative Data Summary

The antiviral activity of EIDD-1931 against SARS-CoV-2 has been evaluated in various cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineVirus StrainAssay MethodEC50 / IC50 (µM)Reference
VeroSARS-CoV-2Not Specified0.3 (IC50)[1][5]
Vero E6-GFPSARS-CoV-2GFP-based0.3 (EC50)[5]
Calu-3SARS-CoV-2Not Specified0.08 (IC50)[5]
Calu-3MERS-CoVNot Specified0.15 (IC50)[1][5]
Huh7SARS-CoV-2Not Specified0.4 (EC50)[5]
A549-ACE2/TMPRSS2SARS-CoV-2 (WT, Delta, Omicron)ImmunofluorescenceNot explicitly stated for EIDD-1931 alone[6]
Vero 76SARS-CoVNot Specified0.1 (IC50)[1][5]

Experimental Protocols

Protocol 1: Antiviral Activity Assay in Calu-3 Cells

This protocol describes the evaluation of EIDD-1931's antiviral activity against SARS-CoV-2 in the human lung epithelial cell line Calu-3.

Materials:

  • Calu-3 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • EIDD-1931

  • SARS-CoV-2 viral stock

  • 96-well plates

  • Quantitative RT-PCR (qRT-PCR) reagents

Procedure:

  • Cell Seeding: Seed Calu-3 cells in 96-well plates at a density that allows for a confluent monolayer after 24 hours of incubation.

  • Drug Preparation: Prepare serial dilutions of EIDD-1931 in culture medium. A DMSO control should be included.

  • Pre-treatment: One hour prior to infection, remove the culture medium from the cells and add the prepared drug dilutions.

  • Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.

  • Post-infection: After the 1-hour incubation, remove the virus-containing medium and replace it with fresh medium containing the respective concentrations of EIDD-1931.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Quantification of Viral Yield:

    • Harvest the cell supernatant.

    • Extract viral RNA using a suitable RNA extraction kit.

    • Quantify the viral RNA levels using qRT-PCR targeting a specific viral gene (e.g., N gene).

  • Data Analysis: Determine the IC50 value by fitting the dose-response data to a non-linear regression curve.

Protocol 2: Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of EIDD-1931 using a commercially available assay such as the CellTiter-Glo® 2.0 Assay.

Materials:

  • Selected cell line (e.g., Calu-3, Vero)

  • Culture medium

  • EIDD-1931

  • 96-well opaque-walled plates

  • CellTiter-Glo® 2.0 Assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at the same density as in the antiviral assay.

  • Drug Treatment: Add serial dilutions of EIDD-1931 to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24 or 48 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the 50% cytotoxic concentration (CC50).

Experimental Workflow Diagram

Antiviral_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Pre_Treatment Pre-treat Cells with EIDD-1931 (1 hr) Cell_Seeding->Pre_Treatment Drug_Dilution Prepare EIDD-1931 Serial Dilutions Drug_Dilution->Pre_Treatment Infection Infect with SARS-CoV-2 (MOI 0.01, 1 hr) Pre_Treatment->Infection Post_Infection Replace with Fresh Drug-containing Medium Infection->Post_Infection Incubation Incubate for 24 hours Post_Infection->Incubation Supernatant_Harvest Harvest Supernatant Incubation->Supernatant_Harvest RNA_Extraction Viral RNA Extraction Supernatant_Harvest->RNA_Extraction qRT_PCR qRT-PCR for Viral RNA Quantification RNA_Extraction->qRT_PCR Data_Analysis Calculate IC50 qRT_PCR->Data_Analysis

Caption: Workflow for in vitro antiviral activity assessment of EIDD-1931.

References

Application Notes and Protocols for EIDD-1931 in Feline Infectious Peritonitis (FIP) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Feline Infectious Peritonitis (FIP) is a fatal immunologically-mediated disease in cats, caused by a virulent biotype of feline coronavirus (FCoV). The emergence of antiviral therapies has significantly altered the prognosis for this once-untreatable disease. Among the promising therapeutic agents is EIDD-1931, the active ribonucleoside analog of the prodrug molnupiravir (EIDD-2801). EIDD-1931 has demonstrated potent antiviral activity against FCoV by inducing lethal mutagenesis in the viral genome.[1] These application notes provide a comprehensive overview of the use of EIDD-1931 in FIP research, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Mechanism of Action

EIDD-1931 is a synthetic nucleoside analog of cytidine. Its antiviral activity stems from its ability to be incorporated into the nascent viral RNA strand during replication by the viral RNA-dependent RNA polymerase (RdRp). Once inside the host cell, EIDD-1931 is phosphorylated to its active triphosphate form, EIDD-1931-TP. This active form can then be utilized by the viral RdRp as a substrate instead of the natural cytidine triphosphate (CTP).

The incorporation of EIDD-1931-TP into the viral RNA is not immediately chain-terminating. However, the incorporated EIDD-1931 can act as a template for the synthesis of the complementary RNA strand. Due to its unique chemical structure, EIDD-1931 can pair with either guanine (G) or adenine (A), leading to a high frequency of mutations in the subsequent rounds of viral replication. This accumulation of mutations, a process known as "lethal mutagenesis" or "viral error catastrophe," ultimately results in a non-viable viral population.[1]

G cluster_cell Host Cell cluster_virus Feline Coronavirus (FCoV) EIDD_1931 EIDD-1931 (β-D-N4-hydroxycytidine) EIDD_1931_TP EIDD-1931-TP (Active Triphosphate Form) EIDD_1931->EIDD_1931_TP Host Kinases Viral_RNA_Polymerase FCoV RNA-dependent RNA Polymerase (RdRp) EIDD_1931_TP->Viral_RNA_Polymerase Substrate Competition with CTP Nascent_Viral_RNA Nascent Viral RNA Viral_RNA_Polymerase->Nascent_Viral_RNA Incorporation into RNA Strand Mutated_Viral_Genome Mutated Viral Genome Nascent_Viral_RNA->Mutated_Viral_Genome Ambiguous Base Pairing (acts as C or U) Non_viable_virus Non-viable Virus Progeny Mutated_Viral_Genome->Non_viable_virus Error Catastrophe Viral_Replication Viral Replication Cycle Non_viable_virus->Viral_Replication Inhibition Viral_Replication->Viral_RNA_Polymerase G start Start seed_cells Seed CRFK cells in 6-well plates start->seed_cells incubate_24h Incubate 24h (confluent monolayer) seed_cells->incubate_24h infect_focv Infect with FCoV (50-100 PFU/well) incubate_24h->infect_focv adsorption Adsorption (1h at 37°C) infect_focv->adsorption add_eidd Add serial dilutions of EIDD-1931 adsorption->add_eidd overlay Add agar overlay add_eidd->overlay incubate_72h Incubate 48-72h overlay->incubate_72h fix_stain Fix with formalin and stain with crystal violet incubate_72h->fix_stain count_plaques Count plaques and calculate % inhibition fix_stain->count_plaques end End count_plaques->end G start Start diagnosis Confirmed FIP Diagnosis in Client-Owned Cat start->diagnosis baseline Baseline Data Collection (Clinical & Laboratory) diagnosis->baseline treatment Administer EIDD-1931 (e.g., 15-20 mg/kg PO q12h) baseline->treatment monitoring Regular Monitoring (Clinical & Laboratory) treatment->monitoring monitoring->treatment Dose Adjustment duration 12-Week Treatment Course monitoring->duration post_treatment Post-Treatment Follow-up for Relapse duration->post_treatment Complete outcome Assess Outcome (Remission, Relapse) post_treatment->outcome end End outcome->end

References

Application Notes and Protocols for In Vivo Dosing of EIDD-1931 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EIDD-1931, also known as N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses. It functions by inducing "viral error catastrophe," where the viral RNA-dependent RNA polymerase (RdRp) incorporates the metabolized form of EIDD-1931 into the viral RNA, leading to an accumulation of fatal mutations.[1][2][3][4] Molnupiravir (EIDD-2801) is the orally bioavailable isopropylester prodrug of EIDD-1931, which is rapidly converted to the active EIDD-1931/NHC form in vivo by host esterases.[3][5]

These application notes provide a summary of in vivo dosing strategies for EIDD-1931 and its prodrug Molnupiravir in various mouse models, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows. While many studies utilize the prodrug Molnupiravir for its improved oral bioavailability in some species, both compounds have been shown to have similar oral bioavailability in mice.[6]

Mechanism of Action

The antiviral activity of EIDD-1931 is initiated by its intracellular conversion to the active 5'-triphosphate form (NHC-TP). Host cell kinases sequentially phosphorylate EIDD-1931.[5][7] The viral RdRp enzyme then mistakenly uses NHC-TP as a substrate instead of natural cytidine or uridine triphosphates during RNA replication.[5] This incorporation leads to widespread mutations in the viral genome, ultimately inhibiting the production of viable virus particles.[4]

G cluster_plasma Plasma cluster_cell Host Cell cluster_virus Viral Replication molnupiravir Molnupiravir (EIDD-2801) eidd1931 EIDD-1931 (NHC) molnupiravir->eidd1931 Host Esterases eidd1931_cell EIDD-1931 (NHC) eidd1931->eidd1931_cell Cellular Uptake (Nucleoside Transporters) nhc_mp NHC Monophosphate eidd1931_cell->nhc_mp Host Kinases nhc_dp NHC Diphosphate nhc_mp->nhc_dp Host Kinases nhc_tp Active NHC Triphosphate (NHC-TP) nhc_dp->nhc_tp Host Kinases rdrp Viral RdRp nhc_tp->rdrp Incorporation into viral RNA mutagenesis RNA Mutagenesis rdrp->mutagenesis catastrophe Viral Error Catastrophe (Replication Inhibition) mutagenesis->catastrophe

Mechanism of action for EIDD-1931/Molnupiravir.

Application Notes: In Vivo Dosing Strategies

A variety of mouse models have been used to evaluate the efficacy of EIDD-1931 and Molnupiravir against different viral pathogens. Dosing strategies are highly dependent on the virus, the mouse strain, and the desired outcome (prophylactic vs. therapeutic).

Efficacy Data Summary

The following tables summarize quantitative data from key in vivo studies in mice.

Table 1: Efficacy of EIDD-1931 and Molnupiravir (EIDD-2801) in Mouse Models

Virus/Disease ModelMouse StrainDrugDose (mg/kg)RouteFrequencyTiming of TreatmentKey OutcomesReference(s)
Ebola Virus (EBOV)C57BL/6EIDD-1931200OralTwice DailyProphylactic (-2h) or Therapeutic (+6h)92-100% survival; reduced virus titers and clinical signs.[8]
Enterovirus 71 (EV-A71)ICR Suckling Mice (1-day-old)EIDD-1931200i.p.Once DailyTherapeutic (+4h)Protected mice from lethal challenge; reduced viral loads in brain, heart, intestine, liver, muscle, and lung.[6][9][10][11]
Enterovirus 71 (EV-A71)ICR Suckling Mice (1-day-old)EIDD-2801200i.p.Once DailyTherapeutic (+4h)Significantly reduced viral loads in various tissues.[6][10][11]
SARS-CoV-2 (Beta variant)SCIDEIDD-2801200OralTwice DailyTherapeutic (Day 0-3)Significantly reduced viral RNA levels and infectious virus titers in the lungs.[12]
SARS-CoVC57/BL6EIDD-2801500OralTwice DailyProphylactic (-2h) or Therapeutic (+48h)Efficacious in both prophylactic and therapeutic settings.[13]
SARS-CoV-2Humanized Mouse ModelEIDD-2801500OralTwice DailyProphylactic (-12h)~6 log10 reduction in lung virus titers.[13]

i.p. = Intraperitoneal

Experimental Protocols

The following sections provide detailed, generalized protocols based on methodologies reported in the cited literature.

General Experimental Workflow

A typical in vivo efficacy study follows a structured workflow from animal preparation to data analysis.

G cluster_treatment 4. Treatment Administration cluster_endpoint 6. Endpoint Analysis (e.g., Day 4 Post-Infection) acclimation 1. Animal Acclimation (e.g., 7 days) challenge 2. Virus Challenge (e.g., Intranasal, i.p.) acclimation->challenge randomize 3. Randomization into Groups challenge->randomize group_a Group A: EIDD-1931/2801 (Specified Dose) randomize->group_a group_b Group B: Vehicle Control randomize->group_b monitoring 5. Daily Monitoring (Weight, Clinical Score, Survival) group_a->monitoring group_b->monitoring harvest Tissue Harvest (Lungs, Brain, etc.) monitoring->harvest analysis Quantification (qRT-PCR, Plaque Assay) Histopathology harvest->analysis data 7. Data Analysis & Reporting analysis->data

Generalized workflow for an in vivo mouse efficacy study.
Protocol 1: Therapeutic Efficacy of EIDD-1931 Against Enterovirus 71 (EV-A71)

This protocol is adapted from studies using a lethal suckling mouse model.[10][11]

1. Animal Model and Housing

  • Species: 1-day-old ICR suckling mice with their mothers.

  • Housing: Maintain animals in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water for the mothers.

  • Ethics: All animal procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee guidelines.

2. Virus Challenge

  • Virus Strain: EV-A71 H strain (or other appropriate strain).

  • Inoculum: Prepare a viral suspension to deliver 10^6 Plaque Forming Units (PFU) in a 25 µL volume.

  • Procedure: Inoculate each 1-day-old suckling mouse intraperitoneally (i.p.) with 25 µL of the viral inoculum.

3. Drug Formulation and Administration

  • Formulation: Prepare EIDD-1931 in a vehicle such as saline. Ensure complete dissolution.

  • Dose Groups:

    • Virus Control: Administer vehicle (saline) only.

    • Treatment Group: Administer EIDD-1931 at 200 mg/kg.

  • Administration:

    • Begin treatment 4 hours post-infection.

    • Administer the prepared drug solution or vehicle via i.p. injection once daily for 4 to 7 consecutive days.

4. Monitoring and Endpoints

  • Daily Monitoring: Record body weight and survival rate daily for up to 21 days post-infection.

  • Tissue Viral Load (Satellite Group):

    • Euthanize a separate cohort of mice on day 4 post-infection.

    • Harvest tissues (brain, heart, liver, intestines, lungs, limb muscles) under sterile conditions.

    • Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

5. Viral Load Quantification (qRT-PCR)

  • RNA Extraction: Extract total RNA from homogenized tissue samples using a suitable commercial kit (e.g., RNeasy Mini Kit).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using specific primers and probes for the EV-A71 genome. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate viral RNA copies per milligram of tissue.

Protocol 2: Therapeutic Efficacy of Molnupiravir (EIDD-2801) Against SARS-CoV-2

This protocol is a composite based on studies in SCID and C57BL/6 mice.[12][13]

1. Animal Model and Housing

  • Species: 7- to 9-week-old male SCID mice or C57BL/6 mice.

  • Housing: All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) facility. House mice in individually ventilated cages.

  • Ethics: Ensure all protocols are approved by the relevant institutional biosafety and animal care committees.

2. Virus Challenge

  • Virus Strain: SARS-CoV-2 Beta variant (B.1.351) or other relevant strain.

  • Inoculum: Prepare a viral suspension to deliver 10^5 TCID50 (50% Tissue Culture Infectious Dose) in a 50 µL volume.

  • Procedure: Lightly anesthetize mice and infect them via intranasal inoculation with 50 µL of the viral inoculum.

3. Drug Formulation and Administration

  • Formulation: Formulate Molnupiravir (EIDD-2801) for oral gavage. A common vehicle is 0.5% methylcellulose in water.

  • Dose Groups:

    • Vehicle Control: Administer vehicle only.

    • Treatment Group: Administer Molnupiravir at 200 mg/kg or 500 mg/kg.

  • Administration:

    • Begin treatment on the day of infection (Day 0) or at a specified time post-infection (e.g., +24h, +48h).

    • Administer the drug or vehicle via oral gavage twice daily (BID) for 3 to 5 consecutive days.

4. Monitoring and Endpoints

  • Daily Monitoring: Record body weight and clinical signs of disease daily.

  • Euthanasia and Tissue Collection: On day 3 or 5 post-infection, euthanize mice.

  • Tissue Harvest: Collect lung tissue for viral load quantification and histopathology.

5. Endpoint Analysis

  • Viral Titer (TCID50 Assay): Homogenize a portion of the lung tissue, serially dilute it, and add to Vero E6 cells to determine the infectious virus titer.

  • Viral RNA (qRT-PCR): Extract RNA from another portion of the lung homogenate and perform qRT-PCR to quantify viral RNA copies per milligram of tissue.

  • Histopathology: Fix the remaining lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung pathology (e.g., inflammation, edema).

References

Application Notes and Protocols for EIDD-1931 Use in Organoid Models of Viral Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its mechanism of action involves its conversion into the active 5'-triphosphate form, which is then incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, ultimately inhibiting viral replication.[1][2] Molnupiravir is the orally bioavailable prodrug of EIDD-1931.[1][2]

Human organoid models have emerged as a pivotal tool in infectious disease research, offering a more physiologically relevant system compared to traditional 2D cell cultures.[3][4] These three-dimensional, self-organizing structures derived from stem cells recapitulate the cellular diversity and architecture of native organs, providing a valuable platform for studying viral pathogenesis and evaluating antiviral therapeutics.[3][4] This document provides detailed application notes and protocols for the use of EIDD-1931 in organoid models of viral infection, with a focus on respiratory viruses.

Application Notes: Efficacy of Molnupiravir in Human Airway Organoids

A key study by Li et al. (2022) demonstrated the dose-dependent efficacy of molnupiravir (the prodrug of EIDD-1931) in inhibiting the replication of seasonal coronaviruses (HCoV-229E, -OC43, and -NL63) in human airway organoids (hAOs).[5] The study highlights the utility of hAOs as a robust model for evaluating antiviral compounds against respiratory viruses.

Quantitative Data Summary

The antiviral activity of molnupiravir was assessed by quantifying viral RNA levels in infected hAOs following treatment with a range of drug concentrations. The results demonstrate a clear dose-dependent inhibition of viral replication for all three seasonal coronaviruses tested.

VirusMolnupiravir Concentration (µM)Viral RNA Reduction (Log10)
HCoV-229E 0.1~1
1~2
10>3
HCoV-OC43 0.1~0.5
1~1.5
10>2.5
HCoV-NL63 0.1~1
1~2
10>3

Data is approximated from graphical representations in Li et al., EBioMedicine, 2022.[5]

Experimental Protocols

This section provides a comprehensive overview of the methodologies required to assess the antiviral efficacy of EIDD-1931 in human airway organoid models, based on the protocol by Li et al. (2022) and supplemented with general organoid culture and infection protocols.[5]

Generation and Culture of Human Airway Organoids (hAOs)

A detailed protocol for generating and maintaining hAOs from primary human lung tissue is essential for these studies.

Materials:

  • Human lung tissue

  • Digestion medium (e.g., Collagenase/Dispase)

  • Matrigel

  • Organoid growth medium

  • 24-well plates

Procedure:

  • Tissue Digestion: Mince fresh human lung tissue and digest using an appropriate enzyme cocktail to isolate airway epithelial stem cells.

  • Embedding in Matrigel: Resuspend the isolated cells in Matrigel and plate as droplets in a 24-well plate.

  • Organoid Culture: After Matrigel polymerization, add organoid growth medium to each well.

  • Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids every 1-2 weeks.

Viral Infection of Human Airway Organoids

Materials:

  • Mature hAOs

  • Viral stock (e.g., HCoV-229E, HCoV-OC43, HCoV-NL63)

  • Basal medium

Procedure:

  • Organoid Preparation: Collect mature hAOs and break them into smaller fragments mechanically.

  • Infection: Resuspend the organoid fragments in basal medium containing the desired virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the organoids with the virus for 2 hours at 33°C to allow for viral entry.

  • Washing: After incubation, wash the organoids multiple times with basal medium to remove the viral inoculum.

  • Re-embedding: Re-embed the infected organoids in Matrigel and culture in growth medium.

EIDD-1931 (Molnupiravir) Treatment

Materials:

  • Infected hAOs

  • EIDD-1931 or Molnupiravir stock solution (dissolved in DMSO)

  • Organoid growth medium

Procedure:

  • Drug Preparation: Prepare serial dilutions of EIDD-1931 or molnupiravir in organoid growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Treatment: Add the medium containing the different drug concentrations or the vehicle control to the wells with the infected organoids.

  • Incubation: Incubate the treated organoids for the desired duration of the experiment (e.g., 72 hours) at 33°C and 5% CO2.

Assessment of Antiviral Efficacy

Materials:

  • RNA extraction kit

  • qRT-PCR reagents (primers and probes specific for the viral genome)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: At the end of the treatment period, harvest the organoids and extract total RNA using a commercial kit.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of viral RNA in each sample.

  • Data Analysis: Normalize the viral RNA levels to a housekeeping gene and calculate the reduction in viral RNA in the drug-treated groups compared to the vehicle control group.

Visualizations

EIDD1931_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication EIDD1931 EIDD-1931 (β-D-N4-hydroxycytidine) EIDD1931_MP EIDD-1931 Monophosphate EIDD1931->EIDD1931_MP Host Kinases EIDD1931_DP EIDD-1931 Diphosphate EIDD1931_MP->EIDD1931_DP EIDD1931_TP EIDD-1931 Triphosphate (Active Form) EIDD1931_DP->EIDD1931_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD1931_TP->RdRp Incorporation EIDD1931_TP->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Mutated_RNA Mutated Viral RNA RdRp->Mutated_RNA Viral_RNA Viral RNA Template Viral_RNA->Nascent_RNA Replication Error_Catastrophe Error Catastrophe & Inhibition of Replication Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of EIDD-1931 leading to lethal mutagenesis in viral RNA.

Experimental_Workflow cluster_prep Organoid Preparation cluster_exp Antiviral Assay cluster_analysis Data Analysis start Human Lung Tissue digest Tissue Digestion start->digest embed Embed Stem Cells in Matrigel digest->embed culture Organoid Culture & Maturation embed->culture infect Viral Infection of Organoids culture->infect treat Treatment with EIDD-1931 infect->treat incubate Incubation (e.g., 72h) treat->incubate harvest Harvest Organoids incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction qrt_pcr qRT-PCR for Viral RNA rna_extraction->qrt_pcr analysis Data Analysis & Quantification qrt_pcr->analysis

Caption: Experimental workflow for assessing EIDD-1931 efficacy in human airway organoids.

References

Application Notes and Protocols for Testing EIDD-1931 Against Emerging RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, the active ribonucleoside analog of Molnupiravir (EIDD-2801), is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRP).[1][2] It exhibits broad-spectrum antiviral activity by inducing lethal mutagenesis in the viral RNA of a range of viruses, including influenza, Ebola, HCV, and various coronaviruses.[1] This document provides a comprehensive protocol for the preclinical evaluation of EIDD-1931 against emerging and re-emerging RNA viruses, outlining essential in vitro assays to determine its efficacy and safety profile.

Mechanism of Action

EIDD-1931 is intracellularly phosphorylated to its active 5'-triphosphate form.[3][4] This active metabolite acts as a competitive substrate for the viral RdRp and is incorporated into the nascent viral RNA strand.[3][4] The incorporation of EIDD-1931 triphosphate leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis or viral error catastrophe, ultimately inhibiting viral replication.[1][4]

Data Presentation: In Vitro Efficacy of EIDD-1931

The following tables summarize the reported in vitro activity of EIDD-1931 against a selection of RNA viruses.

Virus FamilyVirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
CoronaviridaeSARS-CoV-2VeroVirus Yield Reduction0.3>10>33.3
MERS-CoVVeroVirus Yield Reduction0.15>10>66.7
SARS-CoV--0.15--[2]
ParamyxoviridaeRespiratory Syncytial Virus (RSV)-----
FiloviridaeEbola Virus (EBOV)-----[1]
FlaviviridaeHepatitis C Virus (HCV)-----[1]
OrthomyxoviridaeInfluenza A Virus-----
TogaviridaeVenezuelan Equine Encephalitis Virus (VEEV)-----[3]
PicornaviridaeEnterovirus A71 (EV-A71)-----

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window.

Experimental Protocols

A tiered approach is recommended for evaluating the antiviral activity of EIDD-1931, starting with preliminary cytotoxicity and antiviral screening assays, followed by more detailed characterization of its efficacy.

Cytotoxicity Assay

Objective: To determine the concentration range of EIDD-1931 that is non-toxic to the host cells used for antiviral assays.[5] This is crucial for distinguishing between antiviral effects and compound-induced cell death.[5][6]

Materials:

  • Selected host cell line (e.g., Vero-E6 for coronaviruses, A549 for influenza)[7]

  • Cell culture medium

  • EIDD-1931 stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Protocol:

  • Seed the 96-well plates with the host cells at a predetermined density and incubate overnight to allow for cell attachment.[7]

  • Prepare serial dilutions of EIDD-1931 in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of EIDD-1931. Include untreated cell controls.

  • Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Antiviral Activity Assays

Objective: To rapidly screen for the antiviral activity of EIDD-1931 by observing its ability to protect cells from virus-induced CPE.

Materials:

  • Host cell line

  • Virus stock of the emerging RNA virus of interest

  • EIDD-1931

  • 96-well plates

  • Cell culture medium

  • Staining solution (e.g., crystal violet or neutral red)[8]

Protocol:

  • Seed 96-well plates with host cells and incubate to form a monolayer.

  • Prepare serial dilutions of EIDD-1931 in infection medium.

  • Pre-treat the cells with the different concentrations of EIDD-1931 for a specified time.

  • Infect the cells with the virus at a low multiplicity of infection (MOI). Include uninfected controls and virus-infected controls without the drug.[9]

  • Incubate the plates until CPE is observed in 80-90% of the virus control wells.[9]

  • Fix the cells and stain with crystal violet or neutral red.

  • Visually assess the protection against CPE or quantify the stain uptake using a plate reader.

  • The EC₅₀ can be estimated as the concentration of EIDD-1931 that results in a 50% reduction in CPE.

Objective: To quantify the inhibitory effect of EIDD-1931 on the production of infectious virus particles.[10]

Materials:

  • Host cell line in 6- or 12-well plates

  • Virus stock

  • EIDD-1931

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)[10][11]

  • Staining solution (e.g., crystal violet)

Protocol:

  • Seed plates with host cells to form a confluent monolayer.[10]

  • Prepare serial dilutions of the virus and infect the cells for 1-2 hours to allow for viral adsorption.[12][13]

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with the semi-solid medium containing different concentrations of EIDD-1931.[10]

  • Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).[14]

  • Fix the cells and stain with crystal violet to visualize the plaques.[13]

  • Count the number of plaques in each well.[12]

  • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀.

Objective: To measure the effect of EIDD-1931 on the total amount of progeny virus produced.[15][16]

Materials:

  • Host cell line

  • Virus stock

  • EIDD-1931

  • 96-well plates or larger format vessels

Protocol:

  • Infect host cells with the virus in the presence of varying concentrations of EIDD-1931.[15]

  • After one replication cycle, collect the cell culture supernatant or cell lysate.[15]

  • Determine the virus titer in the collected samples using a plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.[15]

  • Calculate the reduction in virus yield for each drug concentration compared to the untreated control to determine the EC₅₀.

Mandatory Visualizations

Mechanism_of_Action_EIDD-1931 cluster_cell Host Cell EIDD_1931 EIDD-1931 (β-D-N4-hydroxycytidine) EIDD_1931_TP EIDD-1931-TP (Active Triphosphate) EIDD_1931->EIDD_1931_TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD_1931_TP->Viral_RdRp Nascent_RNA Nascent Viral RNA (with incorporated EIDD-1931) Viral_RdRp->Nascent_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->Viral_RdRp Mutated_Genome Mutated Viral Genome Nascent_RNA->Mutated_Genome Leads to Inhibition Inhibition of Replication Mutated_Genome->Inhibition Virus RNA Virus Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (if promising in vitro results) Cytotoxicity 1. Cytotoxicity Assay (Determine CC₅₀) SI_Calculation 3. Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->SI_Calculation CPE_Assay 2a. CPE Reduction Assay (Initial Screen) Plaque_Assay 2b. Plaque Reduction Assay (Determine EC₅₀) CPE_Assay->Plaque_Assay Yield_Assay 2c. Virus Yield Reduction Assay (Confirm EC₅₀) Plaque_Assay->Yield_Assay Yield_Assay->SI_Calculation Resistance 4. Resistance Profiling SI_Calculation->Resistance Animal_Model 5. Efficacy in Animal Models Resistance->Animal_Model

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Oral Bioavailability of EIDD-1931

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of EIDD-1931, the active metabolite of the antiviral drug molnupiravir.

Introduction

EIDD-1931, a potent ribonucleoside analog, exhibits significant antiviral activity against a broad range of RNA viruses. However, its clinical utility via oral administration is hampered by low bioavailability. This is primarily attributed to extensive first-pass metabolism in the intestines.[1][2] This guide explores the predominant strategy to overcome this limitation—the prodrug approach—and provides insights into experimental methodologies to evaluate oral absorption and metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of EIDD-1931?

A1: The low oral bioavailability of EIDD-1931 is mainly due to rapid metabolism in the enterocytes, the cells lining the small intestine, following oral administration.[1][2] This extensive first-pass metabolism significantly reduces the amount of active drug that reaches systemic circulation.

Q2: What is the most common strategy to improve the oral bioavailability of EIDD-1931?

A2: The primary and most successful strategy has been the development of the prodrug molnupiravir (EIDD-2801).[1][2] Molnupiravir is an isopropyloxycarbonyl derivative of EIDD-1931. This modification protects the molecule from premature metabolism in the gut, allowing for enhanced absorption. Once absorbed, molnupiravir is rapidly converted back to the active EIDD-1931 in the plasma.[3]

Q3: How does the oral bioavailability of molnupiravir compare to that of EIDD-1931?

Q4: Are there other formulation strategies to enhance EIDD-1931's oral bioavailability?

A4: While the prodrug approach has been the main focus, other formulation strategies commonly used to enhance the oral bioavailability of poorly absorbed drugs include nanoformulations (e.g., solid lipid nanoparticles, liposomes) and the use of absorption enhancers.[4][5][6] However, there is currently limited publicly available research on the application of these specific technologies to EIDD-1931.

Q5: How can I assess the intestinal permeability of EIDD-1931 in my experiments?

A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[7][8] This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium. The transport of EIDD-1931 across this monolayer can be measured to determine its apparent permeability coefficient (Papp).

Q6: How can I investigate the intestinal metabolism of EIDD-1931?

A6: In vitro metabolism can be studied using human intestinal microsomes or cryopreserved human enterocytes.[9] These systems contain the relevant drug-metabolizing enzymes found in the human intestine. By incubating EIDD-1931 with these preparations and analyzing the rate of its disappearance and the formation of metabolites, you can characterize its intestinal metabolic stability.

Troubleshooting Guides

Issue: Low plasma concentrations of EIDD-1931 after oral administration in animal models.
Possible Cause Troubleshooting Suggestion
Extensive First-Pass Metabolism Consider using the prodrug molnupiravir (EIDD-2801) for oral dosing studies to bypass intestinal metabolism.[1][2]
Poor Solubility Ensure the formulation for oral gavage is a homogenous suspension or solution. While EIDD-1931 has some aqueous solubility, issues with the formulation can affect absorption.
Efflux Transporter Activity Investigate if EIDD-1931 is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro models such as Caco-2 cells with and without a P-gp inhibitor.
Incorrect Dosing or Sampling Times Optimize the pharmacokinetic sampling schedule. EIDD-1931 appears rapidly in plasma after administration of molnupiravir, with a Tmax around 1-1.75 hours in humans.[3] Ensure early time points are captured.
Issue: High variability in EIDD-1931 plasma concentrations between subjects.
Possible Cause Troubleshooting Suggestion
Differences in Metabolic Enzyme Activity Genetic polymorphisms in drug-metabolizing enzymes can lead to inter-individual variability. Consider this factor when analyzing data.
Effect of Disease State The pharmacokinetic profile of EIDD-1931 can be altered by various disease states, which can affect its absorption and clearance.[9] Ensure the health status of animal models is consistent.
Food Effect The presence of food can alter drug absorption. In human studies with molnupiravir, food decreased the rate of absorption but not the overall exposure.[10] Standardize feeding protocols in animal studies.

Data Presentation

Table 1: Comparative Oral Pharmacokinetics of EIDD-1931 and Molnupiravir (as EIDD-1931) in Animal Models.

SpeciesCompound AdministeredDoseKey Pharmacokinetic FindingsReference
Non-human Primates EIDD-1931-Rapidly metabolized in enterocytes, leading to poor bioavailability.[1][2]
Molnupiravir-Increased oral bioavailability compared to EIDD-1931.[1][2]
Ferrets EIDD-1931-Lower oral bioavailability compared to molnupiravir.[1]
Molnupiravir5 mg/kgEffective in reducing viral load, indicating good oral absorption.[11][12]
Rats (Healthy) EIDD-193130 mg/kg-[13]
Rats (Arthritic) EIDD-193130 mg/kg1.7-fold increase in AUC compared to healthy rats.[13]

Table 2: In Vitro Antiviral Activity of EIDD-1931 and Molnupiravir against Enterovirus A71 (EV-A71).

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
EIDD-1931 RD5.13 ± 0.5680.47 ± 0.0215.69[14]
Vero7.04 ± 0.3814.07 ± 0.432.0[14]
Huh-74.43 ± 0.3334.09 ± 0.067.69[14]
Molnupiravir RD70.12 ± 4.40>100>1.43[14]
Vero88.52 ± 3.18>100>1.13[14]
Huh-735.64 ± 0.47>100>2.81[14]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50

Experimental Protocols

In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of EIDD-1931 following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Formulation: Prepare a suspension or solution of EIDD-1931 in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Administer a single oral dose of EIDD-1931 (e.g., 30 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of EIDD-1931 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of EIDD-1931.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add EIDD-1931 solution to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

    • Basolateral to Apical (B-A) Transport: Add EIDD-1931 solution to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of EIDD-1931 in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.

Mandatory Visualizations

Overcoming_Low_Bioavailability cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution EIDD-1931 EIDD-1931 Low Oral Bioavailability Low Oral Bioavailability EIDD-1931->Low Oral Bioavailability Exhibits First-Pass Metabolism First-Pass Metabolism Low Oral Bioavailability->First-Pass Metabolism Caused by Enterocytes Enterocytes First-Pass Metabolism->Enterocytes Occurs in Molnupiravir (Prodrug) Molnupiravir (Prodrug) Molnupiravir (Prodrug)->First-Pass Metabolism Bypasses Increased Bioavailability Increased Bioavailability Molnupiravir (Prodrug)->Increased Bioavailability Leads to

Caption: Logical relationship of the low bioavailability problem of EIDD-1931 and its solution.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Caco-2 Assay Caco-2 Assay Permeability Permeability Caco-2 Assay->Permeability Intestinal Microsomes Intestinal Microsomes Metabolism Metabolism Intestinal Microsomes->Metabolism Animal Model Animal Model Permeability->Animal Model Informs Metabolism->Animal Model Informs Oral Dosing Oral Dosing Animal Model->Oral Dosing PK Sampling PK Sampling Oral Dosing->PK Sampling Bioanalysis Bioanalysis PK Sampling->Bioanalysis Pharmacokinetic Profile Pharmacokinetic Profile Bioanalysis->Pharmacokinetic Profile

Caption: Experimental workflow for evaluating the oral bioavailability of EIDD-1931.

Signaling_Pathway cluster_absorption Intestinal Lumen to Blood cluster_activation Systemic Circulation and Target Cell cluster_action Antiviral Action Molnupiravir (Oral) Molnupiravir (Oral) Absorption Absorption Molnupiravir (Oral)->Absorption Molnupiravir (in Blood) Molnupiravir (in Blood) Absorption->Molnupiravir (in Blood) Conversion Conversion Molnupiravir (in Blood)->Conversion EIDD-1931 EIDD-1931 Conversion->EIDD-1931 Phosphorylation Phosphorylation EIDD-1931->Phosphorylation EIDD-1931-TP (Active) EIDD-1931-TP (Active) Phosphorylation->EIDD-1931-TP (Active) Viral RNA Polymerase Viral RNA Polymerase EIDD-1931-TP (Active)->Viral RNA Polymerase Inhibits Error Catastrophe Error Catastrophe Viral RNA Polymerase->Error Catastrophe Leads to

Caption: Metabolic activation pathway of molnupiravir to its active form.

References

EIDD-1931 Technical Support Center: Strategies for In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EIDD-1931. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing EIDD-1931 stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of EIDD-1931.[1][2] It is soluble in DMSO up to 100 mM.[2] For some applications, EIDD-1931 is also soluble in water up to 50 mM.[3]

Q2: What is the recommended storage condition for EIDD-1931 stock solutions?

A2: EIDD-1931 powder can be stored at -20°C for up to 3 years.[4] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[4] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q3: I observed precipitation when diluting my EIDD-1931 DMSO stock in cell culture media. What could be the cause?

A3: Precipitation upon dilution in aqueous media is a common issue for compounds with low aqueous solubility. The primary reasons include:

  • Exceeding Solubility Limit: The final concentration of EIDD-1931 in the cell culture medium may be too high.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of the solution due to the sudden change in solvent polarity.

  • Low Temperature of Media: Using cold media can decrease the solubility of the compound.

Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced toxicity. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects. However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Data Presentation

Table 1: Solubility of EIDD-1931 in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO45173.6[1]
DMSO100385.77[2]
Water50192.89[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM EIDD-1931 Stock Solution in DMSO

Materials:

  • EIDD-1931 powder (Molecular Weight: 259.22 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of EIDD-1931: To prepare 1 mL of a 100 mM stock solution, you will need 25.92 mg of EIDD-1931.

  • Weigh the EIDD-1931: Accurately weigh the calculated amount of EIDD-1931 powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of stock solution, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.[1][4]

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[4]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 100 mM EIDD-1931 stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes

Procedure:

  • Determine the final desired concentration: Calculate the volume of the 100 mM stock solution needed to achieve the final working concentration in your assay. Remember to account for the final volume of the cell culture medium.

  • Prepare an intermediate dilution (optional but recommended): To minimize precipitation, it is good practice to first prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, you can prepare a 1 mM intermediate solution.

  • Prepare the final working solution: Add the calculated volume of the stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the tube. This gradual addition helps to prevent "solvent shock."

  • Mix thoroughly: Gently mix the final working solution by inverting the tube several times.

  • Visual inspection: Before adding to your cells, visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Immediate precipitation upon dilution - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution.- Lower the final working concentration.- Perform serial dilutions in pre-warmed media.- Add the stock solution dropwise while gently vortexing.
Delayed precipitation in the incubator - Temperature fluctuations.- Interaction with media components.- Evaporation of media leading to increased concentration.- Minimize the time culture plates are outside the incubator.- Test different cell culture media formulations.- Use sealed plates or ensure proper incubator humidification.
Inconsistent experimental results - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage.- Ensure the stock solution is clear before use.- Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment.

Visualizations

EIDD1931_Mechanism_of_Action Mechanism of Action of EIDD-1931 cluster_virus Viral Replication Cycle cluster_drug EIDD-1931 Action Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Replication RNA Replication RdRp->Replication New_Virus Progeny Virus Replication->New_Virus EIDD1931 EIDD-1931 (β-D-N4-hydroxycytidine) Phosphorylation Host Kinases EIDD1931->Phosphorylation EIDD1931_TP EIDD-1931-Triphosphate (Active Form) Phosphorylation->EIDD1931_TP EIDD1931_TP->RdRp Competes with natural nucleotides Incorporation Incorporation into new Viral RNA EIDD1931_TP->Incorporation Mutagenesis Lethal Mutagenesis Incorporation->Mutagenesis Mutagenesis->Replication Inhibits

Caption: Mechanism of action of EIDD-1931.

Troubleshooting_Workflow Troubleshooting EIDD-1931 Precipitation cluster_immediate Immediate Precipitation Solutions cluster_delayed Delayed Precipitation Solutions start Precipitate Observed in Cell Culture Media is_immediate Immediate Precipitation? start->is_immediate is_delayed Delayed Precipitation? is_immediate->is_delayed No sol_conc Lower Final Concentration is_immediate->sol_conc Yes sol_temp Minimize Temperature Fluctuations is_delayed->sol_temp Yes sol_dilution Improve Dilution Technique: - Pre-warm media - Dropwise addition - Gentle mixing sol_conc->sol_dilution sol_serial Use Serial Dilutions sol_dilution->sol_serial end Clear Solution sol_serial->end sol_media Test Different Media sol_temp->sol_media sol_evap Prevent Evaporation sol_media->sol_evap sol_evap->end

Caption: Workflow for troubleshooting EIDD-1931 precipitation.

References

Technical Support Center: Managing EIDD-1931 Cytotoxicity in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxicity of EIDD-1931 (β-D-N4-hydroxycytidine) in sensitive cell lines during in vitro experiments.

I. Troubleshooting Guide

High cytotoxicity can confound the interpretation of antiviral efficacy data. The following table outlines common issues, their potential causes, and recommended solutions when working with EIDD-1931.

Problem Potential Cause(s) Recommended Solution(s)
Excessive cell death at expected effective concentrations 1. High sensitivity of the cell line to EIDD-1931. 2. Suboptimal cell health or culture conditions. 3. Incorrect drug concentration.1. Determine the 50% cytotoxic concentration (CC50) for your specific cell line to establish a therapeutic window. 2. Ensure cells are healthy, within a low passage number, and at an optimal density at the time of treatment. Stressed cells can be more susceptible to drug-induced toxicity.[1] 3. Verify the stock solution concentration and perform serial dilutions accurately.
Inconsistent cytotoxicity results between experiments 1. Variation in cell density at the time of seeding or treatment. 2. Differences in incubation time with the compound. 3. Contamination of cell cultures.1. Standardize cell seeding density and ensure even cell distribution in multi-well plates. 2. Maintain a consistent incubation period for all experiments. 3. Regularly check for and address any microbial contamination.
High background in cytotoxicity assays 1. Assay interference from media components (e.g., phenol red). 2. Spontaneous cell death in control wells.1. Use phenol red-free medium for colorimetric assays like MTT.[1] 2. Optimize cell culture conditions to maintain high viability in untreated controls.
Difficulty in differentiating antiviral effect from cytotoxicity 1. Overlapping effective concentration (EC50) and cytotoxic concentration (CC50).1. Calculate the Selectivity Index (SI = CC50/EC50). A higher SI indicates a better therapeutic window. 2. Perform antiviral assays at non-cytotoxic concentrations of EIDD-1931.[2][3]

II. Frequently Asked Questions (FAQs)

1. What is the mechanism of EIDD-1931 cytotoxicity?

EIDD-1931, the active metabolite of Molnupiravir, is a ribonucleoside analog that can induce oxidative stress.[4] This can lead to the generation of reactive oxygen species (ROS), which can cause damage to cellular components, including DNA, and trigger cell death pathways.[4]

2. Which cell lines are known to be sensitive to EIDD-1931?

The sensitivity to EIDD-1931 varies between cell lines. For example, Vero cells (derived from monkey kidney) have been reported to be more sensitive than RD (human rhabdomyosarcoma) and Huh7 (human hepatoma) cells.[2] It is crucial to determine the CC50 for your specific cell line of interest.

3. How can I reduce EIDD-1931 cytotoxicity in my experiments?

  • Optimize Drug Concentration: Use the lowest effective concentration of EIDD-1931 that demonstrates antiviral activity while minimizing cytotoxicity.

  • Optimize Cell Density: Ensure that cells are seeded at an optimal density. Overly confluent or sparse cultures can be more susceptible to stress.

  • Consider Co-treatment with Antioxidants: If oxidative stress is a primary driver of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate these effects. However, this should be validated to ensure it does not interfere with the antiviral activity of EIDD-1931.[1]

  • Maintain Healthy Cell Cultures: Use cells with low passage numbers and ensure they are free from any underlying stress or contamination.

4. What is a good Selectivity Index (SI) for EIDD-1931?

A higher SI value is desirable as it indicates a wider margin between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to the cells. The acceptable SI can vary depending on the experimental context, but generally, an SI of 10 or greater is considered favorable.

III. Quantitative Data Summary

The following table summarizes the reported 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) values for EIDD-1931 in various cell lines.

Cell Line Virus CC50 (µM) EC50 (µM) Selectivity Index (SI)
RDEnterovirus 71 (EV-A71)80.47 ± 0.025.13 ± 0.5615.69
VeroEnterovirus 71 (EV-A71)14.07 ± 0.437.04 ± 0.382.0
Huh-7Enterovirus 71 (EV-A71)34.09 ± 0.064.43 ± 0.337.69

Data extracted from literature.[2] Values may vary depending on experimental conditions.

IV. Experimental Protocols

A. MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • EIDD-1931 stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of EIDD-1931 in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of EIDD-1931. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.

Materials:

  • 96-well cell culture plates

  • EIDD-1931 stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of EIDD-1931 and include untreated and maximum LDH release controls.

  • Incubate for the desired exposure time.

  • Transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit's protocol.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

C. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells by quantifying ATP.

Materials:

  • Opaque-walled 96-well plates

  • EIDD-1931 stock solution

  • Complete cell culture medium

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of EIDD-1931.

  • Incubate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

V. Visualizations

A. Signaling Pathway of EIDD-1931 Induced Cytotoxicity

EIDD1931_Cytotoxicity_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm EIDD1931 EIDD-1931 Mitochondrion Mitochondrion EIDD1931->Mitochondrion Impacts mitochondrial function ROS Increased ROS (Reactive Oxygen Species) Mitochondrion->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed pathway of EIDD-1931-induced cytotoxicity.

B. Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed cells in multi-well plate C Treat cells with EIDD-1931 A->C B Prepare serial dilutions of EIDD-1931 B->C D Incubate for defined period (e.g., 24-72h) C->D E Perform MTT, LDH, or CellTiter-Glo Assay D->E F Measure Absorbance or Luminescence E->F G Calculate % Viability and CC50 F->G

Caption: General workflow for determining EIDD-1931 cytotoxicity.

C. Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Logic Start High Cytotoxicity Observed? Check_Conc Verify EIDD-1931 Concentration Start->Check_Conc Check_Cells Assess Cell Health & Density Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay Optimize_Conc Optimize Drug Concentration Check_Conc->Optimize_Conc Incorrect Optimize_Cells Optimize Cell Culture Conditions Check_Cells->Optimize_Cells Suboptimal Optimize_Assay Modify Assay Parameters Check_Assay->Optimize_Assay Error Prone Re_evaluate Re-evaluate Cytotoxicity Optimize_Conc->Re_evaluate Optimize_Cells->Re_evaluate Optimize_Assay->Re_evaluate

Caption: A logical approach to troubleshooting high cytotoxicity.

References

Troubleshooting inconsistent results in EIDD-1931 antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIDD-1931 in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is EIDD-1931 and how does it work?

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against a variety of RNA viruses.[1][2][3] Its mechanism of action is based on "lethal mutagenesis".[1] After being incorporated into the viral RNA during replication, EIDD-1931 can cause an accumulation of mutations in the viral genome, leading to a non-functional virus and inhibiting replication.[1][3]

Q2: What is the relationship between EIDD-1931 and Molnupiravir (EIDD-2801)?

Molnupiravir (EIDD-2801) is a prodrug of EIDD-1931.[1][3] A prodrug is an inactive compound that is metabolized in the body to produce the active drug.[1] EIDD-2801 was developed to improve the oral bioavailability of EIDD-1931.[1][2][4]

Q3: What is the expected antiviral activity of EIDD-1931 in vitro?

The half-maximal effective concentration (EC50) of EIDD-1931 can vary depending on the virus, cell line, and assay conditions. For example, against Enterovirus A71 (EV-A71), the EC50 values were reported to be 5.13 ± 0.56 µM in RD cells, 7.04 ± 0.38 µM in Vero cells, and 4.43 ± 0.33 µM in Huh-7 cells.[4] Against coronaviruses, IC50 values of 0.15 µM for MERS-CoV and 0.3 µM for SARS-CoV-2 have been reported.[5][6]

Q4: Is EIDD-1931 cytotoxic?

EIDD-1931 can exhibit cytotoxicity at higher concentrations.[2] For instance, in one study, the half-cytotoxic concentration (CC50) in RD cells was 80.47 ± 0.02 µM, in Vero cells it was 14.07 ± 0.43 µM, and in Huh7 cells it was 34.09 ± 0.06 µM.[3] It is crucial to determine the cytotoxicity of EIDD-1931 in the specific cell line being used in your experiments to establish a suitable therapeutic window.

Troubleshooting Inconsistent Results

Inconsistent results in EIDD-1931 antiviral assays can arise from various factors, from compound stability to assay execution. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Higher than expected EC50/IC50 values (Lower Potency)
Potential Cause Troubleshooting Steps
Compound Degradation EIDD-1931 may be unstable under certain conditions. Prepare fresh stock solutions in a suitable solvent like DMSO.[7] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7]
Incorrect Compound Concentration Verify the initial concentration of your stock solution. Use a calibrated balance and ensure complete dissolution of the compound.
Cell Health and Density Ensure cells are healthy and within the optimal passage number. Seed cells at a consistent density to achieve a uniform monolayer, as this can impact viral infection and compound efficacy.[8][9]
Viral Titer Variability Use a consistent and accurately titered virus stock for all experiments. Variations in the amount of virus used for infection can significantly alter the apparent efficacy of the antiviral.[8]
Assay Readout Interference EIDD-1931 might interfere with the assay's detection method (e.g., absorbance, fluorescence, luminescence). Run a control with the compound and assay reagents in the absence of cells and virus to check for interference.[7]
Problem 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before seeding to get a uniform cell number in each well. Pay attention to the "edge effect" in microplates, where wells on the periphery may behave differently.[10]
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique for adding cells, virus, and compound. Small variations in volume can lead to significant differences in results.[9]
Uneven Virus Distribution Gently rock or swirl the plate after adding the virus to ensure an even distribution across the cell monolayer.[9]
Cell Monolayer Disruption Be gentle when adding or removing media to avoid disturbing the cell monolayer, which can lead to inconsistent infection and plaque formation.[8]
Problem 3: No Antiviral Effect Observed
Potential Cause Troubleshooting Steps
Inactive Compound Verify the identity and purity of your EIDD-1931 sample. If possible, test a new batch or a sample from a different supplier.
Drug-Resistant Virus Strain The viral strain used may have inherent or acquired resistance to EIDD-1931. If possible, test the compound against a known sensitive viral strain as a positive control.[7]
Inappropriate Cell Line The chosen cell line may not be permissive to the virus or may metabolize EIDD-1931 into an inactive form. Ensure the cell line is appropriate for your virus and consider testing in different cell lines.[11]
Incorrect Assay Timing The timing of compound addition relative to viral infection is critical. For EIDD-1931, which acts at the post-entry stage, adding the compound too late may not show an effect.[12][13] Optimize the time-of-addition in your assay.

Experimental Protocols

General Cell-Based Antiviral Assay Workflow

A typical workflow for evaluating the antiviral activity of EIDD-1931 involves several key steps.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Culture D Seed Cells in Microplate A->D B Prepare EIDD-1931 Stock Solution E Add Serial Dilutions of EIDD-1931 B->E C Titer Virus Stock F Infect Cells with Virus C->F D->E E->F G Incubate for a Defined Period F->G H Assess Viral Replication/CPE G->H I Determine Cytotoxicity (CC50) G->I J Calculate EC50/IC50 H->J I->J G cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps A Inconsistent Plaque Size/Morphology B Non-uniform cell monolayer A->B C Overlay too hot/cool A->C D Virus stock heterogeneity A->D E Movement of plates before overlay solidifies A->E F Optimize cell seeding density B->F G Ensure overlay is at the correct temperature (e.g., 45°C) C->G H Plaque-purify virus stock D->H I Allow plates to sit undisturbed after adding overlay E->I G cluster_entry Cellular Uptake and Activation cluster_inhibition Viral Replication Inhibition A EIDD-1931 (NHC) B Cellular Kinases A->B Phosphorylation C EIDD-1931 Triphosphate (NHC-TP) B->C F Incorporation of NHC-TP into nascent RNA C->F Substrate for RdRp D Viral RNA-dependent RNA polymerase (RdRp) D->F E Viral RNA Template E->F G Lethal Mutagenesis F->G Causes G to A and C to U transitions H Non-functional Viral Progeny G->H

References

Navigating EIDD-1931 Dosage Optimization: A Technical Guide to Minimize Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center designed to provide actionable troubleshooting guides and frequently asked questions (FAQs) for optimizing EIDD-1931 dosage in preclinical animal models. This resource offers detailed experimental protocols, quantitative data summaries, and visual workflows to mitigate toxicity and enhance the therapeutic index of this potent antiviral agent.

EIDD-1931, the active metabolite of the prodrug molnupiravir, has demonstrated broad-spectrum antiviral activity. However, optimizing its dosage to achieve therapeutic efficacy while minimizing potential toxicity is a critical challenge in preclinical development. This guide provides a centralized resource to address common issues encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities observed with EIDD-1931 in animal models?

A1: Preclinical studies with the prodrug molnupiravir, which is rapidly converted to EIDD-1931 in vivo, have identified key dose-dependent toxicities in certain animal models. These include:

  • Bone and Cartilage Toxicity: In a 3-month study in rats, doses of 500 mg/kg/day and higher were associated with impaired transformation of growth cartilage into new bone.[1][2] However, a 1-month study in rats at doses up to 500 mg/kg/day did not show this toxicity.[1][2]

  • Bone Marrow Toxicity: Reversible, dose-related bone marrow toxicity affecting all hematopoietic cell lines was observed in dogs at doses of 17 mg/kg/day and higher.[1] This manifested as mild decreases in peripheral blood cells and platelets after 7 days, progressing to more severe changes after 14 days.[1]

  • Embryo-fetal Toxicity: Studies in pregnant rats and rabbits have shown that molnupiravir can cause embryofetal lethality, teratogenicity, and reduced fetal growth at exposures higher than the recommended human dose.[3] The active metabolite, EIDD-1931 (NHC), has been shown to impair mouse preimplantation embryo development at clinically relevant concentrations.[4]

Q2: How does the pharmacokinetic profile of EIDD-1931 influence its toxicity?

A2: EIDD-1931 is rapidly absorbed and metabolized from its prodrug form, molnupiravir.[5][6] Its plasma half-life is relatively short, at approximately 1 hour, although a slower elimination phase has been observed at higher doses.[5][7] Disease states can significantly alter the pharmacokinetics of EIDD-1931. For example, in rat models of kidney and neuropathic pain, the plasma exposure of EIDD-1931 was increased, suggesting a need for dose adjustments in these conditions to avoid potential toxicity.[8] Conversely, in models of liver and gastric injury, plasma exposure was decreased.[8]

Q3: Are there species-specific differences in EIDD-1931 toxicity?

A3: Yes, preclinical studies have revealed species-specific toxicities. For instance, bone and cartilage toxicity was a finding in rapidly growing rats, while bone marrow toxicity was observed in dogs.[1] A 1-month study in mice with doses up to 2000 mg/kg/day did not show bone marrow or hematological toxicity.[1] These differences highlight the importance of selecting appropriate animal models and carefully interpreting findings in the context of species-specific metabolism and physiology.

Troubleshooting Guides

Issue 1: Unexpected Mortality or Severe Clinical Signs at Presumed Safe Doses

Possible Cause:

  • Pharmacokinetic Variability: Underlying health conditions, genetic differences within the animal strain, or unintentional co-administration of other agents could alter the metabolism and clearance of EIDD-1931, leading to higher than expected plasma concentrations.

  • Vehicle Effects: The vehicle used to formulate EIDD-1931 for administration could have its own toxicity or could enhance the absorption of the drug, leading to increased exposure.

  • Dosing Errors: Inaccurate dose calculations or administration can lead to overdosing.

Troubleshooting Steps:

  • Review Animal Health Status: Ensure all animals are healthy and free of underlying diseases before dosing.

  • Analyze Plasma Samples: If possible, collect satellite plasma samples to determine the pharmacokinetic profile in the affected animals and compare it to expected values.

  • Evaluate Vehicle: Conduct a vehicle-only control group to rule out toxicity from the formulation itself.

  • Verify Dosing Procedure: Double-check all calculations, weighing of the compound, and the volume administered.

Issue 2: Evidence of Bone Marrow Suppression in Rodent Studies

Possible Cause:

  • While the primary findings of bone marrow toxicity were in dogs, high doses or prolonged exposure in rodents could potentially lead to similar effects.

  • The specific strain of rodent used may have a higher sensitivity to the myelosuppressive effects of nucleoside analogs.

Troubleshooting Steps:

  • Perform Complete Blood Counts (CBCs): Regularly monitor CBCs (including red blood cells, white blood cells, and platelets) throughout the study.

  • Histopathology of Bone Marrow: At the end of the study, perform a thorough histopathological examination of the bone marrow from the femur and sternum to look for signs of hypocellularity or changes in hematopoietic cell lineages.

  • Consider a Lower Dose or Shorter Duration: If bone marrow suppression is confirmed, consider reducing the dose or the duration of treatment in subsequent studies.

Quantitative Data on EIDD-1931 Toxicity in Animal Models

Animal ModelStudy DurationDoseKey Toxicity FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Rat 3 months≥ 500 mg/kg/dayBone and cartilage toxicity (impaired transformation of growth cartilage).[1][2]Not explicitly stated in the provided results.
Rat 1 monthUp to 500 mg/kg/dayNo bone or cartilage toxicity observed.[1][2]500 mg/kg/day for bone/cartilage effects in a 1-month study.[1]
Dog 14 days≥ 17 mg/kg/dayReversible, dose-related bone marrow toxicity.[1]< 17 mg/kg/day.[1]
Mouse 1 monthUp to 2000 mg/kg/dayNo bone marrow or hematological toxicity observed.[1]2000 mg/kg/day for bone marrow/hematological effects.[1]
Pregnant Rat Organogenesis Period≥ 2.9x human NHC exposureReduced fetal growth.[3]0.8x the human NHC exposure.[3]
Pregnant Rat Organogenesis Period7.5x human NHC exposureEmbryofetal lethality and teratogenicity.[3]Not applicable.
Pregnant Rabbit Organogenesis Period18x human NHC exposureReduced fetal body weights.[3]6.5x the human NHC exposure.[3]

Experimental Protocols

General Repeat-Dose Oral Toxicity Study in Rodents (Adapted from EPA Health Effects Test Guidelines)[9]
  • Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats) from a commonly used laboratory strain. A minimum of 10 animals (5 male, 5 female) per dose group.

  • Dosage: At least three dose levels plus a concurrent control group. The highest dose should elicit signs of toxicity but not mortality, and the lowest dose should not produce any evidence of toxicity.

  • Administration: The test substance is administered orally by gavage daily for a specified period (e.g., 28 days). The vehicle used for the control group should be the same as for the test substance.

  • In-life Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Body Weight: Record body weight at least once a week.

    • Food Consumption: Measure food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Pathology:

    • Gross Necropsy: Conduct a full gross necropsy on all animals.

    • Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart).

    • Histopathology: Perform microscopic examination of all gross lesions, and of specified organs and tissues from the control and high-dose groups.

Visualizing Experimental Workflows and Pathways

Experimental_Workflow_for_Toxicity_Assessment cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase cluster_analysis Data Analysis & Reporting Dose Range Finding Dose Range Finding Animal Acclimatization Animal Acclimatization Dose Range Finding->Animal Acclimatization Baseline Health Screen Baseline Health Screen Animal Acclimatization->Baseline Health Screen Daily Dosing Daily Dosing Baseline Health Screen->Daily Dosing Clinical Observations Clinical Observations Daily Dosing->Clinical Observations Body Weight & Food Intake Body Weight & Food Intake Daily Dosing->Body Weight & Food Intake Interim Blood Collection Interim Blood Collection Daily Dosing->Interim Blood Collection Terminal Blood Collection Terminal Blood Collection Daily Dosing->Terminal Blood Collection Gross Necropsy Gross Necropsy Terminal Blood Collection->Gross Necropsy Organ Weight Analysis Organ Weight Analysis Gross Necropsy->Organ Weight Analysis Histopathology Histopathology Organ Weight Analysis->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis NOAEL Determination NOAEL Determination Statistical Analysis->NOAEL Determination Final Report Final Report NOAEL Determination->Final Report

Caption: Workflow for a repeat-dose toxicity study in animal models.

EIDD1931_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Viral Replication Molnupiravir (EIDD-2801) Molnupiravir (EIDD-2801) EIDD-1931 (NHC) EIDD-1931 (NHC) Molnupiravir (EIDD-2801)->EIDD-1931 (NHC) Hydrolysis NHC-Monophosphate NHC-Monophosphate EIDD-1931 (NHC)->NHC-Monophosphate Host Kinases NHC-Diphosphate NHC-Diphosphate NHC-Monophosphate->NHC-Diphosphate Host Kinases NHC-Triphosphate (Active) NHC-Triphosphate (Active) NHC-Diphosphate->NHC-Triphosphate (Active) Host Kinases Viral RNA-dependent RNA Polymerase (RdRp) Viral RNA-dependent RNA Polymerase (RdRp) NHC-Triphosphate (Active)->Viral RNA-dependent RNA Polymerase (RdRp) Nascent Viral RNA Nascent Viral RNA Viral RNA-dependent RNA Polymerase (RdRp)->Nascent Viral RNA Viral RNA Template Viral RNA Template Viral RNA Template->Viral RNA-dependent RNA Polymerase (RdRp) Mutated Viral RNA Mutated Viral RNA Nascent Viral RNA->Mutated Viral RNA Incorporation of NHC Error Catastrophe Error Catastrophe Mutated Viral RNA->Error Catastrophe Accumulation of Mutations

Caption: Mechanism of action of EIDD-1931 leading to viral error catastrophe.

References

Addressing EIDD-1931 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EIDD-1931 (β-D-N4-hydroxycytidine). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the solution instability of EIDD-1931. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is EIDD-1931 and why is its stability in solution a concern?

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity. It is the active metabolite of the prodrug molnupiravir (EIDD-2801).[1][2] The inherent chemical instability of EIDD-1931 in aqueous solutions was a primary motivation for the development of its more stable prodrug form, molnupiravir.[2] Researchers using EIDD-1931 directly in their experiments may encounter challenges related to its degradation, which can impact the accuracy and reproducibility of their results.

Q2: What are the primary degradation pathways for EIDD-1931 in solution?

Based on forced degradation studies of the parent prodrug molnupiravir, EIDD-1931 is susceptible to degradation under several conditions:

  • Hydrolysis: The N4-hydroxycytidine moiety can undergo hydrolysis, particularly under acidic or alkaline conditions. This is a common degradation pathway for nucleoside analogs.

  • Oxidation: The molecule is also susceptible to oxidative degradation.

  • Photodegradation: Exposure to light can also lead to the degradation of the compound.

The primary degradation product of molnupiravir hydrolysis is EIDD-1931 itself. Further degradation of EIDD-1931 can occur, though specific breakdown products are not extensively detailed in publicly available literature.

Q3: How should I prepare and store stock solutions of EIDD-1931?

For optimal stability, it is recommended to prepare stock solutions in a suitable organic solvent and store them at low temperatures.

Stock Solution Preparation and Storage Recommendations

SolventConcentrationStorage TemperatureDuration
DMSO100 mM-20°CShort-term
Methanol2 mg/mL-80°CUp to 1 year
Powder--20°CUp to 3 years[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with EIDD-1931.

Issue 1: Precipitation of EIDD-1931 in Aqueous Buffer

Question: I observed precipitation after diluting my EIDD-1931 stock solution into my aqueous experimental buffer. What could be the cause and how can I resolve this?

Answer:

Precipitation of EIDD-1931 in aqueous buffers is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: EIDD-1931 has limited solubility in water.[3]

  • pH of the Buffer: The solubility of EIDD-1931 can be pH-dependent.

  • "Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of organic molecules like EIDD-1931.

  • Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of EIDD-1931 in your assay.

  • Incorporate a Co-solvent: Consider adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to your final aqueous solution to improve solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Optimize Buffer Composition: If possible, try reducing the salt concentration of your buffer.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can help to mitigate solvent shock.

  • pH Adjustment: Experiment with adjusting the pH of your buffer to see if it improves solubility. It is important to first determine the pH stability profile of EIDD-1931 to avoid conditions that accelerate its degradation.

Logical Flow for Troubleshooting Precipitation

G A Precipitation Observed B Lower Final Concentration A->B Is a lower concentration acceptable? C Incorporate Co-solvent B->C No G Issue Resolved B->G Yes D Optimize Buffer C->D If not compatible C->G If compatible with assay E Modify Dilution Method D->E If no improvement D->G If solubility improves F Adjust pH E->F If issue persists E->G If precipitation is prevented F->G If stability is maintained

Caption: A flowchart for troubleshooting EIDD-1931 precipitation.

Issue 2: Inconsistent or Lower-than-Expected Activity in Experiments

Question: My experimental results with EIDD-1931 are variable, or the observed activity is lower than anticipated. Could this be due to instability?

Answer:

Yes, the instability of EIDD-1931 in solution is a likely cause for inconsistent or reduced activity. Degradation of the compound over the course of your experiment will lead to a lower effective concentration.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of EIDD-1931 immediately before use from a frozen stock.[3]

  • Minimize Time in Aqueous Buffer: Reduce the incubation time of EIDD-1931 in your aqueous experimental buffer as much as possible.

  • Conduct a Time-Course Experiment: To assess the stability of EIDD-1931 in your specific experimental conditions, perform a time-course experiment. Aliquots of your EIDD-1931 working solution can be taken at different time points and analyzed by HPLC to quantify the amount of remaining intact compound.

  • Control for Temperature: Perform your experiments at a consistent and controlled temperature. As with many chemical reactions, the degradation of EIDD-1931 is likely temperature-dependent.

  • Protect from Light: Protect your EIDD-1931 solutions from light, especially during long incubations.

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare EIDD-1931 in Assay Buffer B Incubate at Experimental Temperature A->B C Collect Aliquots at Timepoints (T0, T1, T2...) B->C D Quench Reaction (if necessary) C->D E Analyze by HPLC D->E F Quantify Remaining EIDD-1931 E->F

Caption: Workflow for assessing the stability of EIDD-1931.

Experimental Protocols

Protocol 1: Forced Degradation Study of EIDD-1931

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of EIDD-1931 under various stress conditions.

Materials:

  • EIDD-1931

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • HPLC system with UV detector

  • pH meter

  • Water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of EIDD-1931 in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the EIDD-1931 stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the EIDD-1931 stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the EIDD-1931 stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of EIDD-1931 in an oven at 80°C for 24 hours.

    • At specified time points, withdraw a sample, prepare a solution of known concentration in the mobile phase, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of EIDD-1931 (in a transparent container) to direct sunlight or a photostability chamber for a defined period.

    • A control sample should be kept in the dark at the same temperature.

    • At specified time points, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact EIDD-1931 from any degradation products.

Protocol 2: Drug-Excipient Compatibility Study

This protocol provides a framework for assessing the compatibility of EIDD-1931 with common pharmaceutical excipients.

Materials:

  • EIDD-1931

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)

  • Mortar and pestle or other suitable blending equipment

  • Glass vials

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system

Procedure:

  • Binary Mixture Preparation:

    • Prepare binary mixtures of EIDD-1931 and each excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Gently blend the powders to ensure homogeneity.

  • Sample Storage:

    • Transfer a portion of each binary mixture into a clean, labeled glass vial.

    • Store the vials under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a predetermined period (e.g., 2 and 4 weeks).

    • Store control samples of pure EIDD-1931 and each individual excipient under the same conditions.

  • Sample Analysis:

    • At each time point, retrieve the samples from the stability chamber.

    • Visually inspect the samples for any physical changes (e.g., color change, clumping).

    • Accurately weigh a portion of each sample and dissolve it in a suitable solvent to a known concentration.

    • Analyze the solutions by HPLC to quantify the amount of EIDD-1931 remaining and to detect the formation of any new peaks (degradation products).

  • Data Evaluation:

    • Compare the chromatograms of the binary mixtures with those of the pure drug and excipients.

    • A significant decrease in the peak area of EIDD-1931 or the appearance of new peaks in the binary mixture compared to the pure drug indicates a potential incompatibility.

Signaling Pathway of EIDD-1931 Instability and Investigation

cluster_stress Stress Conditions cluster_degradation Degradation Pathways cluster_analysis Analytical Investigation pH pH (Acidic/Alkaline) Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Light Light Photolysis Photolysis Light->Photolysis Oxidant Oxidizing Agents Oxidation Oxidation Oxidant->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products HPLC HPLC Analysis (Quantification) MS Mass Spectrometry (Degradant ID) EIDD1931 EIDD-1931 in Solution EIDD1931->Hydrolysis EIDD1931->Oxidation EIDD1931->Photolysis EIDD1931->HPLC Degradation_Products->MS

Caption: Factors leading to EIDD-1931 degradation and analytical approaches.

References

EIDD-1931 Drug Resistance Development: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential for viral resistance to EIDD-1931, the active metabolite of Molnupiravir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of EIDD-1931 and why is it thought to have a high barrier to resistance?

A1: EIDD-1931 is a ribonucleoside analog that is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[1][2] Once incorporated, it can exist in two tautomeric forms, leading to ambiguous base pairing. This causes a catastrophic accumulation of mutations in the viral genome, a process known as "lethal mutagenesis."[1][2] This mechanism targets the fundamental process of viral replication and induces random, widespread mutations, making it difficult for the virus to develop specific mutations that would confer resistance without compromising its overall fitness. Studies have shown that even after multiple passages in the presence of the drug, viruses like SARS-CoV-2 and influenza virus do not develop significant resistance.

Q2: Have any specific resistance mutations to EIDD-1931 been identified?

A2: While EIDD-1931 has a high barrier to resistance, some studies have identified mutations in the viral RdRp that can confer low-level resistance in vitro. For instance, in studies with Rift Valley Fever Virus, nonsynonymous mutations in the RdRp domain were observed after multiple passages with EIDD-1931. It is crucial to perform sequencing and phenotypic assays to confirm the effect of any observed mutation.

Q3: We are observing a decrease in the susceptibility of our virus to EIDD-1931 in our long-term culture experiments. What could be the reason?

A3: A decrease in susceptibility could be due to several factors:

  • Emergence of resistance mutations: Although rare, it is possible for resistance mutations to arise. You should sequence the viral genome, particularly the RdRp gene, to identify any changes.

  • Adaptation to cell culture: The virus may be adapting to the specific cell line you are using, leading to increased replication fitness that might be misinterpreted as reduced drug susceptibility.

  • Experimental variability: Ensure that your experimental setup, including drug concentration, cell density, and virus titer, is consistent across experiments. We recommend reviewing the troubleshooting guides for the specific assays you are using.

Q4: How can we confirm if a specific mutation we identified through sequencing confers resistance to EIDD-1931?

A4: To confirm that a mutation confers resistance, you should perform the following:

  • Site-directed mutagenesis: Introduce the specific mutation into a wild-type viral infectious clone.

  • Phenotypic susceptibility testing: Compare the susceptibility of the mutant virus to the wild-type virus using a plaque reduction assay or other relevant antiviral assays. A significant increase in the IC50 or EC50 value for the mutant virus would confirm its role in resistance.

  • Viral fitness assay: Assess the replication fitness of the mutant virus compared to the wild-type virus in the absence of the drug to understand the biological cost of the resistance mutation.

Quantitative Data Summary

The following table summarizes the in vitro activity of EIDD-1931 against various RNA viruses. Note that quantitative data on fold-changes in resistance for specific EIDD-1931 mutations are limited due to its high barrier to resistance.

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference
Coronaviruses
SARS-CoV-2Vero E6Cytopathic Effect0.3[2]
MERS-CoVVero E6Cytopathic Effect0.15[2]
Enteroviruses
Enterovirus A71RD cellsCytopathic Effect5.13 ± 0.56
Enterovirus A71Vero cellsCytopathic Effect7.04 ± 0.38
Enterovirus A71Huh-7 cellsCytopathic Effect4.43 ± 0.33
Influenza Viruses
Influenza A and BHuman Airway EpitheliaNot SpecifiedLow nanomolar[1]

Experimental Protocols

Viral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • EIDD-1931 stock solution.

  • Serum-free cell culture medium.

  • Overlay medium (e.g., 1% methylcellulose or agarose in culture medium).

  • Fixative solution (e.g., 4% formaldehyde in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Drug Dilution: Prepare serial dilutions of EIDD-1931 in serum-free medium.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cells and infect the monolayer with the diluted virus in the presence of the different concentrations of EIDD-1931. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: Remove the virus inoculum and add the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C for 2-4 days, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay medium, fix the cells with the fixative solution, and then stain with the staining solution.

  • Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

Next-Generation Sequencing (NGS) for Resistance Mutation Identification

This protocol outlines the general steps for identifying potential resistance mutations in a viral population exposed to EIDD-1931.

Materials:

  • Viral RNA extracted from cell culture supernatant or clinical samples.

  • Reverse transcriptase and primers for cDNA synthesis.

  • High-fidelity DNA polymerase and primers for amplifying the target region (e.g., the RdRp gene).

  • NGS library preparation kit.

  • NGS instrument.

  • Bioinformatics software for data analysis.

Procedure:

  • RNA Extraction: Extract viral RNA from the sample.

  • cDNA Synthesis: Synthesize cDNA from the viral RNA using reverse transcriptase and specific primers.

  • Target Amplification: Amplify the gene of interest (e.g., RdRp) using high-fidelity PCR.

  • Library Preparation: Prepare a sequencing library from the amplified DNA using a commercially available kit. This involves fragmenting the DNA, adding adapters, and amplifying the library.

  • Sequencing: Sequence the library on an NGS platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Mapping: Align the sequencing reads to a reference viral genome.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and other variants compared to the reference sequence.

    • Annotation: Annotate the identified variants to determine their effect on the protein sequence (e.g., synonymous vs. nonsynonymous mutations).

    • Frequency Analysis: Determine the frequency of each variant in the viral population.

Site-Directed Mutagenesis

This protocol is for introducing a specific mutation into a viral genome to study its effect on drug resistance.

Materials:

  • Plasmid containing the wild-type viral cDNA.

  • Custom-designed mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle.

  • PCR Amplification: Perform PCR using the plasmid template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the region of interest to confirm the presence of the desired mutation.

  • Virus Rescue: Transfect the mutated plasmid into susceptible cells to rescue the mutant virus.

Viral Fitness (Competition) Assay

This assay compares the replication fitness of a mutant virus to the wild-type virus in the absence of drug pressure.

Materials:

  • Wild-type and mutant virus stocks with known titers.

  • Susceptible host cells.

  • Cell culture medium.

  • RNA extraction kit and reagents for RT-qPCR or NGS.

Procedure:

  • Co-infection: Co-infect a monolayer of host cells with an equal ratio of wild-type and mutant viruses at a low multiplicity of infection (MOI).

  • Serial Passage: Culture the infected cells and passage the supernatant to fresh cells every 2-3 days for several passages.

  • Sampling: Collect samples of the viral supernatant at each passage.

  • Quantification of Viral Populations: Extract viral RNA from the collected samples. Determine the relative proportion of the wild-type and mutant viruses at each passage using a sensitive method like allele-specific RT-qPCR or deep sequencing.

  • Fitness Calculation: The change in the ratio of the two viruses over time reflects their relative fitness. The virus that becomes more dominant has higher fitness.

Troubleshooting Guides

Plaque Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No plaques Inactive virus; incorrect cell type; low virus titer.Use a fresh virus stock; confirm cell susceptibility; use a higher virus concentration.
Plaques are too small or fuzzy Overlay solidified too quickly; overlay concentration too high; cells are not healthy.Ensure overlay is at the correct temperature before adding; optimize overlay concentration; check cell viability.
Uneven plaque distribution Incomplete removal of inoculum; uneven cell monolayer.Ensure complete removal of inoculum before adding overlay; ensure a confluent and even cell monolayer.
High background cell death Cytotoxicity of the drug; contamination.Perform a cytotoxicity assay to determine the non-toxic concentration of the drug; check for contamination.
NGS and Sequencing Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low sequencing read depth Poor quality RNA/cDNA; inefficient PCR amplification.Use high-quality starting material; optimize PCR conditions (primers, annealing temperature, cycles).
High error rate Low-fidelity polymerase; sequencing errors.Use a high-fidelity polymerase for amplification; perform stringent quality filtering of sequencing data.
Difficulty in identifying low-frequency variants Insufficient sequencing depth; bioinformatics pipeline not optimized.Increase sequencing depth; use a variant caller optimized for low-frequency variants.
Contamination with host or other viral sequences Incomplete removal of host cells; cross-contamination during sample preparation.Treat samples with DNase to remove host DNA; maintain a sterile work environment and use dedicated reagents.

Visualizations

EIDD_1931_Mechanism EIDD_2801 Molnupiravir (EIDD-2801, Prodrug) EIDD_1931 EIDD-1931 (Active Form) EIDD_2801->EIDD_1931 Host Esterases EIDD_1931_TP EIDD-1931 Triphosphate EIDD_1931->EIDD_1931_TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD_1931_TP->Viral_RdRp Incorporation Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Ambiguous Base Pairing Error_Catastrophe Error Catastrophe & Viral Extinction Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of EIDD-1931 leading to lethal mutagenesis.

Resistance_Workflow cluster_invitro In Vitro Selection cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Confirmation cluster_fitness Fitness Assessment Passage Serial Passage of Virus with increasing EIDD-1931 Observe_CPE Observe for Cytopathic Effect (CPE) and Reduced Susceptibility Passage->Observe_CPE RNA_Extraction Viral RNA Extraction Observe_CPE->RNA_Extraction NGS Next-Generation Sequencing (e.g., of RdRp gene) RNA_Extraction->NGS Identify_Mutations Identify Potential Resistance Mutations NGS->Identify_Mutations SDM Site-Directed Mutagenesis Identify_Mutations->SDM Plaque_Assay Plaque Reduction Assay (Compare IC50 of WT vs Mutant) SDM->Plaque_Assay Competition_Assay Viral Competition Assay (WT vs Mutant) SDM->Competition_Assay Confirm_Resistance Confirm Resistance Phenotype Plaque_Assay->Confirm_Resistance Assess_Fitness_Cost Assess Fitness Cost of Resistance Mutation Competition_Assay->Assess_Fitness_Cost

Caption: Experimental workflow for identifying and characterizing EIDD-1931 resistance.

References

Navigating the Path to Clinic: A Technical Support Guide for EIDD-1931 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in the clinical translation of EIDD-1931, the active metabolite of the antiviral prodrug molnupiravir. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate smoother and more effective research and development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and handling of EIDD-1931.

Q1: What is the mechanism of action of EIDD-1931?

A1: EIDD-1931 is a ribonucleoside analog that, once incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leads to an accumulation of mutations in the viral genome. This process, known as "lethal mutagenesis" or "error catastrophe," results in the production of non-viable viral particles.

Q2: What is the relationship between EIDD-1931 and molnupiravir (EIDD-2801)?

A2: Molnupiravir is an orally bioavailable prodrug of EIDD-1931. After administration, molnupiravir is rapidly metabolized in the body to release the active antiviral agent, EIDD-1931.

Q3: What is the solubility of EIDD-1931?

A3: EIDD-1931 is soluble in DMSO and water. For specific concentrations, please refer to the manufacturer's technical data sheet.

Q4: What are the primary safety concerns associated with EIDD-1931?

A4: The main safety concern is potential cytotoxicity, particularly with prolonged use at high concentrations. Mild effects on the liver and kidneys have been observed in some animal studies. Researchers should establish a therapeutic window by assessing the 50% cytotoxic concentration (CC50) in their specific cell lines.

Section 2: Troubleshooting Guide

This guide provides solutions to common experimental issues encountered during the in vitro and in vivo evaluation of EIDD-1931.

Problem Possible Cause(s) Suggested Solution(s)
High variability in in vitro antiviral activity (EC50 values) between experiments. 1. Inconsistent viral titer.2. Cell passage number and health.3. Degradation of EIDD-1931 stock solution.1. Use a consistent, recently tittered viral stock for all assays.2. Maintain a consistent cell passage number and ensure high cell viability before seeding.3. Prepare fresh dilutions of EIDD-1931 from a frozen stock for each experiment.
Observed cytotoxicity at expected therapeutic concentrations. 1. High sensitivity of the cell line to EIDD-1931.2. Overestimation of cell viability in the assay.1. Determine the CC50 of EIDD-1931 in your specific cell line to establish the therapeutic index (SI = CC50/EC50). Consider using a less sensitive cell line if the SI is low.2. Use a sensitive and validated cytotoxicity assay (e.g., CellTiter-Glo) and include appropriate vehicle controls.
Low or undetectable plasma concentrations of EIDD-1931 in animal studies. 1. Poor oral bioavailability in the chosen species.2. Rapid metabolism and clearance.3. Issues with the formulation or administration.1. Consider using the prodrug molnupiravir (EIDD-2801) to enhance oral absorption.2. Conduct a full pharmacokinetic study to determine the half-life and optimize the dosing regimen.3. Ensure proper formulation and accurate dosing technique. For oral gavage, confirm correct placement.
Development of viral resistance to EIDD-1931 in vitro. Prolonged exposure of the virus to sub-optimal concentrations of the compound.1. Use a concentration of EIDD-1931 that is significantly higher than the EC50.2. Limit the number of passages of the virus in the presence of the compound.3. Sequence the viral genome to identify potential resistance mutations in the RdRp.

Section 3: Data Presentation

Table 1: In Vitro Antiviral Activity of EIDD-1931 Against Various RNA Viruses
VirusCell LineEC50 (µM)Citation
MERS-CoVVero0.15[1]
SARS-CoV-2Vero0.3[1]
Enterovirus 71 (EV-A71)RD5.13 ± 0.56
Enterovirus 71 (EV-A71)Vero7.04 ± 0.38
Enterovirus 71 (EV-A71)Huh-74.43 ± 0.33
Table 2: In Vitro Cytotoxicity of EIDD-1931 in Different Cell Lines
Cell LineCC50 (µM)Citation
RD80.47 ± 0.02
Vero14.07 ± 0.43
Huh-734.09 ± 0.06
Table 3: Pharmacokinetic Parameters of EIDD-1931 in Various Species
SpeciesAdministration RouteDoseTmax (h)t1/2 (h)Citation
HumanOral (Molnupiravir)200 mg1.00 - 1.75~1[2]
Rat (Normal)Oral30 mg/kg--[3]
Rat (Arthritic)Oral30 mg/kg--[4]
CatOral (Molnupiravir)10 mg/kg--

Section 4: Experimental Protocols

Antiviral Activity Assessment by Plaque Reduction Assay

This protocol is a general guideline and should be optimized for the specific virus and cell line being used.

  • Cell Seeding: Seed a 24-well plate with a susceptible cell line to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of EIDD-1931 in a serum-free medium.

  • Virus Preparation: Dilute the viral stock in a serum-free medium to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Aspirate the growth medium from the cells and infect with the prepared virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and add the EIDD-1931 dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the treatment medium and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Determine the EC50 value using a dose-response curve.

Cytotoxicity Assessment by MTT Assay

This protocol is a general guideline for assessing the cytotoxic potential of EIDD-1931.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of EIDD-1931 in the culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value using a dose-response curve.

Section 5: Mandatory Visualizations

EIDD1931_Mechanism cluster_extracellular Extracellular Space cluster_cell Host Cell Molnupiravir Molnupiravir (EIDD-2801, Prodrug) EIDD1931 EIDD-1931 (Active Drug) Molnupiravir->EIDD1931 Metabolism EIDD1931_TP EIDD-1931 Triphosphate EIDD1931->EIDD1931_TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD1931_TP->Viral_RdRp Incorporation Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Mutated_RNA Mutated Viral RNA Viral_RdRp->Mutated_RNA Error_Catastrophe Error Catastrophe (Lethal Mutagenesis) Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of EIDD-1931.

Antiviral_Assay_Workflow start Start seed_cells Seed susceptible cells in multi-well plate start->seed_cells prepare_compound Prepare serial dilutions of EIDD-1931 seed_cells->prepare_compound infect_cells Infect cells with virus prepare_compound->infect_cells add_compound Add EIDD-1931 dilutions to infected cells infect_cells->add_compound incubate Incubate for defined period add_compound->incubate assess_endpoint Assess antiviral effect (e.g., plaque reduction, CPE) incubate->assess_endpoint data_analysis Calculate EC50 assess_endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in vitro antiviral activity assay.

Troubleshooting_Logic start Unexpected Experimental Outcome is_in_vitro In Vitro Assay? start->is_in_vitro is_in_vivo In Vivo Study? start->is_in_vivo high_variability High Variability in EC50 is_in_vitro->high_variability Yes high_cytotoxicity High Cytotoxicity is_in_vitro->high_cytotoxicity Yes resistance Viral Resistance is_in_vitro->resistance Yes low_plasma_levels Low Plasma Levels is_in_vivo->low_plasma_levels Yes check_reagents Check viral titer, cell health, and compound stability high_variability->check_reagents determine_si Determine CC50 and calculate Selectivity Index (SI) high_cytotoxicity->determine_si check_pk Review formulation, administration route, and consider using prodrug low_plasma_levels->check_pk optimize_concentration Increase drug concentration, limit passages, sequence RdRp resistance->optimize_concentration

Caption: Troubleshooting decision tree for EIDD-1931 experiments.

References

Validation & Comparative

EIDD-1931 vs. Remdesivir: A Comparative Analysis of Efficacy Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agents EIDD-1931 (the active metabolite of molnupiravir) and remdesivir, focusing on their efficacy against SARS-CoV-2 variants of concern. The information presented is collated from in vitro and clinical studies to support research and development efforts.

Introduction and Mechanisms of Action

Both EIDD-1931 and remdesivir are nucleoside analogs that target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] Their distinct mechanisms of action, however, are fundamental to understanding their sustained efficacy across different viral variants.

EIDD-1931 (β-D-N4-hydroxycytidine or NHC) : EIDD-1931 is the active form of the orally bioavailable prodrug molnupiravir (EIDD-2801).[3][4] After entering the cell, EIDD-1931 is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP).[5][6] The viral RdRp incorporates NHC-TP into the nascent viral RNA strand.[2] NHC-TP can act as an analog for both cytidine and uridine, leading to the accumulation of mutations throughout the viral genome during subsequent replication cycles.[5] This process, known as "viral error catastrophe," results in non-viable viral progeny.[2][3]

EIDD1931_Mechanism cluster_plasma Blood Plasma cluster_cell Host Cell Molnupiravir Molnupiravir (EIDD-2801, Prodrug) EIDD1931 EIDD-1931 (NHC, Active Form) Molnupiravir->EIDD1931 Esterase Cleavage EIDD1931_entry EIDD-1931 EIDD1931->EIDD1931_entry Enters Cell NHC_TP NHC-Triphosphate (Active Antiviral) RdRp Viral RdRp NHC_TP->RdRp Alternative Substrate Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation Mutation Mutated Viral Genome (Error Catastrophe) Viral_RNA->Mutation Replication Cycles NonViable Non-viable Virus Mutation->NonViable EIDD1931_entry->NHC_TP Host Kinases (Phosphorylation)

Caption: Mechanism of action for EIDD-1931 (Molnupiravir).

Remdesivir (RDV) : Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analog.[7] It is administered intravenously and intracellularly metabolized to its active triphosphate form, remdesivir triphosphate (RDV-TP).[1][7] RDV-TP acts as a direct-acting antiviral by competing with adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the RdRp.[7][8] Following its incorporation, RDV causes delayed chain termination, effectively halting RNA synthesis three nucleotides downstream.[8][9] This disruption of viral replication prevents the formation of new virions.[1]

Remdesivir_Mechanism cluster_plasma Blood Plasma cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Remdesivir_entry Remdesivir Remdesivir->Remdesivir_entry Enters Cell RDV_TP Remdesivir-Triphosphate (RDV-TP, Active) RdRp Viral RdRp RDV_TP->RdRp Competes with ATP Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation Termination Delayed Chain Termination Viral_RNA->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition Remdesivir_entry->RDV_TP Metabolism

Caption: Mechanism of action for remdesivir.

Because both drugs target the highly conserved RdRp enzyme rather than the more variable spike protein, they are expected to retain activity against new variants.[1][2][10]

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for EIDD-1931 and remdesivir's parent nucleoside (GS-441524) against various SARS-CoV-2 strains. Lower values indicate higher potency.

Note: Direct comparison of absolute EC50/IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, viral isolates, and assay methodologies.

Table 1: Efficacy of EIDD-1931 (Active Form of Molnupiravir) Against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineEC50 / IC50 (µM)Reference
Ancestral (e.g., WA1)Vero E60.51 ± 0.14[11]
Alpha (B.1.1.7)Vero E60.95 ± 0.17[11]
Beta (B.1.351)Vero E60.60 ± 0.21[11]
Gamma (P.1)Vero E60.41 ± 0.13[11]
Delta (B.1.617.2)Vero E60.83 ± 0.41[11]
Omicron (B.1.1.529)Vero E60.43 ± 0.08[11]
AncestralACE2plusC3~0.25[12]
Omicron (BA.1.1.15)ACE2plusC3~0.25[12]
Omicron (BA.2)ACE2plusC3~0.25[12]

Table 2: Efficacy of Remdesivir (or its active form GS-441524) Against SARS-CoV-2 Variants

SARS-CoV-2 VariantDrug FormCell LineEC50 / IC50 (µM)Reference
Ancestral (e.g., WA1)GS-441524Vero E60.78 ± 0.11[11]
Alpha (B.1.1.7)GS-441524Vero E61.12 ± 0.20[11]
Delta (B.1.617.2)GS-441524Vero E61.28 ± 0.42[11]
Omicron (B.1.1.529)GS-441524Vero E61.12 ± 0.20[11]
AncestralRemdesivirACE2plusC3~4.34[12]
Omicron (BA.1.1.15)RemdesivirACE2plusC3~4.34[12]
Omicron (BA.2)RemdesivirACE2plusC3~4.34[12]
Omicron Subvariants (various)RemdesivirA549-hACE221.8 nM to 155 nM[13]

Studies consistently demonstrate that both EIDD-1931 and remdesivir maintain potent antiviral activity against variants of concern, including Alpha, Beta, Gamma, Delta, and Omicron, with efficacy comparable to that observed against ancestral strains.[14][15][16][17]

Experimental Protocols

The in vitro antiviral activity of EIDD-1931 and remdesivir is commonly assessed using cell-based assays that measure the inhibition of viral replication. A generalized workflow is described below.

General Protocol for In Vitro Antiviral Efficacy Assay:

  • Cell Culture: A suitable host cell line, such as Vero E6 (African green monkey kidney cells) or human lung epithelial cells (e.g., Calu-3, A549) often engineered to express human ACE2 and TMPRSS2, is cultured in 96-well plates to form a confluent monolayer.[12][15][18]

  • Compound Preparation: The antiviral compounds (EIDD-1931 or remdesivir) are prepared in a series of dilutions (typically 2- or 3-fold) in the appropriate cell culture medium.

  • Cell Treatment & Infection: The existing medium is removed from the cell plates, and the diluted compounds are added. The cells are then infected with a known titer of a specific SARS-CoV-2 variant at a low multiplicity of infection (MOI), for instance, 0.01 or 0.1.[12][19] Control wells receive either no virus (cell control) or virus with a vehicle (e.g., DMSO) but no drug (virus control).

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the observation of cytopathic effects (CPE).[12][20]

  • Quantification of Viral Inhibition: The antiviral effect is quantified using one or more of the following methods:

    • CPE Inhibition Assay: The reduction in virus-induced cell death is visually scored or measured using a cell viability assay (e.g., MTS, CellTiter-Glo).[18][19]

    • Plaque Reduction Neutralization Test (PRNT): This method quantifies the reduction in the number of viral plaques (zones of cell death) formed in the presence of the drug.

    • Quantitative RT-PCR (qRT-PCR): Viral RNA is extracted from the cell culture supernatant, and the reduction in viral genome copy number is measured.[20][21]

    • High-Content Imaging: For cell lines expressing a reporter gene (like GFP), the maintenance of the fluorescent signal, which is lost upon cell death, is used to quantify antiviral protection.[15]

  • Data Analysis: Dose-response curves are generated, and the EC50 or IC50 value—the drug concentration required to inhibit viral replication by 50%—is calculated.[13]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Host Cells (e.g., Vero E6) C 3. Treat Cells with Drug A->C B 2. Prepare Serial Dilutions of Antiviral Drug B->C D 4. Infect Cells with SARS-CoV-2 Variant C->D E 5. Incubate for 48-72h D->E F 6. Quantify Viral Inhibition E->F G CPE Assay / Cell Viability F->G H qRT-PCR for Viral RNA F->H I Plaque Reduction Assay F->I J 7. Calculate EC50/IC50 Value G->J H->J I->J

Caption: Generalized workflow for an in vitro antiviral activity assay.

Viral Resistance

While both drugs have a high barrier to resistance, mutations in the nsp12 gene (encoding the RdRp) can confer reduced susceptibility.

  • EIDD-1931: The mechanism of inducing error catastrophe is thought to provide a high barrier to the development of resistance.[22]

  • Remdesivir: In vitro studies have identified specific substitutions in the RdRp, such as S759A and V792I, that can decrease sensitivity to remdesivir.[23] However, these mutations are rare in clinical settings and may result in reduced viral fitness.[23][24] Prolonged infections in immunocompromised patients may increase the risk of resistance emerging.[25] Interestingly, some research suggests that EIDD-1931 retains potency against coronaviruses with resistance mutations to remdesivir, indicating a potential for combination therapy.[26][27]

Conclusion

Extensive in vitro data confirms that both EIDD-1931 and remdesivir maintain their antiviral efficacy against a wide range of SARS-CoV-2 variants, including the highly mutated Omicron lineage and its subvariants.[10][14][15][28] This sustained activity is attributed to their shared, conserved target: the viral RNA-dependent RNA polymerase. While minor shifts in EC50 values are observed between variants in some studies, these changes are generally not considered clinically significant. The distinct mechanisms of lethal mutagenesis (EIDD-1931) and delayed chain termination (remdesivir) both prove robust against viral evolution in the spike protein. These findings support their continued role in the therapeutic arsenal against COVID-19.

References

Comparative Analysis of EIDD-1931 and GS-441524 for Feline Infectious Peritonitis (FIP) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Feline Infectious Peritonitis (FIP) has long been considered a fatal disease in cats, caused by a mutated form of the feline coronavirus (FCoV). The landscape of FIP treatment has been dramatically altered by the emergence of antiviral drugs, with two nucleoside analogs, EIDD-1931 and GS-441524, at the forefront of therapeutic options. This guide provides a comparative analysis of these two compounds, presenting experimental data on their efficacy, pharmacokinetics, and mechanisms of action to aid researchers, scientists, and drug development professionals in understanding their properties and potential applications.

Mechanism of Action

Both EIDD-1931 and GS-441524 are small-molecule antiviral drugs that function as nucleoside analogs, interfering with viral RNA synthesis. However, they employ distinct mechanisms to achieve this.

EIDD-1931 , the active metabolite of Molnupiravir (EIDD-2801), acts as a mutagenic ribonucleoside analog.[1] It is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[1] Once incorporated, EIDD-1931 can exist in two tautomeric forms, leading to errors in the subsequent replication cycle. This process, known as "lethal mutagenesis," results in an accumulation of mutations that exceeds the virus's error correction capacity, ultimately leading to a non-viable viral population.[1]

GS-441524 , the parent nucleoside of Remdesivir, functions as a delayed chain terminator.[2] After entering the host cell, it is phosphorylated to its active triphosphate form.[2][3] This active form competes with natural adenosine triphosphate for incorporation into the viral RNA chain by the RdRp.[2] Once incorporated, GS-441524 causes a steric hindrance that stalls the polymerase several nucleotides downstream, prematurely terminating RNA synthesis and preventing successful viral replication.[2][3]

Mechanism_of_Action cluster_EIDD EIDD-1931 (Lethal Mutagenesis) cluster_GS GS-441524 (Chain Termination) EIDD_1931 EIDD-1931 EIDD_TP EIDD-1931 Triphosphate EIDD_1931->EIDD_TP Phosphorylation Incorporation_E Incorporation into viral RNA by RdRp EIDD_TP->Incorporation_E Mutation Tautomeric shifts lead to mutations Incorporation_E->Mutation Error_Catastrophe Viral Error Catastrophe Mutation->Error_Catastrophe GS_441524 GS-441524 GS_TP GS-441524 Triphosphate GS_441524->GS_TP Phosphorylation Incorporation_G Incorporation into viral RNA by RdRp GS_TP->Incorporation_G Chain_Termination Delayed Chain Termination Incorporation_G->Chain_Termination Replication_Blocked Viral Replication Blocked Chain_Termination->Replication_Blocked

Figure 1: Comparative Mechanism of Action

In Vitro Efficacy and Cytotoxicity

In vitro studies are crucial for determining the direct antiviral activity and the safety profile of a compound at the cellular level. The half-maximal effective concentration (EC50) represents the concentration of a drug that inhibits 50% of the viral replication, while the half-maximal cytotoxic concentration (CC50) is the concentration that causes death to 50% of uninfected cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

ParameterEIDD-1931 (NHC)GS-441524Cell LineFIPV StrainReference
EC50 0.09 µM0.66 µMCRFKFIPV-1146[4]
EC50 Not specified1.6 µMCRFKFIPV[5]
CC50 >10 µM>100 µMCRFK-[5]
Cytotoxicity at 100 µM 2.8%0%CRFK-[4]
Selectivity Index (SI) >111>165.5CRFK-[5]

Note: EC50 and CC50 values can vary between studies due to differences in cell lines, viral strains, and assay methodologies.

Pharmacokinetics in Cats

Understanding the pharmacokinetic profile of a drug is essential for determining appropriate dosing regimens. Key parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (T1/2).

ParameterEIDD-1931 (from oral Molnupiravir)GS-441524 (oral)GS-441524 (from IV Remdesivir)Reference
Dose 10 mg/kg (Molnupiravir)25 mg/kg15 mg/kg (Remdesivir)[6][7][8]
Cmax 1551 ± 720 ng/mL (NHC)10,290 ng/mL2632 ± 862 ng/mL[8][9][10]
Tmax 2.6 ± 1.4 h (NHC)3-8 h1 ± 0 h[8][9][10]
T1/2 1.6 ± 1.1 h (NHC)Not consistently reported5.14 ± 0.81 h[9][11]
Bioavailability Orally bioavailableOrally bioavailableNot applicable[10][12]

In Vivo Efficacy and Clinical Outcomes

Clinical studies in cats with naturally occurring FIP provide the most relevant data on the therapeutic potential of these antiviral agents.

Study ParameterEIDD-1931/MolnupiravirGS-441524Reference
Success Rate 97% reported in some studies.[13]84.6% overall success rate in a systematic review of 11 studies.[13]
Typical Dosage (Wet/Dry FIP) ~10-15 mg/kg orally every 12 hours (as Molnupiravir).5-10 mg/kg subcutaneously or orally once daily.
Typical Dosage (Neurological/Ocular FIP) Higher doses may be required, but less data is available.Higher doses (e.g., 10-15 mg/kg) are often recommended.
Treatment Duration Typically 84 days.Typically 84 days, though shorter durations are being investigated.
Reported Adverse Effects Generally well-tolerated; vomiting reported in a small percentage of cats.[1]Pain at injection site (for subcutaneous formulations); generally well-tolerated systemically.[2][1][2]

Experimental Protocols

In Vitro Antiviral Assay

A common method to assess in vitro efficacy is the cytopathic effect (CPE) inhibition assay.

In_Vitro_Assay_Workflow start Start cell_seeding Seed susceptible cells (e.g., CRFK) in microplates start->cell_seeding drug_addition Add serial dilutions of antiviral compounds cell_seeding->drug_addition virus_infection Infect cells with a known titer of FIPV drug_addition->virus_infection incubation Incubate for a defined period (e.g., 48-72 hours) virus_infection->incubation cpe_assessment Assess cytopathic effect (CPE) (e.g., microscopy, cell viability assay) incubation->cpe_assessment data_analysis Calculate EC50 and CC50 values cpe_assessment->data_analysis end End data_analysis->end

Figure 2: In Vitro Antiviral Assay Workflow

Methodology:

  • Cell Culture: Crandell-Rees Feline Kidney (CRFK) cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Preparation: EIDD-1931 and GS-441524 are serially diluted to a range of concentrations.

  • Infection: Cell monolayers are infected with a specific strain of FIPV (e.g., FIPV-1146) at a predetermined multiplicity of infection (MOI).

  • Treatment: The diluted antiviral compounds are added to the infected cells. Control wells include untreated infected cells and uninfected cells.

  • Incubation: Plates are incubated for 48-72 hours to allow for viral replication and the development of CPE.

  • Assessment: The extent of CPE is evaluated microscopically or quantified using a cell viability assay (e.g., MTS or MTT assay).

  • Data Analysis: The EC50 is calculated as the drug concentration that inhibits CPE by 50% compared to the virus control. The CC50 is determined in parallel on uninfected cells.

Feline Pharmacokinetic Study

Pharmacokinetic studies in cats are essential to understand drug absorption, distribution, metabolism, and excretion.

Pharmacokinetic_Study_Workflow start Start cat_selection Select healthy adult cats start->cat_selection drug_administration Administer a single oral or intravenous dose of the drug cat_selection->drug_administration blood_collection Collect serial blood samples at predefined time points drug_administration->blood_collection plasma_processing Process blood to obtain plasma blood_collection->plasma_processing lc_ms_analysis Quantify drug concentrations in plasma using LC-MS/MS plasma_processing->lc_ms_analysis pk_analysis Perform pharmacokinetic analysis to determine Cmax, Tmax, T1/2, etc. lc_ms_analysis->pk_analysis end End pk_analysis->end

Figure 3: Feline Pharmacokinetic Study Workflow

Methodology:

  • Animal Subjects: A cohort of healthy, purpose-bred cats is typically used.

  • Drug Administration: A single dose of the antiviral drug (e.g., 10 mg/kg of Molnupiravir or 25 mg/kg of GS-441524) is administered orally. For intravenous studies, the drug is administered via a catheter.

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the parent drug and its active metabolites in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

  • Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters.

Conclusion

Both EIDD-1931 and GS-441524 have demonstrated significant promise in the treatment of FIP, a previously fatal disease. EIDD-1931, with its mechanism of lethal mutagenesis, and GS-441524, acting as a delayed chain terminator, represent two effective strategies for inhibiting FIPV replication.

In vitro data suggests that EIDD-1931 may have a lower EC50 than GS-441524 against some FIPV strains, indicating higher potency at the cellular level.[4] However, GS-441524 has shown a very favorable in vitro safety profile with no detectable cytotoxicity at high concentrations.[4]

Pharmacokinetic studies reveal that both drugs are orally bioavailable in cats. EIDD-1931 (as its prodrug Molnupiravir) is rapidly metabolized to its active form, while oral GS-441524 achieves high plasma concentrations.[6][10] The shorter half-life of EIDD-1931 may necessitate twice-daily dosing to maintain therapeutic concentrations.[9]

Clinical outcomes for both drugs are very encouraging, with high success rates reported in various studies. GS-441524 has a longer history of use and a larger body of clinical evidence, particularly for neurological and ocular forms of FIP. EIDD-1931 is a newer option that has also shown high efficacy.[13]

The choice between EIDD-1931 and GS-441524 for FIP treatment may depend on several factors, including the specific form of FIP, the cat's individual health status, drug availability and cost, and the treating veterinarian's experience. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their clinical efficacy and long-term outcomes.

References

A Comparative Guide to the In Vitro Potency of EIDD-1931 and its Prodrug Molnupiravir (EIDD-2801)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro antiviral potency of the direct-acting antiviral compound EIDD-1931 (also known as β-D-N4-hydroxycytidine or NHC) and its orally bioavailable prodrug, molnupiravir (EIDD-2801). Molnupiravir was developed to improve the pharmacokinetic profile of EIDD-1931, which has poor bioavailability.[1][2][3][4] A prodrug is an inactive medication that, after administration, is metabolized in the body into its active form.[1] This guide will delve into their mechanisms of action, present comparative quantitative data from in vitro studies, and detail the experimental protocols used to generate this data.

Mechanism of Action: From Prodrug to Active Antiviral

Molnupiravir (EIDD-2801) is designed to be rapidly converted into its active form, EIDD-1931, within the body.[5][6] Once administered, plasma esterases hydrolyze molnupiravir to release EIDD-1931.[7] This active nucleoside analog is then taken up by host cells and undergoes intracellular phosphorylation by host kinases to form its active 5'-triphosphate metabolite, NHC-5'-triphosphate (NHC-TP).[4][7][8]

The viral RNA-dependent RNA polymerase (RdRp) enzyme mistakes NHC-TP for a natural cytidine or uridine triphosphate.[6][8] It incorporates the molecule into newly synthesized viral RNA strands.[6][9] The incorporated NHC can tautomerize, meaning it can change its structure to pair with either guanosine or adenosine.[8] This leads to a massive accumulation of mutations in the viral genome with each replication cycle, a process termed "viral error catastrophe," which ultimately prevents the production of functional virus particles.[5][6][8]

G cluster_0 Extracellular Space cluster_1 Host Cell Cytoplasm Molnupiravir Molnupiravir (EIDD-2801) (Oral Administration) EIDD1931 EIDD-1931 (NHC) Molnupiravir->EIDD1931 Hydrolysis by plasma esterases EIDD1931_in EIDD-1931 (NHC) EIDD1931->EIDD1931_in Cellular Uptake NHC_MP NHC-Monophosphate EIDD1931_in->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP Active NHC-Triphosphate NHC_DP->NHC_TP Host Kinases Viral_RNA Viral RNA Replication NHC_TP->Viral_RNA Incorporation by Viral RdRp Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Error_Catastrophe Error Catastrophe & Inhibition of Replication Mutated_RNA->Error_Catastrophe

Caption: Mechanism of Molnupiravir Activation and Action.

Quantitative Comparison of In Vitro Antiviral Activity

In vitro studies consistently demonstrate that EIDD-1931, the active metabolite, is significantly more potent than its prodrug form, molnupiravir (EIDD-2801). This is expected, as molnupiravir must first be converted to EIDD-1931 to exert its antiviral effect. The following tables summarize the half-maximal effective concentration (EC₅₀), half-maximal cytotoxic concentration (CC₅₀), and selectivity index (SI = CC₅₀/EC₅₀) for both compounds against various viruses in different cell lines. Lower EC₅₀ values indicate higher potency, while a higher SI value indicates greater selectivity for viral targets over host cells.

Table 1: Antiviral Activity against Enterovirus A71 (EV-A71)
CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
EIDD-1931 RD Cells5.13 ± 0.5680.47 ± 0.0215.69
Vero Cells7.04 ± 0.3814.07 ± 0.432.0
Huh-7 Cells4.43 ± 0.3334.09 ± 0.067.69
Molnupiravir (EIDD-2801) RD Cells70.12 ± 4.40> 100> 1.43
Vero Cells88.52 ± 3.18> 100> 1.13
Huh-7 Cells35.64 ± 0.47> 100> 2.81
Data sourced from a study on enterovirus infections.[10] The results indicate that EIDD-1931 is approximately 10 times more potent than EIDD-2801 in these assays.[10]
Table 2: Antiviral Activity against Coronaviruses (SARS-CoV-2)
CompoundVirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)
EIDD-1931 (NHC) SARS-CoV-2VeroCPE Reduction0.3
SARS-CoV-2Calu-3Not Specified0.08
SARS-CoV-2Vero E6-GFPNot Specified0.3
SARS-CoV-2Huh7Not Specified0.4
Data for EIDD-1931 (NHC) sourced from studies on coronaviruses.[11][12] Direct comparative EC₅₀ values for molnupiravir in these specific assays are less commonly reported as EIDD-1931 is the compound used for most in vitro cell culture experiments.[4]

Experimental Protocols

The antiviral activity and cytotoxicity of EIDD-1931 and molnupiravir are typically evaluated using cell-based assays. A common method is the Cytopathic Effect (CPE) Reduction Assay, which measures the ability of a compound to protect cells from virus-induced damage.

Cytopathic Effect (CPE) Reduction Assay Protocol
  • Cell Seeding: Host cells (e.g., Vero E6, RD) are seeded into 96-well microplates at a density that ensures a confluent monolayer forms after 24 hours of incubation.

  • Compound Preparation: A stock solution of the test compound (EIDD-1931 or Molnupiravir) is prepared and serially diluted to create a range of concentrations.

  • Treatment and Infection: The growth medium is removed from the cells. The prepared compound dilutions are added to the wells. Subsequently, a standardized amount of virus is added to the wells. Control wells are included: "cells only" (no virus, no compound), "virus only" (virus, no compound), and "compound only" (compound, no virus) to measure cytotoxicity.

  • Incubation: The plates are incubated for a period of 48-72 hours at 37°C with 5% CO₂, allowing the virus to replicate and cause CPE in unprotected cells.

  • CPE Assessment: After incubation, each well is examined under an inverted microscope to score the degree of CPE. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or MTS assay) where a reagent is added that is converted into a colored product by metabolically active (living) cells.

  • Data Analysis: The optical density is measured using a plate reader. The percentage of cell viability or CPE reduction is calculated for each compound concentration relative to the virus and cell controls. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC₅₀ is determined similarly from the "compound only" wells.

G cluster_workflow CPE Reduction Assay Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Compound C 3. Treat Cells with Compound & Infect with Virus A->C B_p B_p B->C C_p C_p D 4. Incubate (48-72 hours) C->D D_p D_p E 5. Assess CPE (Microscopy or Viability Assay) D->E E_p E_p F 6. Data Analysis (Calculate EC50 & CC50) E->F A_p A_p

Caption: Workflow for a CPE Reduction Antiviral Assay.

Conclusion

The available in vitro data clearly establishes that EIDD-1931 is the potent antiviral agent, while molnupiravir (EIDD-2801) is its orally bioavailable prodrug. In direct cell-based assays, EIDD-1931 consistently demonstrates significantly lower EC₅₀ values—indicating higher potency—compared to molnupiravir across various virus types and cell lines.[10] The development of molnupiravir was a strategic pharmaceutical approach to overcome the pharmacokinetic limitations of EIDD-1931, enabling its effective delivery as an oral therapeutic.[1][2][10] For researchers conducting in vitro studies on the direct antiviral mechanism, EIDD-1931 is the more appropriate compound to use.[4]

References

Validating the Lethal Mutagenesis Mechanism of EIDD-1931: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of antiviral compounds is paramount. This guide provides a detailed comparison of EIDD-1931, the active metabolite of Molnupiravir, with other antiviral agents known to function through lethal mutagenesis: Favipiravir and Ribavirin. By examining their efficacy, mechanisms, and the experimental data that validates their function, this guide aims to offer a clear and objective resource for evaluating these compounds.

Mechanism of Action: A Shared Strategy of Error Catastrophe

EIDD-1931, Favipiravir, and Ribavirin are all ribonucleoside analogs that, upon administration, are metabolized within host cells into their active triphosphate forms.[1] These active forms mimic natural ribonucleotides and are subsequently incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation is the critical step in their shared mechanism of lethal mutagenesis. Once integrated into the viral genome, these analogs can cause ambiguous base-pairing during subsequent rounds of replication, leading to an accumulation of mutations.[2] This increase in the viral mutation rate beyond a tolerable threshold results in "error catastrophe," where the viral population is no longer viable due to a high load of deleterious mutations, ultimately leading to the extinction of the virus.[3]

Comparative In Vitro Efficacy

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for EIDD-1931, Favipiravir, and Ribavirin against various RNA viruses. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

Table 1: Antiviral Activity Against Mayaro Virus (Vero Cells)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
EIDD-19311.6>100>62.5
Favipiravir124>2000>16.1
Ribavirin79283735.9

Data from a study on Mayaro Virus in Vero cells.[1]

Table 2: Antiviral Activity Against Influenza A Virus (MDCK Cells)

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
EIDD-1931 (Molnupiravir)Influenza A (H1N1)~0.06-0.08>10>125-167
FavipiravirInfluenza A (H1N1)0.19 - 22.48>1278>57 - 6726
RibavirinInfluenza A (H1N1)4.92 - 46.7~560~12 - 114

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.[4][5]

Table 3: Antiviral Activity Against Coronaviruses

CompoundVirusCell LineEC50 (µM)
EIDD-1931SARS-CoV-2Vero0.3
FavipiravirSARS-CoV-2Vero E661.88
RibavirinMERS-CoVVero23.3

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Quantifying Lethal Mutagenesis: A Comparison of Mutational Effects

A key aspect of validating the lethal mutagenesis mechanism is to quantify the increase in the viral mutation rate induced by the antiviral agent.

Table 4: Comparison of Mutagenic Effects

CompoundVirus ModelFold Increase in Mutation FrequencyPredominant Mutation Type
EIDD-1931-Data not readily availableG to A and C to U transitions
FavipiravirNorovirus5 to 6-foldG to A and C to U transitions
RibavirinHepatitis C Virus~3-foldG to A and C to U transitions

Data for Favipiravir and Ribavirin from in vivo and in vitro studies, respectively.[6][7]

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Plaque Reduction Assay for Determining Antiviral Efficacy (EC50)

This assay is the standard for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.

  • Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for coronaviruses) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the viral stock in a serum-free medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Addition and Overlay: After the adsorption period, remove the virus inoculum. Add an overlay medium (e.g., containing 1.2% Avicel or 0.7% agarose) mixed with various concentrations of the antiviral compound (EIDD-1931, Favipiravir, or Ribavirin) or a vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the virus to form visible plaques (typically 2-4 days).

  • Plaque Visualization: Fix the cells with a solution such as 10% formaldehyde and then stain with a crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.

  • EC50 Calculation: Count the number of plaques at each drug concentration and compare it to the control. The EC50 is the concentration of the drug that reduces the number of plaques by 50%.

Protocol 2: MTT Assay for Determining Cytotoxicity (CC50)

This assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates.

  • Compound Addition: Add serial dilutions of the antiviral drug to the cells.

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: Calculate the cell viability at each drug concentration relative to the untreated control cells. The CC50 is the concentration of the drug that reduces cell viability by 50%.

Protocol 3: Next-Generation Sequencing (NGS) for Quantifying Viral Mutation Frequency

This protocol outlines a method for accurately quantifying the mutation frequency and identifying the mutation spectrum induced by an antiviral agent.

  • Viral Culture and Treatment: Culture the virus in a suitable cell line in the presence of the antiviral compound at a specific concentration (e.g., near the EC50) or a vehicle control.

  • RNA Extraction: After a set period of viral replication, extract the total RNA from the infected cells or the supernatant.

  • Reverse Transcription with Barcoded Primers: Perform reverse transcription using a primer that contains a unique molecular identifier (UMI) or barcode. This allows for the differentiation of true mutations from PCR or sequencing errors.

  • PCR Amplification: Amplify a specific region of the viral genome using high-fidelity DNA polymerase to minimize the introduction of errors during amplification.

  • Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and perform deep sequencing using a next-generation sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Read Processing: Group the sequencing reads based on their unique barcodes.

    • Consensus Generation: For each barcode group, generate a consensus sequence to remove PCR and sequencing errors.

    • Mutation Calling: Align the consensus sequences to a reference viral genome to identify and count the number of mutations.

    • Frequency Calculation: Calculate the mutation frequency as the number of mutations per total number of nucleotides sequenced. Compare the mutation frequency in the drug-treated samples to the control to determine the fold-increase in mutation rate.

    • Spectrum Analysis: Characterize the types of mutations (e.g., transitions vs. transversions, specific nucleotide changes) to determine the mutational signature of the drug.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the biochemical pathways and experimental workflows.

Lethal_Mutagenesis_Pathway cluster_cell Host Cell Prodrug EIDD-1931 / Favipiravir / Ribavirin (Nucleoside Analog) Active_Metabolite Active Triphosphate Form (NTP Analog) Prodrug->Active_Metabolite Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Nascent_RNA Nascent Viral RNA (with incorporated analog) RdRp->Nascent_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Mutated_RNA Mutated Viral Genome Nascent_RNA->Mutated_RNA Ambiguous Base Pairing in subsequent replication Error_Catastrophe Error Catastrophe Mutated_RNA->Error_Catastrophe Accumulation of deleterious mutations Nonviable_Virion Non-viable Progeny Virion Error_Catastrophe->Nonviable_Virion

Caption: Biochemical pathway of lethal mutagenesis by nucleoside analogs.

Experimental_Workflow cluster_Efficacy Efficacy & Cytotoxicity cluster_Mutagenesis Mutation Quantification Plaque_Assay Plaque Reduction Assay EC50 EC50 Determination Plaque_Assay->EC50 MTT_Assay MTT Assay CC50 CC50 Determination MTT_Assay->CC50 SI Selectivity Index (CC50/EC50) EC50->SI CC50->SI Viral_Culture Viral Culture with Antiviral RNA_Extraction RNA Extraction Viral_Culture->RNA_Extraction RT_UMI Reverse Transcription with UMI primers RNA_Extraction->RT_UMI PCR High-Fidelity PCR RT_UMI->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Bioinformatic Analysis NGS->Analysis Mutation_Freq Mutation Frequency & Spectrum Analysis->Mutation_Freq

Caption: Experimental workflow for validating lethal mutagenesis.

Conclusion

EIDD-1931, Favipiravir, and Ribavirin all employ the powerful antiviral strategy of lethal mutagenesis. While they share a common mechanistic principle, their potencies and specific mutagenic effects can differ. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and validation of these and other antiviral compounds that function through the induction of error catastrophe. Further head-to-head comparative studies, particularly quantifying the mutation frequency of EIDD-1931, will be crucial for a complete understanding of its place among these important antiviral agents.

References

A Head-to-Head Comparison of EIDD-1931 and Favipiravir Against Influenza Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent antiviral compounds, EIDD-1931 (the active metabolite of molnupiravir) and favipiravir (T-705), against influenza viruses. Both agents are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This document summarizes their mechanisms of action, presents available in vitro efficacy data, and outlines common experimental protocols for their evaluation.

Mechanism of Action: A Shared Target with Subtle Differences

Both EIDD-1931 and favipiravir function as prodrugs that are metabolized within host cells to their active triphosphate forms. These active metabolites are then incorporated into the nascent viral RNA by the RdRp, leading to an accumulation of mutations that ultimately results in non-viable virus particles, a process known as "lethal mutagenesis" or "viral error catastrophe".[1][2]

EIDD-1931, or β-D-N4-hydroxycytidine (NHC), is the active form of the prodrug molnupiravir (EIDD-2801).[3] Once converted to NHC-triphosphate (NHC-TP), it can be incorporated into the viral RNA in place of cytidine or uridine, leading to widespread mutations during viral replication.[2]

Favipiravir is also a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2] Favipiravir-RTP is recognized as a purine analog by the viral RdRp and is incorporated into the growing viral RNA chain.[2] This incorporation can lead to either chain termination or lethal mutagenesis.[2]

cluster_eidd EIDD-1931 (Molnupiravir) cluster_favi Favipiravir Molnupiravir (Prodrug) Molnupiravir (Prodrug) EIDD-1931 (NHC) EIDD-1931 (NHC) Molnupiravir (Prodrug)->EIDD-1931 (NHC) Intracellular Metabolism NHC-TP (Active) NHC-TP (Active) EIDD-1931 (NHC)->NHC-TP (Active) Phosphorylation Viral RdRp Viral RdRp NHC-TP (Active)->Viral RdRp Favipiravir (Prodrug) Favipiravir (Prodrug) Favipiravir-RTP (Active) Favipiravir-RTP (Active) Favipiravir (Prodrug)->Favipiravir-RTP (Active) Intracellular Metabolism Favipiravir-RTP (Active)->Viral RdRp Nascent Viral RNA Nascent Viral RNA Viral RdRp->Nascent Viral RNA Incorporation Lethal Mutagenesis Lethal Mutagenesis Nascent Viral RNA->Lethal Mutagenesis

Mechanism of Action for EIDD-1931 and Favipiravir.

In Vitro Efficacy Against Influenza Viruses

The following tables summarize the 50% effective concentration (EC50) values for EIDD-1931 and favipiravir against various influenza A and B virus strains. It is important to note that the data presented are compiled from different studies and were not generated in a head-to-head comparison under identical experimental conditions. Variations in cell lines, virus strains, and assay methodologies can influence the observed EC50 values.

Table 1: In Vitro Efficacy (EC50 in µM) of EIDD-1931 Against Influenza Viruses

Virus StrainCell LineEC50 (µM)Reference
Influenza A (H1N1)MDCKData not available in a direct comparison
Influenza A (H3N2)MDCKData not available in a direct comparison
Influenza BMDCKData not available in a direct comparison

While EIDD-1931, the active metabolite of molnupiravir, has been reported to have potent in vitro activity against influenza viruses, specific EC50 values from direct comparative studies with favipiravir were not identified in the search results.

Table 2: In Vitro Efficacy (EC50 in µM) of Favipiravir Against Influenza Viruses

Virus Strain/TypeCell LineEC50 (µM) RangeReference
Influenza A (H1N1)MDCK0.19 - 22.48[4][5]
Influenza A (H3N2)MDCKIncluded in broad-spectrum activity[4][5]
Influenza BMDCKIncluded in broad-spectrum activity[4][5]
Avian Influenza A (H5N1)MDCKIncluded in broad-spectrum activity[4][5]
Avian Influenza A (H7N9)MDCKIncluded in broad-spectrum activity[1]

Favipiravir has demonstrated a broad spectrum of activity against influenza A, B, and C viruses, including strains resistant to other antiviral drugs.[1][4][5][6]

Experimental Protocols

The following are generalized protocols for key assays used to determine the antiviral efficacy and cytotoxicity of EIDD-1931 and favipiravir.

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

Cell Seeding Cell Seeding Virus Infection Virus Infection Cell Seeding->Virus Infection MDCK cells in 6-well plates Drug Addition Drug Addition Virus Infection->Drug Addition Infect with influenza virus Incubation Incubation Drug Addition->Incubation Add serial dilutions of antiviral drug Plaque Staining Plaque Staining Incubation->Plaque Staining Incubate to allow plaque formation Plaque Counting Plaque Counting Plaque Staining->Plaque Counting Stain with crystal violet EC50 Calculation EC50 Calculation Plaque Counting->EC50 Calculation Count plaques at each concentration

References

EIDD-1931: A Comparative Analysis of Cross-Resistance with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile of the potent antiviral agent EIDD-1931, the active metabolite of Molnupiravir, reveals a promisingly low potential for cross-resistance with other nucleoside analogs. This is primarily attributed to its unique mechanism of action, which promotes "lethal mutagenesis" or "error catastrophe" in viral RNA, a distinct strategy from the chain termination employed by many other nucleoside drugs like remdesivir.

This guide provides a comprehensive comparison of the cross-resistance profiles of EIDD-1931 and other key nucleoside analogs, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Mechanism of Action: A Tale of Two Strategies

The potential for cross-resistance between antiviral drugs is fundamentally linked to their mechanisms of action. EIDD-1931 and other nucleoside analogs, while both targeting the viral RNA-dependent RNA polymerase (RdRp), employ different strategies to inhibit viral replication.

EIDD-1931 (NHC): Inducing "Error Catastrophe"

EIDD-1931, or β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that, in its triphosphate form (NHC-TP), is incorporated into the nascent viral RNA by the RdRp. The key to its mechanism lies in its ability to exist in two tautomeric forms. One form mimics cytidine and pairs with guanosine, while the other mimics uridine and pairs with adenosine. This tautomeric ambiguity leads to a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome during subsequent replication cycles. This accumulation of errors, termed "lethal mutagenesis," ultimately results in the production of non-viable viral progeny.[1]

Other Nucleoside Analogs: Chain Termination

In contrast, many other nucleoside analogs, such as remdesivir, function primarily as RNA chain terminators. Once incorporated into the growing RNA chain, they prevent the addition of subsequent nucleotides, thereby halting viral replication. While effective, this mechanism can be susceptible to viral mutations in the RdRp that reduce the incorporation of the analog or enhance its removal.

Quantitative Comparison of In Vitro Antiviral Activity

The following tables summarize the in vitro antiviral activity of EIDD-1931 and other nucleoside analogs against various RNA viruses. These values, primarily half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50), are crucial for comparing the potency of these compounds.

Table 1: Antiviral Activity against Coronaviruses

CompoundVirusCell LineEC50/IC50 (µM)Reference
EIDD-1931 SARS-CoV-2Vero0.3[2][3]
SARS-CoV-2hACE2-A5490.04 - 0.16[4]
MERS-CoVCalu-3 2B40.15[2][3]
SARS-CoVVero 760.1[3]
MHV (Wild-type)DBT-[2][3]
MHV (Remdesivir-resistant)DBT- (Potent activity)[2][3]
Remdesivir HCoV-229EMRC-50.07[5]
Favipiravir ----
Ribavirin ----

Table 2: Antiviral Activity against Other RNA Viruses

CompoundVirusCell LineEC50/IC50 (µM)Reference
EIDD-1931 Mayaro Virus (MAYV)Vero1.6[6]
Enterovirus 71 (EV-A71)RD5.13 ± 0.56[7]
Enterovirus 71 (EV-A71)Vero7.04 ± 0.38[7]
Enterovirus 71 (EV-A71)Huh-74.43 ± 0.33[7]
Zika Virus (ZIKV)BHK10.31 ± 0.11[8]
Zika Virus (ZIKV)Huh714.91 ± 0.73[8]
Favipiravir Mayaro Virus (MAYV)Vero79[6]
Hantaan Virus (HTNV)Vero E63.89[9]
Ribavirin Mayaro Virus (MAYV)Vero>200 (inactive)[6]
Hantaan Virus (HTNV)Vero E62.65[9]

Cross-Resistance Profile of EIDD-1931

The distinct mechanism of action of EIDD-1931 suggests a low probability of cross-resistance with nucleoside analogs that act as chain terminators.

Activity against Remdesivir-Resistant Viruses

Experimental evidence strongly supports the lack of cross-resistance between EIDD-1931 and remdesivir. In fact, coronaviruses with mutations conferring resistance to remdesivir have been shown to be hypersensitive to EIDD-1931.

A study on the model coronavirus, mouse hepatitis virus (MHV), demonstrated that remdesivir-resistant strains remain susceptible to EIDD-1931.[2][3] Furthermore, EIDD-1931 has shown increased potency against coronaviruses bearing resistance mutations to remdesivir.[6] This suggests that the mutations that allow the virus to evade remdesivir's chain-terminating effect may make the viral RdRp more prone to the errors induced by EIDD-1931.

Cross-Resistance with Favipiravir and Ribavirin

Direct quantitative cross-resistance data for EIDD-1931 against viruses with defined resistance mutations to favipiravir and ribavirin is limited. However, based on their mechanisms of action, a low level of cross-resistance is anticipated.

  • Favipiravir , like EIDD-1931, is a purine analog that can be incorporated into the viral RNA chain and induce lethal mutagenesis.[10] While their mechanisms are similar in principle, the specific interactions with the viral RdRp and the nature of the induced mutations may differ, potentially limiting cross-resistance.

  • Ribavirin is a broad-spectrum antiviral with multiple proposed mechanisms of action, including the induction of mutations in the viral genome.[9] However, its potency against many viruses is lower than that of EIDD-1931, and the likelihood of significant cross-resistance is considered low.

Experimental Protocols

In Vitro Resistance Selection by Serial Passaging

This method is used to select for drug-resistant viral variants under controlled laboratory conditions.

Objective: To determine if a virus can develop resistance to an antiviral agent over time.

Methodology:

  • Cell Culture: A susceptible cell line (e.g., Vero E6 for SARS-CoV-2) is seeded in culture plates and grown to confluence.

  • Viral Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Drug Exposure: The infected cells are incubated in the presence of the antiviral drug at a starting concentration typically around the EC50 value.

  • Passaging: After a defined incubation period (e.g., 48-72 hours), the supernatant containing the progeny virus is harvested. A portion of this supernatant is then used to infect fresh cells in the presence of the same or an increased concentration of the drug.

  • Dose Escalation: The concentration of the antiviral drug is gradually increased in subsequent passages as the virus adapts.

  • Monitoring for Resistance: At various passage numbers, the viral population is tested for its susceptibility to the antiviral drug by determining the EC50 value. A significant increase in the EC50 compared to the starting virus indicates the development of resistance.

  • Genotypic Analysis: The genomes of the resistant viral populations are sequenced to identify mutations that may be responsible for the observed resistance phenotype.

Determination of Antiviral Activity (EC50/IC50)

Objective: To quantify the in vitro potency of an antiviral compound.

Methodology (Cytopathic Effect - CPE - Reduction Assay):

  • Cell Seeding: A suitable host cell line is seeded in 96-well plates.

  • Compound Dilution: The antiviral compound is serially diluted to create a range of concentrations.

  • Infection and Treatment: The cells are infected with the virus, and the different concentrations of the compound are added. Control wells with uninfected cells and infected, untreated cells are included.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.

  • CPE Assessment: The extent of CPE in each well is visually scored or quantified using a cell viability assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: The percentage of CPE inhibition is plotted against the drug concentration, and the EC50 (the concentration that inhibits CPE by 50%) is calculated using a non-linear regression model.

Visualizing the Mechanisms and Workflows

Signaling Pathway: Mechanisms of Action

G cluster_0 EIDD-1931 (Lethal Mutagenesis) cluster_1 Other Nucleoside Analogs (Chain Termination) EIDD-1931 EIDD-1931 NHC-TP NHC-TP EIDD-1931->NHC-TP Phosphorylation Incorporation by RdRp Incorporation by RdRp NHC-TP->Incorporation by RdRp Tautomeric Shift Tautomeric Shift Incorporation by RdRp->Tautomeric Shift Ambiguous Base Pairing Ambiguous Base Pairing Tautomeric Shift->Ambiguous Base Pairing Error Catastrophe Error Catastrophe Ambiguous Base Pairing->Error Catastrophe Non-viable Virus Non-viable Virus Error Catastrophe->Non-viable Virus Analog Analog Analog-TP Analog-TP Analog->Analog-TP Phosphorylation Incorporation by RdRp Incorporation by RdRp Analog-TP->Incorporation by RdRp Chain Termination Chain Termination Incorporation by RdRp ->Chain Termination Inhibition of Replication Inhibition of Replication Chain Termination->Inhibition of Replication

Caption: Comparative mechanisms of action of EIDD-1931 and other nucleoside analogs.

Experimental Workflow: In Vitro Resistance Selection

G Start Start Infect Cells Infect Cells Start->Infect Cells Add Drug (EC50) Add Drug (EC50) Infect Cells->Add Drug (EC50) Incubate Incubate Add Drug (EC50)->Incubate Harvest Supernatant Harvest Supernatant Incubate->Harvest Supernatant Passage Virus Passage Virus Harvest Supernatant->Passage Virus Increase Drug Concentration Increase Drug Concentration Passage Virus->Increase Drug Concentration Continue Assess Resistance (EC50) Assess Resistance (EC50) Passage Virus->Assess Resistance (EC50) Periodic Check Increase Drug Concentration->Infect Cells Sequence Genome Sequence Genome Assess Resistance (EC50)->Sequence Genome End End Sequence Genome->End

Caption: Workflow for in vitro selection of antiviral resistance by serial passage.

Conclusion

References

EIDD-1931's Antiviral Efficacy in Primary Human Airway Epithelial Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data validates the potent antiviral activity of EIDD-1931 against coronaviruses, including SARS-CoV-2, in primary human airway epithelial (HAE) cells. This guide provides a comparative analysis of EIDD-1931's performance against other key antiviral agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

EIDD-1931, the active metabolite of the prodrug Molnupiravir, demonstrates significant inhibitory effects on the replication of various coronaviruses in physiologically relevant primary human airway epithelial cell models. Comparative analysis with Remdesivir, another prominent antiviral, highlights the distinct mechanisms and efficacy profiles of these compounds. This guide synthesizes the quantitative data, experimental procedures, and mechanisms of action to offer a clear comparison for research and development purposes.

Comparative Antiviral Activity

The antiviral potency of EIDD-1931 and Remdesivir has been evaluated in primary human airway epithelial (HAE) cells, a gold-standard in vitro model that closely mimics the human respiratory tract. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in key studies.

CompoundVirusCell TypeIC50 / EC50 (µM)Reference
EIDD-1931 SARS-CoV-2Primary Human Airway Epithelial CellsIC50: 0.08[Sheahan et al., 2020][1]
EIDD-1931 MERS-CoVPrimary Human Airway Epithelial CellsIC50: 0.024[Sheahan et al., 2020][1]
EIDD-1931 SARS-CoVPrimary Human Airway Epithelial CellsIC50: 0.14[Sheahan et al., 2020][1]
Remdesivir SARS-CoV-2Primary Human Airway Epithelial CulturesEC50: 0.01[Pruijssers et al., 2020][2][3]
GS-441524 SARS-CoV-2Human Tracheal Airway CulturesDose-dependent inhibition[Do et al., 2021][4][5]

Note: IC50 and EC50 values are measures of a drug's potency. A lower value indicates a more potent drug. It is important to note that the presented values for EIDD-1931 and Remdesivir are from different studies and direct head-to-head comparisons should be made with caution. GS-441524 is the parent nucleoside of Remdesivir.

Mechanism of Action

EIDD-1931 and Remdesivir are both nucleoside analogs that interfere with viral replication, but through distinct mechanisms.

EIDD-1931 acts as a lethal mutagen. After being incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), it can be read as either a cytosine or a uridine during subsequent replication cycles. This introduces a high number of mutations into the viral genome, leading to an "error catastrophe" that prevents the virus from producing viable progeny.

Remdesivir , on the other hand, functions as a delayed chain terminator. Its active triphosphate form is incorporated into the growing viral RNA chain by the RdRp. While it allows for the addition of a few more nucleotides, it ultimately stalls the polymerase, preventing the completion of viral RNA synthesis.

Antiviral_Mechanisms cluster_EIDD1931 EIDD-1931 (Lethal Mutagenesis) cluster_Remdesivir Remdesivir (Delayed Chain Termination) EIDD_prodrug Molnupiravir (EIDD-2801) EIDD_active EIDD-1931 (NHC) EIDD_prodrug->EIDD_active Hydrolysis EIDD_TP NHC-TP EIDD_active->EIDD_TP Host Kinases EIDD_incorp Incorporation into viral RNA by RdRp EIDD_TP->EIDD_incorp EIDD_mutations Induces G to A and C to U transitions EIDD_incorp->EIDD_mutations EIDD_catastrophe Error Catastrophe & Non-viable Virus EIDD_mutations->EIDD_catastrophe Rem_prodrug Remdesivir Rem_active GS-441524 Rem_prodrug->Rem_active Metabolism Rem_TP GS-441524-TP Rem_active->Rem_TP Host Kinases Rem_incorp Incorporation into viral RNA by RdRp Rem_TP->Rem_incorp Rem_stall RdRp Stalling after +3 nucleotides Rem_incorp->Rem_stall Rem_termination Chain Termination Rem_stall->Rem_termination

Figure 1: Mechanisms of action for EIDD-1931 and Remdesivir.

Experimental Protocols

The validation of EIDD-1931's antiviral activity in primary human airway epithelial (HAE) cells involves a series of well-defined experimental procedures.

Cell Culture

Primary human bronchial epithelial cells are obtained from healthy donors and expanded. These cells are then seeded onto permeable Transwell inserts and cultured at an air-liquid interface (ALI) for several weeks to allow for differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells, closely mimicking the in vivo airway.

Antiviral Assay
  • Pre-treatment: Differentiated HAE cultures are pre-treated with various concentrations of the antiviral compound (e.g., EIDD-1931, Remdesivir) added to the basolateral medium for a specified period (e.g., 1-2 hours) before infection.

  • Infection: The apical surface of the cultures is inoculated with a specific multiplicity of infection (MOI) of the virus (e.g., SARS-CoV-2).

  • Incubation: The infected cultures are incubated at 37°C in a 5% CO2 environment. The medium containing the antiviral compound is refreshed at regular intervals (e.g., every 48 hours).

  • Sample Collection: At various time points post-infection, the apical surface is washed with media to collect progeny virus.

  • Quantification of Viral Replication: The amount of virus in the apical washes is quantified using two primary methods:

    • Quantitative Reverse Transcription PCR (qRT-PCR): This method measures the number of viral RNA copies.

    • 50% Tissue Culture Infectious Dose (TCID50) Assay: This assay determines the titer of infectious virus particles.

Cytotoxicity Assay

To ensure that the observed reduction in viral replication is due to the antiviral activity of the compound and not to cellular toxicity, a cytotoxicity assay is performed. Cell viability is typically assessed using a commercially available assay that measures metabolic activity (e.g., MTS assay) or membrane integrity.

Experimental_Workflow cluster_quantification Quantify Viral Replication start Start: Differentiated HAE Cultures pretreatment Pre-treat with Antiviral (Basolateral) start->pretreatment cytotoxicity Assess Cytotoxicity (e.g., MTS Assay) start->cytotoxicity infection Infect with Virus (Apical) pretreatment->infection incubation Incubate (37°C, 5% CO2) Refresh media periodically infection->incubation collection Collect Apical Washes (Multiple time points) incubation->collection qRT_PCR qRT-PCR (Viral RNA copies) collection->qRT_PCR TCID50 TCID50 Assay (Infectious virus) collection->TCID50 end End: Determine IC50/EC50 qRT_PCR->end TCID50->end

Figure 2: Workflow for antiviral testing in HAE cells.

Conclusion

The data presented in this guide confirm the potent antiviral activity of EIDD-1931 against SARS-CoV-2 and other coronaviruses in primary human airway epithelial cells. While both EIDD-1931 and Remdesivir are effective nucleoside analog inhibitors of viral replication, their distinct mechanisms of action offer different therapeutic strategies. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to further characterize and develop novel antiviral agents. Continued research and head-to-head comparative studies in standardized HAE cell models will be crucial for fully elucidating the relative strengths and potential applications of these and other emerging antiviral compounds.

References

Comparative Toxicity of EIDD-1931 and Other Antiviral Ribonucleosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of In Vitro and In Vivo Data

The emergence of novel viral threats has underscored the urgent need for broad-spectrum antiviral agents. Among the promising candidates are ribonucleoside analogs, which function by interfering with viral RNA synthesis. EIDD-1931, the active metabolite of molnupiravir, has demonstrated potent antiviral activity against a range of RNA viruses.[1][2][3] This guide provides a comparative analysis of the toxicity profile of EIDD-1931 against other prominent antiviral ribonucleosides, including remdesivir (and its parent nucleoside GS-441524), favipiravir, and ribavirin. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions.

In Vitro Cytotoxicity and Antiviral Efficacy

The therapeutic potential of an antiviral drug is contingent not only on its efficacy in inhibiting viral replication but also on its safety profile. A key metric in this assessment is the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[4][5] A higher SI value indicates a wider therapeutic window.[5]

The following table summarizes the in vitro cytotoxicity and antiviral activity of EIDD-1931 and comparator compounds against various viruses in different cell lines.

CompoundVirusCell LineCC50 (µM)EC50/IC50 (µM)Selectivity Index (SI)Reference
EIDD-1931 Enterovirus 71 (EV-A71)RD80.47 ± 0.025.13 ± 0.5615.69[1]
Enterovirus 71 (EV-A71)Vero14.07 ± 0.437.04 ± 0.382.0[1]
Enterovirus 71 (EV-A71)Huh-734.09 ± 0.064.43 ± 0.337.69[1]
Feline Infectious Peritonitis Virus (FIPV)--->100 (2.8% cytotoxicity at 100µM)0.09>1111[6]
Mayaro Virus (MAYV)Vero>1001.6>62.5[7]
MERS-CoV------0.15---[2]
SARS-CoV-2------0.3---[2]
GS-441524 (parent of Remdesivir) Feline Infectious Peritonitis Virus (FIPV)--->400 (0% cytotoxicity at 100µM)0.66>606[6]
SARS-CoV-2 (BA.5)A549-Dual™ hACE2-TMPRSS2---------[8]
Remdesivir Human Coronavirus 229E (HCoV-229E)MRC-5>20.067 ± 0.012>29.8[9]
Favipiravir Mayaro Virus (MAYV)Vero>2000124>16.1[7]
Ribavirin Mayaro Virus (MAYV)Vero---------[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for determining the cytotoxicity and antiviral activity of ribonucleoside analogs.

Cytotoxicity Assay (CC50 Determination)

A common method for assessing cytotoxicity is the MTS or MTT assay, which measures cell viability.

  • Cell Seeding: Plate a suitable cell line (e.g., Vero, Huh-7, A549) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., EIDD-1931) in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the various concentrations of the test compound. Include untreated cell controls.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Add a reagent such as MTS or MTT to each well and incubate for a specified time. The conversion of the reagent by metabolically active cells results in a colorimetric change that can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.[8]

Antiviral Activity Assay (EC50/IC50 Determination)

The cytopathic effect (CPE) reduction assay is a widely used method to determine the antiviral efficacy of a compound.

  • Cell Seeding: Seed host cells in 96-well plates as described for the cytotoxicity assay.

  • Infection and Treatment: Pre-treat the cells with serial dilutions of the test compound for a short period (e.g., 1 hour) before infecting them with the virus at a specific multiplicity of infection (MOI).[10] Alternatively, the compound can be added simultaneously with the virus.

  • Incubation: Incubate the plates for a sufficient time to allow for viral replication and the development of CPE in the virus control wells (no compound). This is typically 48-72 hours.

  • CPE Quantification: The extent of CPE can be visually scored or quantified by staining the cells with a dye like crystal violet or by using a cell viability assay as described above. The principle is that viable, uninfected cells will remain adherent and take up the stain, while cells that have undergone lysis due to viral infection will not.

  • Data Analysis: The percentage of CPE reduction is calculated for each compound concentration. The EC50 or IC50 value is then determined from the dose-response curve using non-linear regression.[11]

Mechanism of Action and Associated Pathways

EIDD-1931 exerts its antiviral effect by acting as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2] The mechanism involves its incorporation into the nascent viral RNA strand, leading to an accumulation of mutations in the viral genome, a process known as "lethal mutagenesis."[2]

antiviral_mechanism cluster_cell Host Cell cluster_virus Virus EIDD_2801 Molnupiravir (EIDD-2801) EIDD_1931 EIDD-1931 EIDD_2801->EIDD_1931 Metabolism EIDD_1931_TP EIDD-1931 Triphosphate EIDD_1931->EIDD_1931_TP Phosphorylation Viral_RNA Viral RNA Replication EIDD_1931_TP->Viral_RNA Incorporation via RdRp Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Lethal Mutagenesis Nonfunctional_Virus Non-functional Virus Mutated_RNA->Nonfunctional_Virus RdRp Viral RdRp RdRp->Viral_RNA Mediates Virus_Entry Viral Entry Virus_Replication Viral Replication (Target of EIDD-1931) Virus_Entry->Virus_Replication Virus_Assembly Viral Assembly Virus_Replication->Virus_Assembly Virus_Release Virus Release Virus_Assembly->Virus_Release

Caption: Mechanism of action of EIDD-1931.

The workflow for evaluating the in vitro antiviral activity and cytotoxicity of a compound is a multi-step process that begins with the preparation of the compound and cells and culminates in the calculation of the selectivity index.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Cytotoxicity_Assay Cytotoxicity Assay (Uninfected Cells) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (Infected Cells) Compound_Prep->Antiviral_Assay Cell_Prep Seed Cells in 96-well Plates Cell_Prep->Cytotoxicity_Assay Cell_Prep->Antiviral_Assay CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc EC50_Calc Calculate EC50/IC50 Antiviral_Assay->EC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) CC50_Calc->SI_Calc EC50_Calc->SI_Calc

Caption: In vitro antiviral drug evaluation workflow.

Conclusion

EIDD-1931 demonstrates potent antiviral activity against a broad range of RNA viruses with a generally favorable in vitro toxicity profile, as indicated by its selectivity index in various cell lines.[1][6][7] When compared to other ribonucleoside analogs, its cytotoxicity and efficacy can vary depending on the specific virus and cell line used in the assay. The data compiled in this guide serves as a valuable resource for the research community, facilitating a deeper understanding of the comparative toxicological profiles of these important antiviral compounds. Further in vivo studies are essential to fully elucidate the safety and efficacy of these agents in a physiological context.

References

EIDD-1931 Overcomes Remdesivir Resistance in Coronaviruses: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data indicates that EIDD-1931, the active metabolite of the antiviral drug molnupiravir, demonstrates significant efficacy against viral strains that have developed resistance to remdesivir. This finding positions EIDD-1931 as a critical therapeutic alternative in the ongoing effort to combat evolving viral threats, particularly in the context of coronaviruses like SARS-CoV-2.

Recent in vitro studies have consistently shown that EIDD-1931 not only maintains its antiviral activity but, in some cases, exhibits increased potency against coronavirus strains harboring mutations that confer resistance to remdesivir.[1][2] This suggests a lack of cross-resistance between the two nucleoside analogs, a crucial factor in antiviral drug development. The distinct mechanism of action of EIDD-1931, which induces lethal mutagenesis in the viral genome, is believed to be the primary reason for its high barrier to resistance development.[3][4][5]

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of EIDD-1931 and remdesivir against both wild-type and remdesivir-resistant coronavirus strains. The data highlights the retained, and sometimes enhanced, activity of EIDD-1931 in the face of remdesivir resistance mutations.

Antiviral AgentVirus/StrainKey Resistance Mutations (in RdRp)Cell LineEfficacy Metric (EC50/IC50)Fold Change in Efficacy (Resistant vs. Wild-Type)Reference
EIDD-1931 SARS-CoV (Remdesivir-Resistant)F480L and V557L-Increased sensitivity-[2]
EIDD-1931 MERS-CoV (Remdesivir-Resistant)--Potent activity-[3]
EIDD-1931 SARS-CoV-2 (Ancestral)Wild-TypeVero E6-GFP, Huh7EC50: 0.3 µM, 0.4 µMN/A[3]
EIDD-1931 SARS-CoV-2 (Ancestral)Wild-TypeCalu-3IC50: 0.08 µMN/A[3]
Remdesivir SARS-CoV-2 (Ancestral)Wild-Type-EC50: 4.34 mg/LN/A[6]
EIDD-1931 SARS-CoV-2 (Ancestral)Wild-Type-EC50: 0.25 mg/LN/A[6]

Mechanism of Action: A Pathway to Overcoming Resistance

EIDD-1931 is a ribonucleoside analog that, once inside the cell, is phosphorylated to its active triphosphate form.[2] This active form is then incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp). The unique feature of EIDD-1931 is its ability to exist in two tautomeric forms, allowing it to pair with different bases, thereby introducing mutations into the viral genome during replication.[2] This process, known as "lethal mutagenesis" or "viral error catastrophe," leads to the accumulation of a high number of deleterious mutations that ultimately inhibit viral propagation.[2][3]

Remdesivir, on the other hand, primarily acts as a delayed chain terminator of viral RNA synthesis. Resistance to remdesivir often arises from mutations in the RdRp that reduce the incorporation of the drug or enhance its removal. The mechanism of EIDD-1931 is less susceptible to such resistance mechanisms because it does not rely on immediate chain termination.

cluster_cell Host Cell EIDD1931 EIDD-1931 (β-D-N4-hydroxycytidine) EIDD1931_TP EIDD-1931 Triphosphate (Active Form) EIDD1931->EIDD1931_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD1931_TP->RdRp Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Tautomerization & Mispairing Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe Accumulation of Mutations

Mechanism of EIDD-1931 leading to viral error catastrophe.

Experimental Protocols

The evaluation of EIDD-1931's efficacy against remdesivir-resistant strains typically involves the following experimental workflow:

  • Generation of Remdesivir-Resistant Viral Strains:

    • Wild-type virus is serially passaged in cell culture in the presence of increasing concentrations of remdesivir.

    • The resulting virus population is then sequenced to identify mutations in the RNA-dependent RNA polymerase (RdRp) gene that are known to confer remdesivir resistance.

  • Antiviral Efficacy Assays:

    • Cell Culture: Appropriate cell lines (e.g., Vero E6, Calu-3, Huh7) are seeded in multi-well plates.[3]

    • Drug Treatment: Cells are pre-treated with serial dilutions of EIDD-1931, remdesivir (as a control), or a vehicle control.

    • Viral Infection: Cells are then infected with either the wild-type or the remdesivir-resistant viral strain at a specific multiplicity of infection (MOI).

    • Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours).

    • Quantification of Viral Activity: The extent of viral replication is measured using various methods:

      • Cytopathic Effect (CPE) Assay: Visual assessment of virus-induced cell death.

      • Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques.

      • Reporter Gene Assay: Using viruses engineered to express a reporter gene (e.g., GFP, luciferase), where the signal is proportional to viral replication.

      • Quantitative RT-PCR (qRT-PCR): Measuring the levels of viral RNA in the cell culture supernatant.

  • Data Analysis:

    • The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated for each drug against each viral strain. This represents the drug concentration required to inhibit viral replication by 50%.

    • The fold change in EC50/IC50 values between the resistant and wild-type strains is determined to assess the impact of resistance mutations on drug efficacy.

start Start generate_mutants Generate Remdesivir-Resistant Viral Strains start->generate_mutants cell_culture Seed Host Cells (e.g., Vero E6, Calu-3) start->cell_culture viral_infection Infect cells with Wild-Type and Resistant Virus generate_mutants->viral_infection drug_treatment Pre-treat cells with EIDD-1931 and Remdesivir cell_culture->drug_treatment drug_treatment->viral_infection incubation Incubate for 48-72 hours viral_infection->incubation quantification Quantify Viral Replication (CPE, Plaque Assay, qRT-PCR) incubation->quantification data_analysis Calculate EC50/IC50 and Fold Change in Resistance quantification->data_analysis end End data_analysis->end

Experimental workflow for evaluating antiviral efficacy.

Conclusion

The available evidence strongly supports the efficacy of EIDD-1931 against remdesivir-resistant coronavirus strains. Its unique mechanism of action, which promotes lethal mutagenesis, provides a high barrier to the development of resistance and a lack of cross-resistance with remdesivir. These characteristics make EIDD-1931, and its prodrug molnupiravir, a valuable tool in the therapeutic arsenal against evolving RNA viruses. Further research and clinical evaluation are warranted to fully understand its role in managing antiviral resistance.

References

Safety Operating Guide

Proper Disposal Procedures for EIDD-1931-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of EIDD-1931-d2, a deuterated analog of the ribonucleoside EIDD-1931. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, aligning with standard safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

While the Safety Data Sheet (SDS) for the parent compound, EIDD-1931, indicates that it is not classified as a hazardous substance, it is crucial to handle this compound with the standard care afforded to all laboratory chemicals.[1] Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and gloves, should be worn at all times when handling this compound.

Key Safety Information:

  • Hazard Classification: The non-deuterated form, EIDD-1931, is not classified as hazardous according to the Globally Harmonized System (GHS).[1]

  • NFPA Ratings (Scale 0-4): Health = 0, Fire = 0, Reactivity = 0.[1]

  • HMIS-Ratings (Scale 0-4): Health = 0, Fire = 0, Reactivity = 0.[1]

  • Deuterated Form: Deuterated compounds, in general, are not considered to pose additional chemical hazards beyond their non-deuterated counterparts. The primary consideration is the potential for hydrogen-deuterium exchange with protic solvents.

Quantitative Data Summary

The following table summarizes the key identifiers for EIDD-1931 and its deuterated form.

Identifier EIDD-1931 This compound
CAS Number 3258-02-41955549-12-8[1]
Molecular Formula C₉H₁₃N₃O₆C₉H₁₁D₂N₃O₆
Molecular Weight 259.22 g/mol 261.23 g/mol

Step-by-Step Disposal Protocol

The disposal procedure for this compound should be approached with the understanding that while it is not classified as hazardous, responsible chemical waste management practices are still required.

1. Small Quantities (Milligram Scale):

For trace amounts of this compound, such as residual material in vials or on lab equipment, the following steps should be taken:

  • Decontamination: Wipe down surfaces and equipment with a suitable solvent (e.g., 70% ethanol or isopropanol) to remove any residual compound.

  • Waste Collection: The contaminated wipes, gloves, and any empty vials should be collected in a designated solid waste container for non-hazardous chemical waste.

  • Labeling: The waste container should be clearly labeled as "Non-Hazardous Laboratory Waste" and include a general description of its contents (e.g., "Used lab consumables").

2. Bulk Quantities (Gram Scale or Higher):

For larger quantities of expired or unused this compound, a more structured disposal approach is necessary.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Regulations can vary by location.

  • Waste Manifest: Prepare a chemical waste manifest detailing the name of the compound (this compound), CAS number, quantity, and date.

  • Packaging:

    • Ensure the compound is in a sealed, clearly labeled, and non-reactive container.

    • If the original container is compromised, transfer the waste to a new, appropriate container.

  • Collection: Arrange for collection by your institution's hazardous waste management service or a licensed chemical waste disposal company. While EIDD-1931 is not classified as hazardous, it is best practice to have chemical waste handled by professionals.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: this compound Disposal check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity (mg) check_quantity->small_quantity < 1 g bulk_quantity Bulk Quantity (g or more) check_quantity->bulk_quantity >= 1 g decontaminate Decontaminate Surfaces & Equipment small_quantity->decontaminate consult_ehs Consult Institutional EHS Guidelines bulk_quantity->consult_ehs collect_solid_waste Collect in Non-Hazardous Solid Waste decontaminate->collect_solid_waste end End of Disposal Process collect_solid_waste->end package_waste Package and Label for Disposal consult_ehs->package_waste professional_disposal Arrange for Professional Disposal package_waste->professional_disposal professional_disposal->end

Caption: Decision workflow for the proper disposal of this compound based on quantity.

Logical Relationship of Safety Data

The following diagram illustrates the relationship between the available safety data and the resulting disposal recommendation.

G sds EIDD-1931 SDS ghs Not Hazardous (GHS) sds->ghs nfpa_hmis NFPA/HMIS Ratings = 0 sds->nfpa_hmis disposal_recommendation Disposal as Non-Hazardous Chemical Waste ghs->disposal_recommendation nfpa_hmis->disposal_recommendation deuterated_info General Deuterated Compound Info not_hazardous_waste Not Typically Hazardous Waste deuterated_info->not_hazardous_waste not_hazardous_waste->disposal_recommendation

Caption: Logical flow from safety data to disposal recommendation for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。